Neodymium-142
Description
Properties
IUPAC Name |
neodymium-142 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[142Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162399 | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.90773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-82-4 | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Neodymium-142: Isotopic Abundance, Geochemical Distribution, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stable isotope Neodymium-142 (¹⁴²Nd), focusing on its natural abundance, its variable distribution in geological and planetary materials, and the precise analytical techniques used for its measurement. This document is intended to serve as a core resource for researchers in geochemistry, cosmochemistry, and related scientific fields.
Introduction to Neodymium and its Isotopes
Neodymium (Nd) is a rare earth element with the atomic number 60. Naturally occurring neodymium is a composite of seven isotopes, five of which are stable and two are long-lived radioisotopes.[1] Among these, ¹⁴²Nd is the most abundant stable isotope. The precise isotopic composition of neodymium in a given material provides valuable insights into its origin and geological history.
Isotopic Abundance of Neodymium
The natural isotopic abundances of neodymium isotopes are well-established. This compound constitutes the largest fraction of naturally occurring neodymium. The accepted natural abundances of all seven isotopes are summarized in the table below.
| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Half-life |
| ¹⁴²Nd | 27.2 | 141.9077233 | Stable |
| ¹⁴³Nd | 12.18 | 142.909810 | Stable |
| ¹⁴⁴Nd | 23.80 | 143.910083 | 2.29 x 10¹⁵ years |
| ¹⁴⁵Nd | 8.30 | 144.912570 | Stable |
| ¹⁴⁶Nd | 17.19 | 145.913113 | Stable |
| ¹⁴⁸Nd | 5.76 | 147.916889 | Stable |
| ¹⁵⁰Nd | 5.64 | 149.920887 | 9.3 x 10¹⁸ years |
Table 1: Isotopic Composition of Natural Neodymium. Data sourced from multiple references.[1][2][3][4][5][6]
The ¹⁴⁶Sm-¹⁴²Nd Geochemical System: A Tool for Early Earth Studies
The isotopic abundance of ¹⁴²Nd is not entirely uniform across all materials. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio are primarily the result of the alpha decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm). ¹⁴⁶Sm decays to ¹⁴²Nd with a half-life of approximately 103 million years. This relatively short half-life means that ¹⁴⁶Sm was present in the early solar system but has since decayed away.
The ¹⁴⁶Sm-¹⁴²Nd system is a powerful tool for tracing planetary differentiation processes that occurred within the first few hundred million years of solar system history. During the formation of planets, chemical fractionation processes can lead to the separation of Samarium (Sm) from Neodymium (Nd). Rocks that form from a magma ocean, for example, can have different Sm/Nd ratios depending on the minerals they contain.
A reservoir with a higher Sm/Nd ratio than the bulk planet will, over time, develop an excess of ¹⁴²Nd (a positive ¹⁴²Nd anomaly) due to the decay of ¹⁴⁶Sm. Conversely, a reservoir with a lower Sm/Nd ratio will develop a deficit of ¹⁴²Nd (a negative ¹⁴²Nd anomaly). These isotopic signatures are then "frozen in" once ¹⁴⁶Sm becomes extinct.
Distribution of this compound in Geological and Planetary Materials
High-precision measurements of the ¹⁴²Nd/¹⁴⁴Nd ratio have revealed significant variations in different geological and extraterrestrial materials. These variations are typically reported in parts per million (ppm) deviation from a standard terrestrial value, denoted as µ¹⁴²Nd.
Terrestrial Rocks
-
Archean Rocks: Some of the Earth's oldest rocks, dating back to the Archean Eon (4.0 to 2.5 billion years ago), show positive µ¹⁴²Nd anomalies. For instance, rocks from the Isua Supracrustal Belt in Greenland exhibit µ¹⁴²Nd values that are consistently higher than modern terrestrial rocks.[4] This provides strong evidence for the differentiation of the Earth's mantle very early in its history.
-
Modern Mantle-Derived Rocks: In contrast to Archean rocks, modern mid-ocean ridge basalts (MORBs) and ocean island basalts (OIBs) show a remarkably uniform ¹⁴²Nd/¹⁴⁴Nd ratio, which is considered to represent the composition of the modern convecting mantle.
Meteorites and Lunar Samples
-
Chondritic Meteorites: Chondrites, which are considered to be the building blocks of the terrestrial planets, generally have a lower ¹⁴²Nd/¹⁴⁴Nd ratio than the Earth's mantle. This "chondritic uniform reservoir" (CHUR) value is a key reference point in cosmochemistry. The difference in µ¹⁴²Nd between the Earth and chondrites suggests that the accessible Earth has a superchondritic Sm/Nd ratio.
-
Achondrites: Achondrites, which are meteorites from differentiated parent bodies, show a range of µ¹⁴²Nd values, reflecting the diverse histories of their parent asteroids.
-
Lunar Samples: Samples of the lunar crust and mantle returned by the Apollo missions also exhibit variations in their ¹⁴²Nd/¹⁴⁴Nd ratios, providing insights into the formation and differentiation of the Moon.
| Sample Type | Typical µ¹⁴²Nd Anomaly (relative to terrestrial standard) |
| Archean Terrestrial Rocks (e.g., Isua) | Positive anomalies |
| Modern Terrestrial Mantle | ~0 |
| Chondritic Meteorites | Negative anomalies |
| Lunar Samples | Variable |
Table 2: Summary of ¹⁴²Nd/¹⁴⁴Nd Variations in Different Materials.
Experimental Protocols for Neodymium Isotope Analysis
The precise and accurate measurement of ¹⁴²Nd/¹⁴⁴Nd ratios is a significant analytical challenge due to the small magnitude of the isotopic variations. The two primary techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Preparation and Digestion
A crucial first step in neodymium isotope analysis is the complete digestion of the rock or mineral sample.
-
Sample Weighing: A precise amount of powdered sample (typically 50-200 mg) is weighed into a clean Teflon beaker.
-
Acid Digestion: A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the sample. The beaker is then sealed and heated on a hot plate at approximately 160°C for several days to ensure complete dissolution of all silicate minerals.
-
Evaporation and Redissolution: The acid mixture is evaporated to dryness. This step is often repeated with the addition of perchloric acid (HClO₄) to remove any remaining fluorides. The final residue is dissolved in hydrochloric acid (HCl).
Chemical Separation of Neodymium
To avoid isobaric interferences from other elements (e.g., Cerium and Samarium) during mass spectrometric analysis, neodymium must be chemically separated from the sample matrix. This is typically achieved through a multi-step ion-exchange chromatography process.
-
Bulk REE Separation: The dissolved sample is loaded onto a cation exchange resin column. The major matrix elements are washed away, while the Rare Earth Elements (REEs), including neodymium, are retained on the resin. The REE fraction is then eluted with a stronger acid.
-
Neodymium Separation: The collected REE fraction is then passed through a second chromatography column that utilizes a reverse-phase resin (e.g., HDEHP-coated resin or a commercial Ln-spec resin). This step separates the individual REEs from each other, allowing for the collection of a pure neodymium fraction.
Mass Spectrometry
TIMS is a highly precise technique for measuring isotope ratios.
-
Sample Loading: The purified neodymium solution is loaded onto a metal filament (typically Rhenium).
-
Ionization: The filament is heated in the mass spectrometer's source, causing the neodymium to ionize.
-
Mass Analysis: The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ion beams are collected in Faraday cups, and their intensities are measured to determine the isotopic ratios. Mass fractionation is corrected for by normalizing to a stable isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219.
MC-ICP-MS offers higher sample throughput than TIMS and is also capable of high-precision isotope ratio measurements.
-
Sample Introduction: The purified neodymium solution is introduced into an argon plasma, which ionizes the sample.
-
Mass Analysis and Detection: The ions are then passed into a mass spectrometer with multiple collectors, similar to TIMS, for simultaneous measurement of the different neodymium isotopes. Isobaric interferences from Ce and Sm are monitored and corrected for.
Conclusion
The study of this compound isotopic abundance and distribution is a cornerstone of modern geochemistry and cosmochemistry. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio provide a unique window into the earliest history of the Earth and other planetary bodies. The continued development of high-precision analytical techniques, such as TIMS and MC-ICP-MS, allows for increasingly detailed investigations of these ancient processes, furthering our understanding of the formation and evolution of our solar system.
References
- 1. Sequential separation of cerium (Ce) and neodymium (Nd) in geological samples for high-precision analysis of stable Ce isotopes, and stable and radiogenic Nd isotopes by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 3. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. igg.cas.cn [igg.cas.cn]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Neodymium-142
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neodymium-142 (¹⁴²Nd) is a stable isotope of the rare earth element neodymium. This document provides a comprehensive overview of its fundamental physical and chemical properties. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may encounter or utilize this isotope in advanced analytical techniques or as a component in specialized materials. The guide details its nuclear and atomic characteristics, chemical behavior, and the methodologies employed for its analysis.
Physical Properties of this compound
This compound is the most abundant stable isotope of neodymium.[1] Its physical characteristics are foundational to its behavior and detection in various experimental setups.
Atomic and Nuclear Properties
The core nuclear and atomic properties of this compound are summarized in the table below. These properties are critical for its identification and quantification in mass spectrometry and other nuclear analysis techniques.
| Property | Value | Reference |
| Symbol | ¹⁴²Nd | [2] |
| Atomic Number (Z) | 60 | [2] |
| Mass Number (A) | 142 | [2] |
| Neutron Number (N) | 82 | [2] |
| Isotopic Mass | 141.9077233 u | [3] |
| Natural Abundance | 27.2% | [1] |
| Half-life | Stable | [3] |
| Decay Mode | Not Applicable (Stable) | [1] |
| Nuclear Spin | 0 | [3] |
| Nuclear Binding Energy | 1185.13518854 MeV | [2] |
| Mass Excess | -85.955195 MeV | [4] |
General Physical Properties of Neodymium
While the following properties are for the element neodymium in general, they provide context for the handling and behavior of materials containing this compound.
| Property | Value | Reference |
| Appearance | Silvery-white metal | [5] |
| Density | 7.01 g/cm³ | [6] |
| Melting Point | 1024 °C (1875 °F) | [6] |
| Boiling Point | 3074 °C (5565 °F) | [6] |
| Crystal Structure | Double hexagonal close-packed | [3] |
Chemical Properties of Neodymium
The chemical properties of this compound are identical to those of other neodymium isotopes. Neodymium is a reactive rare earth metal.[7]
Reactivity and Oxidation States
Neodymium readily tarnishes in air and reacts with water.[8][9] Its dominant and most stable oxidation state is +3, although +2 and +4 states can also be formed.[8][10] The Nd³⁺ ion is the most common form in compounds and solutions.[11]
-
Reaction with Air: Neodymium metal quickly oxidizes in the air, forming a flaky oxide layer that does not protect the underlying metal from further corrosion.[8]
-
Reaction with Water: It reacts slowly with cold water and more rapidly with hot water to form neodymium (III) hydroxide (Nd(OH)₃) and hydrogen gas.[6]
-
Reaction with Acids: Neodymium dissolves readily in dilute acids.[10]
-
Reaction with Halogens: It reacts vigorously with all stable halogens to form neodymium (III) halides.[10]
Common Neodymium Compounds
Neodymium forms a variety of compounds, typically with neodymium in the +3 oxidation state.[12] These compounds often exhibit characteristic colors.[10]
| Compound | Formula | Appearance |
| Neodymium(III) Oxide | Nd₂O₃ | |
| Neodymium(III) Chloride | NdCl₃ | Mauve solid[12] |
| Neodymium(III) Fluoride | NdF₃ | Violet substance[12] |
| Neodymium(III) Bromide | NdBr₃ | Violet substance[12] |
| Neodymium(III) Nitrate | Nd(NO₃)₃ | |
| Neodymium(III) Hydroxide | Nd(OH)₃ |
Experimental Protocols
The precise determination of the properties and isotopic ratios of this compound relies on sophisticated analytical techniques. The following sections outline the general methodologies for the separation and analysis of neodymium isotopes.
Isotope Separation by Ion-Exchange Chromatography
A common method for separating neodymium from other rare earth elements and potential isobaric interferences (such as Cerium-142 and Samarium-144) is ion-exchange chromatography.
Methodology:
-
Sample Dissolution: The sample containing neodymium is dissolved, typically in a strong acid mixture such as hydrofluoric and nitric acids.
-
Column Preparation: A chromatography column is packed with a suitable cation exchange resin.
-
Loading: The dissolved sample is loaded onto the column.
-
Elution: The rare earth elements are selectively eluted from the column using a complexing agent. The choice of eluent and its concentration gradient are critical for achieving good separation.
-
Fraction Collection: Fractions of the eluate are collected, and those containing the purified neodymium are identified for further analysis.
Isotopic Analysis by Mass Spectrometry
The precise measurement of the isotopic abundance of this compound is typically performed using Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Methodology:
-
Sample Preparation: The purified neodymium fraction from ion-exchange chromatography is prepared for introduction into the mass spectrometer.
-
Ionization:
-
TIMS: The sample is loaded onto a metal filament, which is then heated to high temperatures to ionize the neodymium atoms.
-
MC-ICP-MS: The sample solution is introduced into an argon plasma, which ionizes the neodymium atoms.
-
-
Mass Separation: The resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ion beams are detected by a series of collectors (Faraday cups or ion counters), allowing for the simultaneous measurement of different isotopes.
-
Data Analysis: The measured ion currents are used to calculate the isotopic ratios. Corrections for mass fractionation and isobaric interferences are applied to obtain accurate results.
Visualizations
Experimental Workflow for Neodymium Isotopic Analysis
The following diagram illustrates the general workflow for the separation and isotopic analysis of neodymium from a sample matrix.
Caption: Workflow for Neodymium Isotopic Analysis.
Applications in Research
While direct applications of this compound in drug development signaling pathways are not established, its unique properties are leveraged in other scientific fields that may be of interest to the research community:
-
Geochronology: The samarium-neodymium (Sm-Nd) dating method is a powerful tool for determining the age of rocks and meteorites. This technique relies on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd. The stable isotope ¹⁴²Nd is often used as a reference isotope in these studies.
-
Nuclear Physics: this compound is used in research in nuclear physics.[3] It has also been utilized for the production of short-lived isotopes of other elements like thulium and ytterbium.[13]
-
Medical Applications of Neodymium: Although not specific to the ¹⁴²Nd isotope, the element neodymium has applications in medicine. Neodymium-doped lasers (Nd:YAG) are used in various surgical procedures, including for the treatment of certain skin cancers.[6] There are also mentions of this compound being used in radiation therapy for some types of cancer and in the production of other radioactive isotopes for diagnostic and therapeutic procedures.[6]
Conclusion
This compound is a stable isotope with well-defined physical and chemical properties. Its primary utility in research is as a stable reference isotope in geochronological and nuclear studies. While direct applications in drug development are not currently prevalent, the analytical techniques used for its characterization, such as high-precision mass spectrometry, are highly relevant to the pharmaceutical and life sciences for quantitative analysis. This guide provides a foundational understanding of this compound for researchers who may encounter it in their work.
References
- 1. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 2. Neodymium isotope ratio measurements by LC-MC-ICPMS for nuclear applications: investigation of isotopic fractionation and mass bias correction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Sensitive determination of neodymium isotope in seawater by multi-collector inductively coupled plasma mass spectrometry with ultrasound nebulization-dielectric barrier discharge vapor generation as sample introduction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Precise measurement of stable neodymium isotopes of geological materials by using MC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 7. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Frontiers | Industrially Purified Nd Materials Identified by Distinct Mass-Dependent Isotopic Composition [frontiersin.org]
- 11. fiveable.me [fiveable.me]
- 12. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
A Technical Guide to the Discovery and Evolving Research of Neodymium-142
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Neodymium, a rare earth element discovered in 1885, has found applications in diverse fields, from high-strength magnets to specialized glass.[1][2] Within its isotopic spectrum, Neodymium-142 (¹⁴²Nd) stands out as a critical tool in the Earth and planetary sciences.[3] This stable isotope is the daughter product of the alpha decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm), which had a half-life of approximately 103 million years.[4][5] The short-lived nature of this decay system makes the ¹⁴⁶Sm-¹⁴²Nd chronometer a powerful probe into the earliest history of our solar system, providing insights into the formation and differentiation of terrestrial planets within the first few hundred million years of their existence.[6]
This technical guide provides a comprehensive overview of the discovery and history of this compound research, with a focus on the analytical techniques, key experimental findings, and the logical frameworks used to interpret ¹⁴²Nd isotopic data.
Discovery and History
The element Neodymium was first identified in 1885 by Austrian chemist Carl Auer von Welsbach.[7] He successfully separated it from "didymium," which was previously thought to be a distinct element.[7] However, the significance of its isotopic composition, particularly ¹⁴²Nd, was not realized until the development of high-precision mass spectrometry.
The application of Neodymium isotopes in geology began in the mid-1970s with the advent of modern mass spectrometry techniques, which enabled the precise measurement of isotopic ratios necessary for radiometric dating.[8] The long-lived ¹⁴⁷Sm-¹⁴³Nd system, with a half-life of 106 billion years, became a robust method for dating ancient rocks.[8]
Research into the shorter-lived ¹⁴⁶Sm-¹⁴²Nd system gained momentum with the discovery of ¹⁴²Nd anomalies in meteorites and, later, in ancient terrestrial rocks.[9] A pivotal moment in ¹⁴²Nd research was the 2005 discovery of a small but significant variation in the ¹⁴²Nd/¹⁴⁴Nd ratio between chondritic meteorites, considered the building blocks of Earth, and terrestrial rocks.[9][10] This finding was initially interpreted as evidence for the rapid differentiation of Earth's mantle and crust within the first 30 million years of its history.[9][10] Subsequent research has led to a more nuanced understanding, with ongoing debate about the relative contributions of early planetary differentiation and the heterogeneous distribution of nucleosynthetic materials in the early solar nebula to these ¹⁴²Nd variations.[4][11]
Quantitative Data Presentation
The following tables summarize key quantitative data on this compound isotopic compositions from various sources. The ¹⁴²Nd/¹⁴⁴Nd ratios are often expressed in parts per million (ppm) deviation (µ¹⁴²Nd or ε¹⁴²Nd) from a terrestrial standard.
Table 1: this compound Isotopic Ratios in Chondrites
| Chondrite Type | Sample | µ¹⁴²Nd (ppm deviation from terrestrial standard) | Reference |
| Enstatite Chondrites (EC) | Average (Type 4-6, excluding Hvittis) | -14 ± 5 | [4] |
| Unequilibrated (excluding Sahara 97072, 97096, 97158) | -3 ± 4 | [4] | |
| Jilin (H5) | -22 ± 5 | [4] | |
| Ordinary Chondrites (OC) | Average | -18 ± 5 | [4] |
| Average | -19 ± 5 | [4] | |
| Carbonaceous Chondrites (CC) | Allende (CV3) | -22 ± 2 and -31 ± 7 | [4] |
| Average | -32 ± 3 | [4] | |
| Average | -35 ± 15 | [4] |
Table 2: this compound Isotopic Ratios in Ancient Terrestrial Rocks
| Location | Rock Unit | µ¹⁴²Nd (ppm deviation from terrestrial standard) | Reference |
| Nuvvuagittuq Greenstone Belt, Canada | Various rock types | -0.07 to -0.15 (ε¹⁴²Nd) | [12][13] |
| Isua Supracrustal Belt, Greenland | Garbenschiefer boninitic amphibolites | Mean of +12 | [12] |
Table 3: Standard Reference Materials for Neodymium Isotope Analysis
| Standard | Reported ¹⁴³Nd/¹⁴⁴Nd Ratio | Reference |
| JNd-i | 0.5121031 | [14] |
| JNdi-1 | Mean of 5 instruments: 0.5121057 ± 4.9ppm | [14] |
| BCR-2 (Basalt Standard) | 0.512624 ± 0.000012 | [15] |
Experimental Protocols
The precise and accurate measurement of Neodymium isotopic ratios is fundamental to ¹⁴²Nd research. The following sections detail the key experimental methodologies.
Sample Preparation and Chemical Separation
-
Sample Dissolution: Approximately 50 to 100 mg of a powdered rock sample is weighed and mixed with a "spike" solution containing known amounts of Sm and Nd isotopes for concentration determination via isotope dilution. The mixture is then dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a Teflon bomb, which is sealed in a steel jacket and heated.[16] For meteorites, a more rigorous digestion using a pressure digestion system with a mixture of HF, HNO₃, and sulfuric acid (H₂SO₄) at high temperatures (e.g., 240°C) is employed to ensure complete dissolution of acid-resistant presolar grains.[9]
-
Column Chromatography: A multi-stage column chromatography process is used to separate Samarium (Sm) and Neodymium (Nd) from the rock matrix and from each other.[16][17][18]
-
Cation-Exchange Column: The dissolved sample is passed through a cation-exchange resin to separate the rare earth elements (REEs), including Sm and Nd, from major rock-forming elements.[16][18]
-
HDEHP Resin Column: The collected REE fraction is then passed through a column containing a resin with di(2-ethylhexyl) orthophosphoric acid (HDEHP), which allows for the separation of individual REEs.[16][18]
-
Thermal Ionization Mass Spectrometry (TIMS)
Thermal Ionization Mass Spectrometry is the primary technique for high-precision measurement of Neodymium isotope ratios.[9][14][17]
-
Filament Loading: The purified Nd fraction is loaded onto a rhenium (Re) filament.[14][17] A common technique involves depositing the sample with a tantalum oxide (Ta₂O₅) and phosphoric acid slurry, which acts as an oxygen source to enhance ionization, particularly for small sample sizes (1-10 ng).[17]
-
Mass Spectrometry Analysis: The filament is heated in the mass spectrometer to ionize the Nd atoms. The resulting ion beam is accelerated and separated by mass in a magnetic field.
-
Multidynamic Analysis: A multidynamic analysis sequence is often used, where different isotope ratios are measured in different cycles using multiple collectors. This method corrects for variations in collector efficiency and amplifier gain.[14]
-
Data Collection: Data are typically collected in multiple blocks of cycles, with each cycle involving a short integration time (e.g., 10 seconds).[14]
-
-
Fractionation Correction: During thermal ionization, lighter isotopes are preferentially ionized, a process known as mass fractionation. This is corrected for by normalizing the measured isotope ratios to a stable, non-radiogenic isotope pair with a known ratio. For Neodymium, the ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 is used for this correction, typically applying an exponential law.[14]
Mandatory Visualizations
Samarium-Neodymium Radiometric Dating Workflow
Caption: Workflow for Samarium-Neodymium radiometric dating.
Logical Framework for Interpreting ¹⁴²Nd Anomalies
Caption: Logical framework for interpreting ¹⁴²Nd anomalies.
Conclusion
The study of this compound has revolutionized our understanding of the early solar system and the formation of terrestrial planets. From its initial discovery as an isotope of a rare earth element to its current application as a high-precision chronometer for the earliest planetary processes, ¹⁴²Nd research continues to be a vibrant and essential field in geochemistry and cosmochemistry. The ongoing refinement of analytical techniques, such as Thermal Ionization Mass Spectrometry, and the continued investigation of ancient rock archives on Earth and from extraterrestrial samples will undoubtedly lead to new insights into the dawn of our solar system. This guide provides a foundational understanding of the principles and methodologies that underpin this exciting area of scientific inquiry.
References
- 1. The Hadean to Eoarchean Nuvvuagittuq Greenstone Belt - IUGS [iugs-geoheritage.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 146Sm-142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mindat.org [mindat.org]
- 7. researchgate.net [researchgate.net]
- 8. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 9. www2.jpgu.org [www2.jpgu.org]
- 10. timslab.princeton.edu [timslab.princeton.edu]
- 11. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Technical Guide to the Natural Occurrence and Formation of Neodymium-142
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodymium-142 (¹⁴²Nd) is the most abundant stable isotope of neodymium, accounting for approximately 27.2% of its natural occurrence.[1][2] It is a nuclide of significant interest in geochemistry and cosmochemistry as it serves as a critical tracer for planetary evolution and the chronology of the early Solar System.[3][4] The abundance of ¹⁴²Nd in geological and extraterrestrial materials is directly linked to the decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm).[3] Consequently, variations in the ¹⁴²Nd/¹⁴⁴Nd ratio provide a high-resolution tool for dating events that occurred within the first few hundred million years of the Solar System's formation, such as the differentiation of planetary mantles and crusts on Earth, the Moon, and Mars.[3][4][5]
Natural Occurrence and Isotopic Abundance
Neodymium (Nd) is a rare-earth element that, despite its name, is relatively abundant in the Earth's crust.[1][6] Natural neodymium is a composite of seven isotopes, five of which are stable and two are radioisotopes with extremely long half-lives.[6][7] The isotopic composition of neodymium is a foundational dataset for geochemical studies.
Table 1: Isotopic Composition of Natural Neodymium
| Isotope | Natural Abundance (atom %) | Stability |
|---|---|---|
| ¹⁴²Nd | 27.13 - 27.2% | Stable |
| ¹⁴³Nd | 12.18 - 12.2% | Stable |
| ¹⁴⁴Nd | 23.80% | Radioactive (α decay) |
| ¹⁴⁵Nd | 8.30% | Stable |
| ¹⁴⁶Nd | 17.19 - 17.2% | Stable |
| ¹⁴⁸Nd | 5.76 - 5.80% | Stable |
| ¹⁵⁰Nd | 5.60 - 5.64% | Radioactive (β⁻β⁻ decay) |
Data sourced from multiple references to reflect the slight variations in reported values.[1][2][6]
Formation of this compound
The primary source of ¹⁴²Nd is the alpha decay of Samarium-146 (¹⁴⁶Sm), a radionuclide produced only in stars and present during the formation of the Solar System.[3][8][9] Because ¹⁴⁶Sm is now extinct, its former presence is inferred from excesses of its daughter product, ¹⁴²Nd, in geological samples relative to a standard reference, such as chondritic meteorites.[3][5]
The decay process is a key component of the ¹⁴⁶Sm-¹⁴²Nd chronometer used for dating early planetary differentiation.[8][10]
Table 2: Decay Properties of the ¹⁴⁶Sm-¹⁴²Nd System
| Parent Isotope | Half-Life (T₁/₂) | Decay Mode | Daughter Isotope |
|---|---|---|---|
| Samarium-146 (¹⁴⁶Sm) | 9.20 (± 2.6) x 10⁷ years | Alpha (α) | This compound (¹⁴²Nd) |
The half-life of ¹⁴⁶Sm has been a subject of debate, with older values around 103 million years and a retracted value of 68 million years.[3][8][9][11] The value presented is based on recent, high-precision measurements from 2024.[8][11][12]
The ¹⁴⁶Sm → ¹⁴²Nd Decay Pathway
The formation of ¹⁴²Nd from its parent ¹⁴⁶Sm is a direct nuclear transformation involving the emission of an alpha particle (a helium-4 nucleus). This process reduces the atomic number of the parent nuclide by two (from 62 to 60) and the mass number by four (from 146 to 142), resulting in the formation of stable this compound.[8][9]
Experimental Protocols for Isotopic Analysis
The determination of neodymium isotopic ratios, particularly the ¹⁴²Nd/¹⁴⁴Nd ratio, requires ultra-high precision measurements and meticulous sample preparation to eliminate isobaric interferences.[13] The two primary analytical instruments for this purpose are the Thermal Ionization Mass Spectrometer (TIMS) and the Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[13][14]
Sample Dissolution and Chemical Separation
-
Sample Digestion : Approximately 100 mg of powdered rock or mineral sample is placed in a clean Teflon beaker.[15] A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added, and the sample is heated at ~180°C for several days until completely dissolved.[15]
-
REE Pre-concentration : The dissolved sample is passed through a primary cation exchange chromatography column.[15] This step separates the bulk group of Rare Earth Elements (REEs), including Sm and Nd, from the major rock-forming elements.[15][16]
-
Nd Purification : This is a critical step to eliminate isobaric interferences, which are atoms of other elements that have the same mass as a neodymium isotope (e.g., ¹⁴²Ce on ¹⁴²Nd, and ¹⁴⁴Sm on ¹⁴⁴Nd).[13] The REE fraction is passed through a secondary chromatography column using a reagent like α-HIBA (2-methylactic acid) to achieve high-purity separation of Nd from its neighboring REEs.[15] Near-quantitative recovery (>95%) is essential to avoid inducing artificial isotopic fractionation.[15][17]
Thermal Ionization Mass Spectrometry (TIMS) Protocol
TIMS is a benchmark technique known for its high precision, especially for small sample sizes.[14][18]
-
Filament Loading : The purified Nd solution (e.g., 100-400 ng) is loaded onto a degassed rhenium (Re) filament assembly, typically a triple-filament setup.[18][19]
-
Ionization : The filaments are heated under vacuum (>1000°C) to first evaporate and then ionize the Nd sample.[20] For enhanced sensitivity with small samples, Nd is often measured as an oxide ion (NdO⁺).[5][19]
-
Mass Analysis : The generated ion beam is accelerated and passed through a magnetic sector, which separates the ions based on their mass-to-charge ratio.[20]
-
Data Collection : The separated ion beams for each isotope are collected simultaneously in an array of Faraday cups. Data is typically collected in blocks of multiple cycles to improve statistics.[18]
-
Fractionation Correction : Instrumental mass fractionation is corrected using an internal standard, typically by normalizing to a fixed ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 and applying an exponential law.[18]
Multi-Collector ICP-MS (MC-ICP-MS) Protocol
MC-ICP-MS offers rapid sample throughput and high ionization efficiency, making it suitable for a wide range of applications.[21][22]
-
Sample Introduction : The purified Nd solution is introduced into an argon plasma source (~6000-8000°C) via a nebulizer and spray chamber system.[21] High-sensitivity desolvators are often used to enhance the signal for trace amounts of Nd.[21]
-
Ionization : The high temperature of the plasma efficiently ionizes nearly 100% of the introduced Nd atoms.
-
Mass Analysis : The ion beam is extracted from the plasma and guided into the mass analyzer, which functions similarly to that in a TIMS instrument.
-
Data Collection : Simultaneous measurement of isotope beams is performed using a multicollector array.[13]
-
Correction and Bracketing : In addition to internal mass fractionation correction, MC-ICP-MS protocols often employ a sample-standard-bracketing (SSB) method.[17] This involves analyzing a known isotopic standard (like the JNdi-1 reference material) alternately with the unknown samples to monitor and correct for instrumental drift.[13][17][23] Interference corrections for ¹⁴²Ce and various Sm isotopes must be meticulously applied based on the measured intensities of non-interfering isotopes of those elements.[13]
References
- 1. Neodymium (Nd) | Research Starters | EBSCO Research [ebsco.com]
- 2. Isotopes of neodymium - Wikipedia [en.wikipedia.org]
- 3. New finding affects understanding of formation of the solar system | News | News & Events | Department of Physics and Astronomy | University of Notre Dame [physics.nd.edu]
- 4. pnas.org [pnas.org]
- 5. ikcabstracts.com [ikcabstracts.com]
- 6. Neodymium | Rare Earth Element, Uses & Properties | Britannica [britannica.com]
- 7. Neodymium - Wikipedia [en.wikipedia.org]
- 8. Samarium-146 - isotopic data and properties [chemlin.org]
- 9. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 10. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 11. news.admin.ch [news.admin.ch]
- 12. physicsworld.com [physicsworld.com]
- 13. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. timslab.princeton.edu [timslab.princeton.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. Precise measurement of stable neodymium isotopes of geological materials by using MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to TIMS [nu-ins.com]
- 21. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 23. Reference value of the JNdi-1 isotopic material without normalization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Stable Isotopes of Neodymium
For Researchers, Scientists, and Drug Development Professionals
Neodymium (Nd), a rare earth element with the atomic number 60, is a critical component in various high-tech applications, from high-strength magnets to specialized glass manufacturing. A thorough understanding of its isotopic composition is fundamental for researchers in geochemistry, nuclear physics, and materials science. This guide provides a detailed overview of the stable isotopes of Neodymium, their natural abundances, and key nuclear properties.
Naturally Occurring Isotopes of Neodymium
Naturally occurring neodymium is a composite of seven isotopes. Among these, five are considered stable, while two are radioactive but possess exceptionally long half-lives, rendering them effectively stable for most practical applications.[1][2][3] The most abundant stable isotope is ¹⁴²Nd, accounting for over a quarter of naturally occurring Neodymium.[1][2]
The stable isotopes are: ¹⁴²Nd, ¹⁴³Nd, ¹⁴⁵Nd, ¹⁴⁶Nd, and ¹⁴⁸Nd.[1][2][3] The two long-lived radioisotopes found in natural Neodymium are ¹⁴⁴Nd and ¹⁵⁰Nd.[1][2][3]
Isotopic Abundance and Properties
The precise isotopic composition of Neodymium can be determined using high-precision mass spectrometry techniques such as thermal ionization mass spectrometry (TIMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). These methods are crucial for applications like samarium-neodymium (Sm-Nd) dating, which relies on the radioactive decay of ¹⁴⁷Sm to ¹⁴³Nd to determine the age of rocks and meteorites.
The following table summarizes the key properties of the naturally occurring isotopes of Neodymium.
| Isotope | Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Stability | Half-life (t₁/₂) | Decay Mode | Decay Product |
| ¹⁴²Nd | 141.907719 | 27.2 (5) % | 0 | Stable | - | - | - |
| ¹⁴³Nd | 142.909810 | 12.2 (2) % | 7/2 | Stable | - | - | - |
| ¹⁴⁴Nd | 143.910083 | 23.8 (3) % | 0 | Radioactive | 2.29 x 10¹⁵ years | α | ¹⁴⁰Ce |
| ¹⁴⁵Nd | 144.912570 | 8.3 (1) % | 7/2 | Stable | - | - | - |
| ¹⁴⁶Nd | 145.913113 | 17.2 (3) % | 0 | Stable | - | - | - |
| ¹⁴⁸Nd | 147.916889 | 5.7 (1) % | 0 | Stable | - | - | - |
| ¹⁵⁰Nd | 149.920887 | 5.6 (2) % | 0 | Radioactive | 9.3 x 10¹⁸ years | β⁻β⁻ | ¹⁵⁰Sm |
Data sourced from multiple consistent databases and publications.[4][5][6]
Isotopic Relationships and Decay Pathways
The relationships between the naturally occurring isotopes of Neodymium, including the decay of its long-lived radioactive isotopes, can be visualized. The following diagram illustrates the position of these isotopes relative to each other and their decay products.
Experimental Protocols for Isotope Analysis
The determination of the isotopic composition of Neodymium is a highly specialized process. While detailed experimental protocols are extensive and dependent on the specific instrumentation and sample matrix, the general workflow is as follows:
-
Sample Digestion: The sample material (e.g., rock, soil, or synthetic material) is dissolved using a combination of strong acids to bring the Neodymium into an aqueous solution.
-
Chemical Separation: Neodymium is separated from other elements in the sample matrix using ion-exchange chromatography. This is a critical step to avoid isobaric interferences (interferences from isotopes of other elements with the same mass) during mass spectrometric analysis.
-
Mass Spectrometry: The purified Neodymium fraction is then analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
TIMS: The sample is loaded onto a metal filament, which is then heated to ionize the Neodymium atoms. The ions are accelerated into a magnetic field that separates them based on their mass-to-charge ratio.
-
MC-ICP-MS: The sample is introduced as an aerosol into a high-temperature plasma, which ionizes the atoms. The ions are then extracted into a mass spectrometer, which separates them by mass. Multiple detectors are used to simultaneously measure the ion beams of the different isotopes.
-
-
Data Correction: The raw data is corrected for mass fractionation effects and any remaining isobaric interferences to obtain precise and accurate isotope ratios.
The following diagram outlines the general workflow for Neodymium isotope analysis.
References
- 1. Isotopes of neodymium - Wikipedia [en.wikipedia.org]
- 2. Neodymium - Wikipedia [en.wikipedia.org]
- 3. Neodymium | Rare Earth Element, Uses & Properties | Britannica [britannica.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. grokipedia.com [grokipedia.com]
- 6. WebElements Periodic Table » Neodymium » isotope data [winter.group.shef.ac.uk]
A Technical Guide to Neodymium-142: Tracing Early Planetary Differentiation
For Researchers and Scientists
This guide provides an in-depth overview of the ¹⁴⁶Sm-¹⁴²Nd isotopic system, a critical tool for investigating the earliest differentiation events in planetary bodies. It covers the fundamental principles, detailed analytical protocols, quantitative data from key planetary materials, and the logical framework for interpreting ¹⁴²Nd anomalies.
The ¹⁴⁶Sm-¹⁴²Nd Isotope System: A Clock for the Early Solar System
The ¹⁴⁶Sm-¹⁴²Nd chronometer is based on the alpha decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm) to the stable Neodymium-142 (¹⁴²Nd). With a half-life of approximately 103 million years, this system is uniquely suited to tracing planetary differentiation events that occurred within the first few hundred million years of Solar System history.[1][2][3]
During planetary differentiation, such as the formation of a crust and mantle from a magma ocean, the elements Samarium (Sm) and Neodymium (Nd) can be chemically fractionated.[4] Nd is slightly more incompatible than Sm, meaning it preferentially enters the melt phase during partial melting.[4] This leads to the formation of distinct geochemical reservoirs:
-
Enriched Reservoirs (e.g., Crust): These are formed from the melt and have a low Sm/Nd ratio. Over time, they will develop a deficit in radiogenic ¹⁴²Nd compared to the bulk planet.
-
Depleted Reservoirs (e.g., Mantle): The residual solid left after melt extraction will have a high Sm/Nd ratio. This reservoir will evolve to have an excess of radiogenic ¹⁴²Nd.[4]
After ¹⁴⁶Sm becomes effectively extinct (~500 million years after Solar System formation), these ¹⁴²Nd isotopic signatures are "frozen" into their respective reservoirs. By measuring minute variations in the ¹⁴²Nd/¹⁴⁴Nd ratio in ancient rocks, scientists can identify materials derived from these early-formed domains and constrain the timing of their differentiation.[1][3]
Isotopic variations are typically reported in the "mu" (µ) notation, which represents the deviation in parts per million (ppm) of a sample's ¹⁴²Nd/¹⁴⁴Nd ratio from a terrestrial standard value:
µ¹⁴²Nd = [ (¹⁴²Nd/¹⁴⁴Nd)ₛₐₘₚₗₑ / (¹⁴²Nd/¹⁴⁴Nd)ₛₜₐₙₐₐᵣₔ - 1 ] * 1,000,000
A positive µ¹⁴²Nd value indicates an origin from a high Sm/Nd (depleted) reservoir, while a negative value signifies an origin from a low Sm/Nd (enriched) reservoir.
Experimental Protocols for High-Precision ¹⁴²Nd Analysis
Achieving the high precision required to resolve subtle ¹⁴²Nd anomalies (typically at the level of a few parts per million) necessitates meticulous and rigorous analytical procedures.[5][6] The primary instruments used are Thermal Ionization Mass Spectrometers (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometers (MC-ICP-MS).[7][8] While both are capable of high precision, TIMS is often favored for its stability and lower instrumental mass bias for Nd isotopes.[9][10]
A typical workflow involves sample digestion, multi-stage column chromatography to isolate Nd, and finally, mass spectrometric analysis.
Sample Digestion
-
Decontamination: Rock chips or powders are first leached with dilute acids (e.g., HCl, HNO₃) to remove surface contamination.
-
Dissolution: Approximately 100-500 mg of powdered sample is dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids, often with sulfuric acid (H₂SO₄) to aid in the breakdown of refractory minerals like zircon or silicon carbide.[11][12]
-
High-Pressure Digestion: To ensure complete dissolution of all mineral phases, especially in meteorites which may contain acid-resistant presolar grains, samples are often heated in sealed Teflon vessels within a high-pressure digestion system (e.g., DAB-2) at temperatures up to 240°C for 12 hours or more.[11]
Chemical Separation of Neodymium
The goal of the chemical separation is to isolate Nd from the bulk sample matrix and, crucially, from elements that cause isobaric interferences on Nd isotopes, particularly Cerium (¹⁴²Ce on ¹⁴²Nd) and Samarium (¹⁴⁴Sm on ¹⁴⁴Nd, ¹⁴⁸Sm on ¹⁴⁸Nd, and ¹⁵⁰Sm on ¹⁵⁰Nd).[9] This is typically a multi-step process using ion-exchange chromatography.[5][13]
-
Primary Column (Cation Exchange): The dissolved sample is loaded onto a large cation exchange column (e.g., AG50W-X8 resin). Major elements are eluted with dilute HCl, and the Rare Earth Element (REE) fraction, which contains Sm and Nd, is collected using a stronger molarity HCl.
-
Secondary Column (REE Separation): The collected REE fraction is then passed through a column using a reagent that can separate individual REEs. A widely used method employs α-hydroxyisobutyric acid (α-HIBA) as the eluent on a cation exchange resin.[5][14] The pH and concentration of the α-HIBA are carefully controlled to achieve fine separation between adjacent REEs, allowing for the collection of a pure Nd fraction, free from Sm and Ce.[5]
-
Final Cleanup: Additional cleanup steps using resins like Ln Spec may be employed to ensure the final Nd cut is sufficiently pure for high-precision analysis.[13] The separation efficiency is monitored to ensure Sm/Nd and Ce/Nd ratios in the final solution are extremely low (e.g., <1x10⁻⁹ and <2x10⁻⁴, respectively).[11]
Mass Spectrometry
-
Sample Loading (TIMS): For TIMS analysis, the purified Nd solution (around 1 µg of Nd) is loaded onto a metal filament (e.g., Rhenium) assembly.[15]
-
Analysis: The filament is heated in the mass spectrometer's vacuum chamber, causing the Nd to ionize. The ion beam is accelerated and passed through a magnetic field, which separates the isotopes by mass.
-
Data Acquisition: The separated isotope beams are measured simultaneously in multiple Faraday cup detectors. Ratios are calculated relative to a stable, non-radiogenic isotope, typically ¹⁴⁴Nd. Raw ratios are corrected for instrumental mass fractionation using a stable isotope pair (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).[5]
-
Precision: Modern TIMS instruments can achieve an external reproducibility on ¹⁴²Nd/¹⁴⁴Nd measurements of ±2 to 5 ppm, which is essential for resolving the small anomalies present in geological samples.[1][16]
Quantitative Data Summary
The ¹⁴²Nd/¹⁴⁴Nd ratio, expressed as µ¹⁴²Nd, varies across different planetary bodies and their constituent reservoirs. These data provide fundamental constraints on the timing and nature of their differentiation.
| Material / Reservoir | Planetary Body | Typical µ¹⁴²Nd Value (relative to Terrestrial Standard) | Inferred Sm/Nd History | Key References |
| Chondritic Meteorites | Bulk Solar System Proxy | -20 to -10 ppm | Chondritic Uniform Reservoir (CHUR) baseline | [17],[18],[11],[19] |
| Modern Terrestrial Mantle | Earth | 0 ppm (by definition) | Depleted (super-chondritic Sm/Nd) relative to CHUR | [17],[1] |
| Early Archean Rocks (Isua) | Earth | +8 to +15 ppm | Derived from a highly depleted Hadean mantle reservoir | [1],[20],[2],[16] |
| Martian Meteorites (Nakhlites) | Mars | ~+60 ppm (relative to terrestrial) | Early, highly depleted mantle source | [21] |
| Martian Meteorites (Shergottites) | Mars | Variable, defines a planetary isochron | Mantle differentiation ~40 Myr after Solar System formation | [22] |
| Lunar Samples | Moon | Generally super-chondritic (~0 ppm relative to Earth) | Moon formed from an already-differentiated (depleted) Earth | [17] |
Note: There is an ongoing debate about whether the ~20 ppm offset between Earth and chondrites is purely due to early differentiation or if it reflects a nucleosynthetic heterogeneity in the solar nebula.[18][23] However, the variations within terrestrial and Martian suites are widely accepted as evidence of early planetary differentiation.
Applications in Planetary Science
Early Differentiation of Earth
The most significant evidence for Earth's early differentiation comes from ancient rocks, particularly those from the Isua Supracrustal Belt in Greenland (~3.8 Ga). These rocks exhibit consistently positive µ¹⁴²Nd values of up to +15 ppm.[16][20] This demonstrates that they were derived from a mantle reservoir that had been depleted in incompatible elements (i.e., had a high Sm/Nd ratio) well before 3.8 Ga.[24] This differentiation event is constrained to have occurred within the first 30-75 million years of Earth's history, likely associated with a global magma ocean.[17][24] The complementary enriched reservoir, which should have a negative µ¹⁴²Nd signature, has not been definitively sampled and may reside deep in the mantle.[17][19]
Accretion and Differentiation of Mars
Martian meteorites show a range of ¹⁴²Nd anomalies, providing insights into the red planet's formation.[21][25] Nakhlite meteorites, for example, show a significant ¹⁴²Nd excess, indicating they came from a mantle source that was depleted very early.[21] Data from shergottites define a planetary isochron suggesting that the main differentiation of the Martian mantle occurred rapidly, within tens of millions of years of Solar System formation.[22][26] The overall super-chondritic ¹⁴²Nd signature of Mars, Earth, and the Moon suggests these bodies may have accreted from material in the inner Solar System that had a slightly higher Sm/Nd ratio than the chondrites that formed further out.[22]
References
- 1. pnas.org [pnas.org]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Routine high-precision Nd isotope analyses: an optimized chromatographic purification scheme - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TIMS or MC-ICP-MS – which do I need? [isotopx.com]
- 11. www2.jpgu.org [www2.jpgu.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. jgeosci.org [jgeosci.org]
- 14. Routine high-precision Nd isotope analyses: an optimized chromatographic purification scheme [authors.library.caltech.edu]
- 15. researchgate.net [researchgate.net]
- 16. geo.arizona.edu [geo.arizona.edu]
- 17. proquest.com [proquest.com]
- 18. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mantleplumes.org [mantleplumes.org]
- 20. Hadean geodynamics inferred from time-varying 142Nd/144Nd in the early Earth rock record | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 21. Rapid accretion and early differentiation of Mars indicated by 142Nd/144Nd in SNC meteorites [pubmed.ncbi.nlm.nih.gov]
- 22. Super-chondritic Sm/Nd ratios in Mars, the Earth and the Moon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ntrs.nasa.gov [ntrs.nasa.gov]
- 26. pnas.org [pnas.org]
Hadean Mantle Differentiation: A Technical Guide to the 142Nd Isotope Evidence
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role the short-lived 146Sm-142Nd isotope system plays in understanding the earliest differentiation of Earth's mantle during the Hadean eon. Variations in the 142Nd/144Nd ratio in ancient rocks offer a unique window into global silicate differentiation events that occurred within the first few hundred million years of Earth's history. The data presented herein, derived from high-precision mass spectrometry, constrains the timing and scale of the formation of chemically distinct reservoirs in the primitive mantle, a fundamental aspect of planetary evolution.
The 146Sm-142Nd Isotope System: A Primer
The 142Nd isotope is the decay product of the now-extinct radionuclide 146Sm, which has a half-life of 103 million years.[1] Due to its short half-life, 146Sm was only present during the first ~500 million years of Solar System history.[2] Consequently, variations in the abundance of 142Nd (typically expressed as μ142Nd, the parts-per-million deviation from a modern terrestrial standard) in geological samples must be the result of chemical fractionation between the parent (Sm) and daughter (Nd) elements during this early period.[3]
During mantle melting, Samarium (Sm) and Neodymium (Nd) behave incompatibly, but Nd is slightly more incompatible than Sm. This leads to:
-
Enriched Reservoirs (e.g., continental crust): These are characterized by a low Sm/Nd ratio. Over time, these reservoirs will develop a deficit in 142Nd relative to the primitive mantle.
-
Depleted Reservoirs (e.g., residual mantle after melt extraction): These are left with a high Sm/Nd ratio and will evolve to have an excess of 142Nd.
The discovery of 142Nd anomalies in Eoarchean rocks provided the first direct evidence that this differentiation process occurred during the Hadean, within the lifetime of 146Sm.[4][5]
Quantitative Data Presentation: 142Nd Anomalies in Archean Rocks
High-precision measurements have revealed significant 142Nd isotopic heterogeneity in Archean mantle-derived rocks. These variations, which contrast with the homogeneous nature of the modern mantle, preserve the signature of Hadean differentiation events.[5][6] The data from key Archean terranes are summarized below.
| Archean Terrane / Rock Type | Age (Ga) | μ¹⁴²Nd Anomaly (ppm) | Key Findings & Interpretations | Reference(s) |
| Isua Supracrustal Belt, Greenland | ~3.8 - 3.7 | +8 to +20 | Evidence for an early-formed, long-lived depleted mantle reservoir with a high Sm/Nd ratio. | [1][4][7] |
| Isua Supracrustal Belt, Greenland | ~3.8 | -13.3 to +5.4 | Suggests the presence of both enriched and depleted Hadean reservoirs and their subsequent mixing. | [8] |
| Nuvvuagittuq Greenstone Belt, Canada | >3.8 | -7 to -15 | Interpreted as evidence for a complementary Hadean enriched reservoir (low Sm/Nd). | [7] |
| São José do Campestre Massif, Brazil | ~3.4 | Down to -14.1 | Provides clear evidence for the existence of a Hadean enriched mantle source. | [3][9] |
| Acasta Gneiss Complex, Canada | ~4.0 | Positive anomalies | Confirms the presence of early depleted mantle sources. | [4] |
| Barberton Greenstone Belt, South Africa | ~3.5 | Positive anomalies | Extends the evidence for Hadean depleted mantle to other cratons. | [4] |
| Ameralik Dykes, Greenland | ~3.4 | +4.9 ± 0.7 | Shows the survival of the Hadean depleted mantle signature for at least ~1 billion years. | [5][10] |
Note: μ¹⁴²Nd represents the parts-per-million deviation of the ¹⁴²Nd/¹⁴⁴Nd ratio from a terrestrial standard.
Experimental Protocols for High-Precision 142Nd Analysis
Achieving the high precision required to resolve subtle 142Nd anomalies (on the order of a few parts-per-million) necessitates meticulous analytical procedures.[11] The generalized workflow involves sample digestion, multi-stage chromatographic separation, and analysis by mass spectrometry.
Sample Preparation and Digestion
-
Sample Selection: Whole-rock samples are carefully selected to minimize the effects of metamorphism and alteration, which could disturb the Sm-Nd isotope system.[4][12]
-
Pulverization: Samples are crushed into a fine, homogeneous powder using agate or ceramic mills to avoid contamination.
-
Acid Digestion: A precise amount of the rock powder (typically 100-200 mg) is dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids at high temperature and pressure in a sealed Teflon vessel. This process ensures the complete breakdown of silicate minerals.
Chromatographic Separation of Nd
The critical step is the chemical separation of Nd from the rock matrix and, crucially, from other elements that could cause isobaric interferences (e.g., Ce and Sm) during mass spectrometry.[11] A multi-stage ion-exchange chromatography protocol is typically employed.
-
Primary Column: The dissolved sample is loaded onto a cation-exchange column (e.g., Dowex AG50W-X8 resin). A series of acid washes (e.g., HCl, HNO₃) are used to elute major elements, separating the Rare Earth Elements (REEs) as a group.
-
Secondary Separation (α-HIBA Method): The REE fraction is further purified using a second cation-exchange column with α-hydroxyisobutyric acid (α-HIBA) as the eluent.[11] This step is highly effective at separating individual REEs from each other due to small differences in their ionic radii. Precise control of the α-HIBA concentration and pH is critical for achieving a clean Nd cut, free from Sm and Ce.
-
Yield and Purity: The goal is to achieve a quantitative yield of Nd while ensuring the complete removal of interfering elements. The purity of the final Nd solution is paramount for high-precision analysis.[11]
Mass Spectrometry
The isotopic composition of the purified Nd is measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[4][5]
-
Instrumentation: Both TIMS and MC-ICP-MS are capable of the high-precision measurements required. TIMS has historically provided slightly better precision for Nd isotopes.[5]
-
Measurement: The purified Nd sample is loaded onto a metal filament (for TIMS) or introduced as an aerosol into plasma (for MC-ICP-MS).[11] The instrument measures the ion beams of different Nd isotopes simultaneously. The 142Nd/144Nd ratio is measured, and 144Nd is used as a stable reference isotope to correct for instrumental mass fractionation.
-
Data Correction and Reporting: The raw ratios are corrected for mass fractionation, and the final 142Nd/144Nd ratio is reported as the μ142Nd value, representing the parts-per-million deviation from a standard reference material (e.g., JNdi-1).[5] External reproducibility is typically monitored by repeated measurements of standards and is often better than ±5 ppm (2σ).[5][11]
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows central to the 142Nd evidence for Hadean mantle differentiation.
Caption: Formation of ¹⁴²Nd anomalies from Hadean mantle differentiation.
Caption: Experimental workflow for high-precision ¹⁴²Nd isotope analysis.
Caption: Logical framework for interpreting ¹⁴²Nd evidence.
Conclusion
The study of 142Nd anomalies in the Earth's oldest rocks provides compelling, quantitative evidence for mantle differentiation within the first few hundred million years of our planet's formation.[5][13] The existence of both positive and negative anomalies confirms the creation of complementary depleted and enriched reservoirs during the Hadean.[3][7] These early-formed chemical heterogeneities persisted for over a billion years, indicating that the Hadean and Archean mantle was not well-mixed.[1][10] The meticulous analytical techniques developed to achieve high-precision 142Nd measurements continue to refine our understanding of the dynamic processes that shaped the early Earth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rare evidence for the existence of a Hadean enriched mantle reservoir | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 7. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hadean geodynamics inferred from time-varying 142Nd/144Nd in the early Earth rock record | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 9. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 10. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 11. Routine high-precision Nd isotope analyses: an optimized chromatographic purification scheme - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. 142Nd evidence for early (>4.53 Ga) global differentiation of the silicate Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹⁴⁶Sm-¹⁴²Nd Chronometer for Geochemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The ¹⁴⁶Sm-¹⁴²Nd chronometer is a powerful tool in geochemistry for investigating the earliest differentiation events of terrestrial planets, including Earth, Mars, and the Moon. Based on the alpha decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm) to Neodymium-142 (¹⁴²Nd), this system provides high-resolution temporal constraints on processes that occurred within the first ~500 million years of Solar System history. Because ¹⁴⁶Sm was only present during this early epoch, variations in the abundance of its daughter isotope, ¹⁴²Nd, in ancient rock records serve as a direct fingerprint of planetary-scale differentiation, such as the formation of crusts and mantles. This guide provides a detailed overview of the core principles, experimental methodologies, data interpretation, and applications of this critical isotopic system.
Core Principles of the ¹⁴⁶Sm-¹⁴²Nd System
The utility of the ¹⁴⁶Sm-¹⁴²Nd chronometer is predicated on the chemical fractionation of Samarium (Sm) from Neodymium (Nd) during geological processes. Sm and Nd are both Rare Earth Elements (REEs), but Nd is slightly more incompatible than Sm during mantle melting. This means that during the formation of a planetary crust (a partial melt of the mantle), Nd is preferentially partitioned into the melt (crust), leaving behind a mantle residue that is depleted in Nd relative to Sm. This results in a crustal reservoir with a low Sm/Nd ratio and a complementary mantle reservoir with a high Sm/Nd ratio.
The decay of ¹⁴⁶Sm to ¹⁴²Nd proceeds via alpha decay. If this Sm/Nd fractionation occurs while ¹⁴⁶Sm is still extant, the newly formed reservoirs will evolve with different ¹⁴²Nd/¹⁴⁴Nd ratios over time. The high Sm/Nd reservoir (depleted mantle) will generate an excess of ¹⁴²Nd relative to a stable, non-radiogenic Nd isotope like ¹⁴⁴Nd, while the low Sm/Nd reservoir (enriched crust) will develop a deficit.
Modern terrestrial rocks, which are derived from a mantle that has been well-mixed for billions of years, exhibit a remarkably uniform ¹⁴²Nd/¹⁴⁴Nd ratio. However, some of the oldest rocks on Earth, dating back to the Archean Eon, show small but measurable deviations from this modern value.[1][2][3] These deviations, or "anomalies," are typically expressed in parts per million (ppm) as the µ¹⁴²Nd value:
µ¹⁴²Nd = [ ( ¹⁴²Nd/¹⁴⁴Nd )_sample / ( ¹⁴²Nd/¹⁴⁴Nd )_standard - 1 ] * 1,000,000
A positive µ¹⁴²Nd value in an ancient mantle-derived rock indicates that its source reservoir had a higher-than-chondritic Sm/Nd ratio and was formed while ¹⁴⁶Sm was still active. By modeling the magnitude of this anomaly, geochemists can calculate the timing of the differentiation event that created this reservoir.[3][4]
Data Presentation: Key Parameters and Isotopic Ratios
Quantitative data is central to the application of the ¹⁴⁶Sm-¹⁴²Nd chronometer. The tables below summarize the essential decay parameters and representative isotopic data from key geological samples.
Table 1: Core Parameters of the Sm-Nd Isotope System
| Parameter | Value | Notes |
| ¹⁴⁶Sm Half-Life (T₁/₂) | 103 ± 5 Million years (Myr) | The most widely used value in recent literature, based on physical measurements.[5] |
| 92.0 ± 2.6 Million years (Myr) | A more recent re-measurement.[6] | |
| 68 ± 7 Million years (Myr) | A previously proposed shorter half-life that has since been retracted.[7][8] | |
| ¹⁴⁷Sm Half-Life (T₁/₂) | 106.6 ± 0.5 Billion years (Gyr) | For the long-lived ¹⁴⁷Sm-¹⁴³Nd system, often used in conjunction.[9] |
| Initial Solar System ¹⁴⁶Sm/¹⁴⁴Sm | 0.00840 ± 0.00032 | Considered the best and most precise estimate, anchored by meteorite data.[5][6] |
| Chondritic ¹⁴⁷Sm/¹⁴⁴Nd | ~0.1967 | Represents the primitive, undifferentiated bulk silicate Earth (BSE).[10] |
| Chondritic ¹⁴³Nd/¹⁴⁴Nd (present day) | ~0.512638 | Present-day value for the Chondritic Uniform Reservoir (CHUR).[4] |
Table 2: Representative µ¹⁴²Nd Values for Various Geological Materials
| Sample Type | Age | Typical µ¹⁴²Nd Value (ppm) | Implication |
| Modern Terrestrial Rocks | 0 - 2.0 Ga | 0 ± 2 | Represents the well-mixed, modern convective mantle.[1] |
| Isua Supracrustal Belt, Greenland | ~3.7-3.8 Ga | +10 to +20 | Evidence for an early-formed, high Sm/Nd (depleted) mantle source.[1][2][3] |
| Nuvvuagittuq Greenstone Belt, Canada | ~3.8-4.3 Ga | -15 to +15 | Shows both positive and negative anomalies, suggesting diverse early reservoirs. |
| Ordinary & Carbonaceous Chondrites | ~4.56 Ga | -20 to -35 | Represent the primitive Solar System composition, distinct from modern Earth.[11][12] |
| Martian Meteorites (Shergottites) | Various | > 0 | Indicates Mars also underwent early silicate differentiation. |
| Lunar Samples | Various | Variable | Provides constraints on the formation and differentiation of the Moon.[6] |
Mandatory Visualization: Diagrams
¹⁴⁶Sm Alpha Decay Scheme
Caption: Alpha decay of Samarium-146 to this compound.
Experimental Workflow for Sm-Nd Isotopic Analysis
Caption: Generalized workflow for Sm-Nd separation and analysis.
Logical Pathway for Interpreting ¹⁴²Nd Anomalies
Caption: Interpreting µ¹⁴²Nd anomalies to trace early differentiation.
Experimental Protocols
High-precision measurement of Nd isotopic ratios is analytically challenging and requires meticulous laboratory procedures to separate Sm and Nd from the rock matrix and from each other to avoid isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd, and ¹⁴²Ce on ¹⁴²Nd).
Sample Dissolution
-
Powdering : Approximately 100-150 mg of a whole-rock sample is crushed into a fine, homogeneous powder in an agate mortar to ensure representativeness.[13]
-
Acid Digestion : The powder is weighed and placed into a clean, high-pressure PTFE vessel. A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added.[13][14]
-
High-Pressure Digestion : The vessel is sealed within a steel jacket and heated in an oven at approximately 190°C for several days to ensure complete dissolution of all silicate minerals.[13]
-
Evaporation and Conversion : The dissolved sample is dried on a hotplate. Concentrated hydrochloric acid (HCl) is then added, and the sample is heated again to convert fluorides into chlorides, which are more soluble for the subsequent chemistry steps.[13]
Chemical Separation: A Two-Stage Process
The separation of Sm and Nd is typically achieved using a two-step ion-exchange chromatography process.[15][16]
Stage 1: Bulk REE Separation
-
Primary Column : The dissolved sample, in an HCl medium, is loaded onto a cation exchange column (e.g., packed with AG50W-X12 resin).[14][15]
-
Matrix Elution : A sequence of HCl washes of increasing molarity is passed through the column to remove major matrix elements (like Fe, Mg, Ca, Al) and large-ion lithophile elements (like Rb and Sr).[14]
-
REE Collection : The entire group of Rare Earth Elements, including Sm and Nd, is then eluted from the column using a stronger acid concentration (e.g., 6M HCl).[14]
Stage 2: Sm and Nd Fractionation
-
Secondary Column : The collected REE fraction is evaporated to dryness and re-dissolved in a dilute acid solution (e.g., 0.25M HCl).[14] This solution is loaded onto a second column packed with a specialized resin designed to separate individual REEs. Common resins include Eichrom® LN Spec material or HDEHP (di-2-ethylhexyl phosphoric acid) coated on an inert substrate.[15][17]
-
Selective Elution : A carefully calibrated elution recipe using dilute acids is employed. The lighter REEs (like La, Ce, Pr) are washed off first. The Nd fraction is then collected, followed by the Sm fraction.[14] It is critical to achieve a clean separation to prevent isobaric interferences during mass spectrometry.
Mass Spectrometry
The purified Nd fractions are analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Both techniques are capable of the ultra-high precision required to resolve the small ¹⁴²Nd anomalies, which are often at the level of a few parts per million.[2][18][19]
-
TIMS : Involves loading the purified Nd sample onto a metal filament (e.g., Rhenium), which is heated under vacuum to ionize the Nd atoms. This method provides very stable and precise measurements.
-
MC-ICP-MS : Involves introducing the Nd sample as a liquid into a high-temperature argon plasma, which efficiently ionizes the atoms. This allows for rapid analysis but requires rigorous correction for instrumental mass bias and potential molecular interferences (e.g., ¹⁴¹PrH⁺ on ¹⁴²Nd⁺).[18]
For both methods, the measured ¹⁴²Nd/¹⁴⁴Nd ratio is normalized to a stable isotope ratio (commonly ¹⁴⁶Nd/¹⁴⁴Nd) to correct for instrumental mass fractionation and is reported relative to a standard material (e.g., JNdi-1) to allow for inter-laboratory comparison.[1]
References
- 1. pnas.org [pnas.org]
- 2. geo.arizona.edu [geo.arizona.edu]
- 3. Hadean geodynamics inferred from time-varying 142Nd/144Nd in the early Earth rock record | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. researchgate.net [researchgate.net]
- 5. Half-life and initial Solar System abundance of 146Sm determined from the oldest andesitic meteorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. lpi.usra.edu [lpi.usra.edu]
- 8. hou.usra.edu [hou.usra.edu]
- 9. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mantleplumes.org [mantleplumes.org]
- 13. open.library.ubc.ca [open.library.ubc.ca]
- 14. igg.cas.cn [igg.cas.cn]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. An evaluation of a single-step extraction chromatography separation method for Sm-Nd isotope analysis of micro-samples of silicate rocks by high-sensitivity thermal ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Nucleosynthetic Origin of Neodymium-142 Anomalies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variations in the isotopic abundance of Neodymium-142 (¹⁴²Nd) between terrestrial bodies and chondritic meteorites represent a cornerstone of modern cosmochemistry. These anomalies provide profound insights into the earliest processes of Solar System formation, including the timescales of planetary differentiation and the heterogeneous distribution of stellar-derived materials. For decades, the observed ~20 parts-per-million excess of ¹⁴²Nd in the silicate Earth relative to chondrites was primarily attributed to the alpha decay of the extinct p-process radionuclide Samarium-146 (¹⁴⁶Sm, half-life = 103 Myr). This interpretation implied that Earth underwent a major differentiation event, forming a crust and mantle with a higher-than-chondritic Sm/Nd ratio within the first 30 million years of the Solar System's history. However, accumulating high-precision isotopic data has revealed that nucleosynthetic deficits in chondrites, stemming from a different mix of presolar components compared to Earth's building blocks, are a critical, and perhaps dominant, factor. This guide provides an in-depth technical overview of the nucleosynthetic processes governing the production of neodymium isotopes, the analytical methodologies used to measure their subtle variations, and the current understanding of how these anomalies arose from the inhomogeneous accretion of stellar materials in the protoplanetary disk.
Nucleosynthetic Pathways of Neodymium and Samarium
The seven stable isotopes of neodymium and its parent/isobaric elements, such as samarium, are synthesized in stars through three primary mechanisms: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process). The contribution of each process to a specific nuclide is highly variable.
-
The s-process: Occurring primarily in Asymptotic Giant Branch (AGB) stars, the s-process involves the slow capture of neutrons by seed nuclei.[1] Because the neutron flux is low, if an unstable isotope is formed, it will typically undergo beta decay before another neutron is captured.[1] This process creates isotopes that lie along the "valley of beta stability" and is responsible for producing a significant fraction of nuclei heavier than iron.[1] Key Nd isotopes like ¹⁴²Nd, ¹⁴³Nd, ¹⁴⁴Nd, and ¹⁴⁵Nd are predominantly s-process products.
-
The r-process: This process occurs in environments with extremely high neutron densities, such as supernova explosions or neutron star mergers. Neutron captures happen on a timescale much faster than beta decay, producing highly neutron-rich, unstable nuclei that subsequently decay back towards the valley of stability.[2]
-
The p-process: Responsible for the rarest, most proton-rich heavy isotopes, the p-process is thought to occur via the photodisintegration of pre-existing s- and r-process seeds in the oxygen/neon layers of a core-collapse supernova.[2][3] The key nuclides for this discussion, the short-lived chronometer ¹⁴⁶Sm and the stable, p-only ¹⁴⁴Sm, are produced this way.
The distinct stellar origins of these processes are crucial. Material from different stellar sources (e.g., AGB stars, supernovae) was not perfectly mixed in the solar nebula.[4] Therefore, planetary bodies that accreted in different regions of the protoplanetary disk could have incorporated different proportions of s-, r-, and p-process carriers (like presolar grains), leading to primordial isotopic anomalies.[4][5]
The Dual Origin of ¹⁴²Nd Anomalies: Radiogenic vs. Nucleosynthetic
The canonical view held that the ~20 ppm ¹⁴²Nd excess in the Bulk Silicate Earth (BSE) relative to chondrites was a radiogenic signature from the decay of ¹⁴⁶Sm.[4][5] This required the BSE to have a long-term superchondritic Sm/Nd ratio, established by a global differentiation event that sequestered a complementary, ¹⁴²Nd-depleted reservoir, possibly hidden in the deep Earth or lost to space.[5][6]
However, an alternative hypothesis posits that the anomaly is nucleosynthetic in origin. High-precision measurements have revealed that variations in ¹⁴²Nd correlate with variations in other Nd and Sm isotopes that are unaffected by ¹⁴⁶Sm decay.[7] Specifically, a deficit of s-process material or an excess of p-process material in chondrites relative to Earth could produce the observed ¹⁴²Nd difference. Recent studies strongly suggest that Earth's precursor bodies were enriched in s-process neodymium compared to chondrites.[4][5] After correcting for this s-process excess, the ¹⁴²Nd/¹⁴⁴Nd ratios of chondrites and the accessible Earth become indistinguishable, obviating the need for a hidden reservoir and implying a chondritic Sm/Nd ratio for the bulk Earth.[5]
Quantitative Data from Meteoritic and Terrestrial Samples
High-precision mass spectrometry allows the expression of ¹⁴²Nd/¹⁴⁴Nd variations in parts-per-million (ppm) deviation from a terrestrial standard, denoted as µ¹⁴²Nd. The data consistently show that chondritic meteorites, the putative building blocks of terrestrial planets, have µ¹⁴²Nd values significantly lower than Earth's mantle.
| Sample Type | Class / Example | µ¹⁴²Nd relative to Terrestrial Standard (ppm) | Key Reference(s) |
| Terrestrial Rocks | Bulk Silicate Earth (BSE) | 0 | By definition |
| Carbonaceous Chondrites | Allende (CV3) | -22 ± 2 to -31 ± 7 | [8] |
| Murchison (CM2) | -23 ± 3 (approx.) | [9] | |
| Ordinary Chondrites | Average | -19 ± 5 | [8] |
| Saratov (L4) | -23 ± 3 (approx.) | [9] | |
| Chergach (H5) | -23 ± 3 (approx.) | [9] | |
| Enstatite Chondrites | Equilibrated (Type 4-6) | -14 ± 5 | [8] |
| Unequilibrated | -3 ± 4 (indistinguishable from Earth) | [8] |
Note: Values are representative and can vary between different studies and analytical sessions. The µ-notation represents the parts-per-million deviation from the standard ratio.
The data show a clear deficit in chondrites, with carbonaceous and ordinary chondrites exhibiting a ~20 ppm lower µ¹⁴²Nd value.[8][9] Notably, some unequilibrated enstatite chondrites have µ¹⁴²Nd values similar to Earth, but these samples also show excesses in the p-process nuclide ¹⁴⁴Sm, strengthening the link between the observed ¹⁴²Nd variations and nucleosynthetic heterogeneity.[8]
Experimental Protocols for High-Precision Isotope Analysis
The measurement of subtle (ppm-level) isotopic variations requires meticulous chemical separation and highly precise mass spectrometry. The two leading techniques are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Digestion and Chemical Separation
The goal is to achieve a pure Nd fraction, free from matrix elements and, crucially, isobaric interferences from Cerium (¹⁴²Ce) and Samarium (¹⁴²Sm, ¹⁴⁴Sm, ¹⁴⁸Sm, ¹⁵⁰Sm).[10]
-
Sample Digestion: A powdered rock or meteorite sample (~100-500 mg) is completely dissolved. For silicate-rich samples, this involves aggressive acid mixtures, such as HF-HNO₃-HClO₄.[11] To ensure dissolution of refractory, acid-resistant presolar grains (e.g., SiC), high-pressure digestion systems (e.g., a Parr bomb) heated to >240°C are often employed.[9]
-
Bulk Rare Earth Element (REE) Separation: The dissolved sample is loaded onto a primary, large-volume cation exchange column (e.g., AG50W-X8 resin). Major matrix elements are eluted, while the REE fraction is retained and subsequently collected.
-
Sm-Nd Group Separation: The collected REE fraction is passed through a secondary column. Historically, this used resins like HDEHP-coated Teflon powder. Modern, more efficient methods use extraction chromatography resins (e.g., Eichrom's TRU-Spec or Ln Resin) that have a high affinity for REEs and allow for their separation from other trace elements.[10][12]
-
High-Purity Nd Separation: A final, high-resolution chromatographic step is performed to separate Nd from its neighboring REEs, particularly the interfering elements Ce, Pr, and Sm. This is a critical step and often employs specialized resins like Eichrom's DGA (N,N,N’,N’-tetra-n-octyldiglycolamide) resin, which provides sharp separation between Sm and Nd.[12] This step may be repeated to achieve the required purity (e.g., Sm/Nd < 1x10⁻⁹).[9]
Mass Spectrometry
-
TIMS Analysis: The purified Nd solution is loaded onto a high-purity Rhenium (Re) filament.[13] In the mass spectrometer's vacuum chamber, the filament is heated, causing the sample to evaporate and ionize.[14] The resulting ion beam is accelerated, focused, and separated by mass in a magnetic sector. TIMS is renowned for its high precision and stable ion beams, achieving external reproducibility on µ¹⁴²Nd of <5 ppm.[9]
-
MC-ICP-MS Analysis: The Nd solution is introduced as an aerosol into a high-temperature argon plasma, which efficiently ionizes the sample.[10] While historically considered less precise than TIMS for Nd, modern MC-ICP-MS instruments with improved designs can achieve comparable precision (~2-4 ppm on µ¹⁴²Nd).[10] They offer higher sample throughput and are less susceptible to fractionation effects during analysis.
-
Data Correction: Raw isotope ratios are corrected for instrumental mass fractionation, typically by normalizing to a fixed, non-radiogenic isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219). Any residual isobaric interferences (e.g., from ¹⁴⁴Sm on ¹⁴⁴Nd) are corrected by monitoring a non-interfered isotope of the interfering element (e.g., ¹⁴⁷Sm).[15]
Conclusion and Future Directions
The evidence for a nucleosynthetic origin for ¹⁴²Nd anomalies has reshaped our understanding of early Solar System dynamics. The long-held paradigm of an early, super-chondritic Earth is no longer a prerequisite to explain the isotopic data. Instead, the ¹⁴²Nd offset between Earth and chondrites is now largely seen as a reflection of the different stellar pedigrees of their constituent materials.[4][5] This highlights that while chondrites are valuable proxies for the bulk chemical composition of the Solar System, they do not perfectly represent the specific mix of materials that formed the terrestrial planets.
Future research will focus on:
-
Higher-precision analyses of a wider variety of meteorites and their individual components (chondrules, CAIs, matrix) to deconvolve the specific carriers of the nucleosynthetic anomalies.
-
Analysis of other isotopic systems (e.g., Cr, Ti, Mo, Ru) in the same samples to build a more comprehensive model of nebular heterogeneity.
-
Improved astrophysical models of nucleosynthesis in AGB stars and supernovae to better predict the isotopic signatures of different presolar materials.
This ongoing work will continue to refine our models of planetary accretion and the galactic chemical evolution that preceded the formation of our Solar System.
References
- 1. s-process - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. The r-, s-, and p-Processes in Nucleosynthesis | Annual Reviews [annualreviews.org]
- 4. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition (Journal Article) | OSTI.GOV [osti.gov]
- 6. astrobites.org [astrobites.org]
- 7. osti.gov [osti.gov]
- 8. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.jpgu.org [www2.jpgu.org]
- 10. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nf-itwg.org [nf-itwg.org]
- 14. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
High-Precision Analysis of ¹⁴²Nd/¹⁴⁴Nd Ratios: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-precision analysis of the ¹⁴²Nd/¹⁴⁴Nd isotope ratio. Neodymium (Nd) isotopes are powerful tools in geochronology, provenance studies, and understanding planetary differentiation.[1][2][3][4][5] The short-lived ¹⁴⁶Sm-¹⁴²Nd isotopic system, in particular, is crucial for tracing early silicate differentiation processes within the first 500 million years of solar system history.[6] This document outlines the state-of-the-art methodologies using both Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) to achieve the high precision required to resolve subtle but significant variations in the ¹⁴²Nd/¹⁴⁴Nd ratio.
Introduction to ¹⁴²Nd/¹⁴⁴Nd Isotope Geochemistry
Neodymium has seven stable isotopes. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio primarily arise from the decay of the now-extinct radionuclide ¹⁴⁶Sm (half-life ≈ 103 million years).[7] Therefore, anomalies in the ¹⁴²Nd/¹⁴⁴Nd ratio of geological samples relative to a standard value can provide insights into processes that occurred in the early history of the Earth and other planetary bodies.[7][8][9] High-precision measurements are essential, as the variations are often in the parts per million (ppm) range.[6][8]
Modern mass spectrometers, such as the Triton TIMS and Neptune MC-ICP-MS, have enabled measurements with external precision of 2 ppm (2σ) or better, allowing for the confident resolution of minute isotopic anomalies.[7][8]
Core Methodologies: TIMS vs. MC-ICP-MS
Both TIMS and MC-ICP-MS are capable of high-precision Nd isotope analysis. The choice of instrument often depends on sample size, required precision, and sample throughput.
-
Thermal Ionization Mass Spectrometry (TIMS): TIMS is a traditional and highly precise technique for isotope ratio measurements.[10] It involves loading a purified Nd sample onto a metal filament, which is then heated to cause ionization. The resulting ions are accelerated into a magnetic field and separated by their mass-to-charge ratio. TIMS offers excellent precision and is less susceptible to certain isobaric interferences compared to MC-ICP-MS. However, it is generally more time-consuming and requires meticulous sample loading.[10]
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): MC-ICP-MS offers higher sample throughput and is effective for analyzing smaller sample sizes.[11] In this technique, the sample is introduced as a liquid or aerosol into a high-temperature argon plasma, which efficiently ionizes the sample. The ions are then introduced into a mass spectrometer with multiple collectors for simultaneous measurement of different isotopes. A key challenge in MC-ICP-MS is the correction for isobaric interferences, particularly from samarium (Sm) and cerium (Ce), as well as potential molecular species.[12]
Experimental Protocols
The following sections detail the critical steps for high-precision ¹⁴²Nd/¹⁴⁴Nd analysis, from sample preparation to data acquisition.
Sample Preparation and Digestion
A crucial first step is the complete dissolution of the sample to ensure that all Nd is accessible for chemical separation and analysis. Incomplete dissolution can lead to inaccurate results, as different mineral phases may have distinct isotopic compositions.[9]
Protocol for Sample Digestion:
-
Weigh an appropriate amount of powdered sample (typically 10-150 mg, depending on the expected Nd concentration) into a clean Teflon beaker or a high-pressure digestion vessel (e.g., Parr digestion vessel).[9][13]
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃). For resistant phases, a small amount of perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) can be added.[9][14]
-
Seal the vessel and heat it on a hotplate at approximately 120-150°C for several days or in a high-pressure digestion system at up to 240°C for 12 hours to ensure complete dissolution.[9]
-
After cooling, carefully open the vessel and evaporate the acids on a hotplate at a lower temperature (e.g., 110-120°C).[15]
-
Convert the sample to a chloride form by adding concentrated hydrochloric acid (HCl) and evaporating to dryness. Repeat this step at least twice.
-
Dissolve the final residue in a known volume of dilute HCl (e.g., 2.5 M HCl) in preparation for column chromatography.[16]
Chromatographic Separation of Neodymium
The accurate measurement of Nd isotope ratios requires the quantitative removal of matrix elements and, most importantly, isobaric interferences from Sm and Ce.[12] This is achieved through multi-stage ion-exchange chromatography.
Protocol for Two-Stage Nd Separation:
Stage 1: Bulk Rare Earth Element (REE) Separation
-
Prepare a column with a cation exchange resin (e.g., DOWEX® 50WX8).[16]
-
Condition the resin with dilute HCl.
-
Load the dissolved sample solution onto the column.
-
Elute the major matrix elements with dilute HCl.
-
Elute the bulk REE fraction with a stronger concentration of HCl.
Stage 2: Neodymium Purification
-
Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute acid.
-
Prepare a second column with a resin specifically designed for separating individual REEs (e.g., Eichrom Ln Resin).[14]
-
Load the REE solution onto the column.
-
Elute the different REE fractions using varying concentrations of HCl. The exact acid concentrations and volumes will depend on the specific resin and column dimensions and should be calibrated using standards.
-
Collect the Nd fraction, ensuring clear separation from the preceding Ce and succeeding Sm fractions.
-
Evaporate the purified Nd fraction to dryness in a clean Teflon vial.
The following diagram illustrates the general workflow for sample preparation and chromatographic separation.
Mass Spectrometric Analysis
TIMS Protocol:
-
Dissolve the purified Nd fraction in a small amount of dilute nitric acid or phosphoric acid.[16]
-
Load approximately 100-500 ng of Nd onto a degassed rhenium (Re) filament assembly (either single or double filament configuration).[10][17]
-
Introduce the filament assembly into the TIMS source chamber and evacuate.
-
Slowly heat the filament(s) to achieve a stable ion beam of the desired intensity (e.g., a ¹⁴⁴Nd intensity of 4 Volts).[10]
-
Measure the Nd isotope ratios using a static or multidynamic data acquisition routine.[10][13] A multidynamic routine, where different isotopes are measured on different collectors in a cyclical manner, can help to correct for collector efficiency and gain variations.[10]
-
Correct for instrumental mass fractionation using an exponential law and an internal normalization to a stable isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219.[10][16]
MC-ICP-MS Protocol:
-
Dissolve the purified Nd fraction in a dilute nitric acid solution (e.g., 2% HNO₃).[12]
-
Introduce the sample solution into the MC-ICP-MS via a desolvating nebulizer system (e.g., Apex IR) at a controlled uptake rate (e.g., 45–55 μl min⁻¹).[12]
-
Measure the Nd isotope ratios simultaneously using the multiple Faraday collectors.
-
Monitor for and correct isobaric interferences from ¹⁴²Ce on ¹⁴²Nd and from ¹⁴⁴Sm, ¹⁴⁸Sm, and ¹⁵⁰Sm on the corresponding Nd isotopes. This requires careful monitoring of non-interfered Ce and Sm isotopes.
-
Correct for instrumental mass bias using an internal normalization to ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219.[12]
The logical flow for data acquisition and correction in mass spectrometry is depicted below.
Data Presentation
High-precision ¹⁴²Nd/¹⁴⁴Nd data are typically reported relative to a standard material. The results are often expressed in μ¹⁴²Nd notation, which represents the parts per million (ppm) deviation of a sample's ¹⁴²Nd/¹⁴⁴Nd ratio from that of a standard.
μ¹⁴²Nd = [ (¹⁴²Nd/¹⁴⁴Nd)ₛₐₘₚₗₑ / (¹⁴²Nd/¹⁴⁴Nd)ₛₜₐₙₐₐᵣₔ - 1 ] × 1,000,000
The following tables summarize representative data for common geochemical reference materials.
Table 1: High-Precision ¹⁴²Nd/¹⁴⁴Nd Measurements of Standard Reference Materials by MC-ICP-MS
| Reference Material | Mean μ¹⁴²Nd | External Reproducibility (2SD, ppm) | Normalizing Ratio |
| JNdi-1 | 0.0 | ± 2.4 | ¹⁴⁸Nd/¹⁴⁴Nd |
| BCR-2 | 0.0 | ± 2.4 | ¹⁴⁸Nd/¹⁴⁴Nd |
| BHVO-2 | 0.0 | ± 1.6 | ¹⁴⁸Nd/¹⁴⁴Nd |
| GSP-2 | 0.0 | ± 1.6 | ¹⁴⁸Nd/¹⁴⁴Nd |
| Data adapted from recent high-precision studies.[12] |
Table 2: High-Precision ¹⁴³Nd/¹⁴⁴Nd Measurements of Standard Reference Materials by TIMS and MC-ICP-MS
| Reference Material | Measured ¹⁴³Nd/¹⁴⁴Nd | External Precision (2SD) | Instrument |
| JNdi-1 | 0.5121031 | ± 0.000016 (3.2 ppm) | TIMS |
| JNdi-1 | 0.512116 | ± 0.000016 | MC-ICP-MS |
| AGV-1 | 0.512794 | ± 0.000013 | MC-ICP-MS |
| BHVO-1 | 0.512992 | ± 0.000015 | MC-ICP-MS |
| Data compiled from various sources.[10][11] |
Applications
High-precision ¹⁴²Nd/¹⁴⁴Nd data have a wide range of applications in the earth and planetary sciences:
-
Early Earth Differentiation: Constraining the timing and processes of core formation and the development of the Earth's mantle and crust.[7][8]
-
Lunar and Planetary Science: Investigating the formation and evolution of the Moon and other planetary bodies.[13]
-
Geochronology: Dating ancient geological events.[1]
-
Provenance Studies: Tracing the origin of sediments and archeological artifacts.[3][4][5]
Conclusion
The high-precision analysis of ¹⁴²Nd/¹⁴⁴Nd ratios is a powerful analytical technique that provides unique insights into fundamental geological and planetary processes. Achieving reliable and precise data requires meticulous attention to detail in sample preparation, chemical separation, and mass spectrometric measurement. The protocols outlined in these application notes provide a robust framework for researchers to obtain high-quality ¹⁴²Nd/¹⁴⁴Nd data using modern instrumentation. The continued refinement of these techniques will undoubtedly lead to further discoveries in the earth and planetary sciences.
References
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. The application of Neodymium isotope as a chronostratigraphic tool in North Pacific sediments | Geological Magazine | Cambridge Core [cambridge.org]
- 5. rla.unc.edu [rla.unc.edu]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. geo.arizona.edu [geo.arizona.edu]
- 9. www2.jpgu.org [www2.jpgu.org]
- 10. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 11. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geology.wisc.edu [geology.wisc.edu]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. manuals.plus [manuals.plus]
Application Notes and Protocols for Neodymium Isotope Measurement by TIMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of neodymium (Nd) isotopic compositions using Thermal Ionization Mass Spectrometry (TIMS). The methodologies outlined are critical for applications requiring high-precision isotope data, such as geochronology, geochemistry, cosmochemistry, and environmental sciences.[1][2] The protocols cover the entire workflow, from sample preparation and chemical separation to mass spectrometric analysis and data processing.
I. Introduction to Neodymium Isotope Analysis by TIMS
Neodymium has seven naturally occurring isotopes, and the radiogenic isotope ¹⁴³Nd is produced by the alpha decay of ¹⁴⁷Sm. The precise measurement of the ¹⁴³Nd/¹⁴⁴Nd ratio is a powerful tool in various scientific fields.[1] Thermal Ionization Mass Spectrometry (TIMS) is a benchmark technique for achieving the high precision and accuracy required for these measurements.[2][3] TIMS analysis involves the thermal ionization of a purified Nd sample loaded onto a metal filament, followed by the mass separation and detection of the ion beams.[4] The technique is capable of producing isotopic data with significantly higher precision than in-situ methods, making it indispensable for studies requiring high temporal resolution.[2]
II. Experimental Protocols
A successful Nd isotope analysis by TIMS relies on a meticulous experimental procedure to ensure the purity of the sample and the accuracy of the measurement. The following sections detail the key steps.
Protocol 1: Sample Digestion
This protocol is suitable for the dissolution of rock and mineral samples. For other matrices, such as biological tissues (e.g., dental enamel), modifications to the cleaning and digestion procedure may be necessary.[5][6]
Materials:
-
Rock/mineral powder (100–200 mg)[7]
-
15 mL Savillex® PFA beakers[7]
-
Concentrated hydrofluoric acid (HF)
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Hot plate
Procedure:
-
Accurately weigh approximately 100–200 mg of the sample powder into a clean 15 mL Savillex® beaker.[7]
-
Add a mixture of concentrated HF and HNO₃ to the beaker.
-
Place the beaker on a hot plate and heat for 2–3 days to ensure complete digestion.[7]
-
Allow the solution to evaporate to dryness overnight.[7]
-
Add concentrated HCl to the residue, heat for another day, and then evaporate to dryness.[7]
-
Dissolve the final residue in 2–4 mL of 2.5 M HCl and centrifuge the solution.[7]
-
If a residue persists, treat the sample with aqua regia until the solution is clear, then evaporate to dryness and re-dissolve in 2.5 M HCl before centrifuging again.[7]
Protocol 2: Chemical Separation of Neodymium
This two-stage ion-exchange chromatography protocol is designed to separate Rare Earth Elements (REEs), including Nd, from the sample matrix and then to isolate Nd from other REEs. This is crucial to avoid isobaric interferences during mass spectrometric analysis.[2]
Materials:
-
Bio-Rad AG® 50W-X8 cation exchange resin[7]
-
Eichrom Ln Spec™ resin[7]
-
Teflon® and quartz chromatography columns[7]
-
2.5 M Hydrochloric acid (HCl)
-
6 M Hydrochloric acid (HCl)
-
0.18 M Hydrochloric acid (HCl)
Procedure:
Stage 1: Separation of REEs from the Matrix
-
Prepare a Teflon® column with Bio-Rad AG® 50W-X8 cation exchange resin.
-
Load 1-2 mL of the sample solution (in 2.5 M HCl) from Protocol 1 onto the column.[7]
-
Elute the Sr fraction with 2.5 M HCl (this fraction can be collected for Sr isotope analysis).[7]
-
Elute the REE fraction with 6 M HCl and collect it in a clean Savillex® beaker.[7]
-
Evaporate the collected REE fraction to dryness.[7]
Stage 2: Isolation of Neodymium
-
Dissolve the dried REE fraction in 0.18 M HCl.[7]
-
Prepare a quartz column with Eichrom Ln Spec™ resin.[7]
-
Load the REE solution onto the Ln Spec™ column.
-
Elute the Nd fraction with 0.18 M HCl and collect it in a clean Savillex® beaker.[7]
-
Evaporate the purified Nd fraction to dryness in preparation for mass spectrometry.[7]
Protocol 3: TIMS Filament Loading and Mass Spectrometry
This protocol describes the loading of the purified Nd sample onto a filament assembly for TIMS analysis. Both double/triple filament and NdO⁺ methods are described, as the choice can depend on sample size and desired precision.
Materials:
-
Purified Nd sample
-
Phosphoric acid (H₃PO₄), 0.25 M[7]
-
Tantalum oxide (Ta₂O₅) activator slurry (for NdO⁺ method)[8]
-
Micropipette
-
TIMS instrument (e.g., Thermo Scientific™ TRITON™ Plus)[1]
Procedure:
Method A: Nd⁺ on Double/Triple Filaments
-
Use pre-degassed double or triple rhenium filament assemblies.[3][7]
-
Dissolve the dried, purified Nd sample in 1-2 µL of dilute acid (e.g., 0.25 M H₃PO₄ or 10% HNO₃).[7][9]
-
Carefully load the Nd solution onto the side/evaporation filament(s) of the assembly.[3]
-
Mount the filament assembly into the TIMS turret.
Method B: NdO⁺ on Single Filaments (for small samples)
-
This method is advantageous for very small sample sizes (e.g., 1-10 ng).[2][8]
-
Load the Nd sample dissolved in 2 µL of 2N nitric acid onto a single Re filament.[8]
-
Add 2 µL of a tantalum oxide (Ta₂O₅) activator slurry to facilitate the formation of NdO⁺ ions.[8]
-
This method enhances ionization efficiency, allowing for precise measurements on nanogram-level samples.[8]
Mass Spectrometric Analysis:
-
Introduce the turret into the TIMS source chamber and evacuate.
-
Slowly increase the current to the filaments to achieve a stable ion beam. The ionization temperature for Nd measurements typically ranges from 1650 to 1750 °C.[7][10]
-
Measure the Nd isotope ratios using a static or multi-dynamic data acquisition mode with Faraday detectors.[3][7] A typical analysis may consist of 14 blocks of 15 cycles each, with an integration time of ~8.3 seconds per cycle.[7]
-
Data is corrected for mass fractionation by normalizing to a stable isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219, using an exponential law.[3][7][9]
III. Data Presentation
The following tables summarize key quantitative parameters for the TIMS analysis of Neodymium isotopes.
Table 1: Sample Preparation and Chemical Separation Parameters
| Parameter | Value/Reagent | Source |
| Sample Amount (Rock Powder) | 100–200 mg | [7] |
| Digestion Acids | HF, HNO₃, HCl, Aqua Regia | [7] |
| Cation Exchange Resin | Bio-Rad AG® 50W-X8 | [7] |
| REE Separation Resin | Eichrom Ln Spec™ | [7] |
| Eluent for Sr Fraction | 2.5 M HCl | [7] |
| Eluent for REE Fraction | 6 M HCl | [7] |
| Eluent for Nd Fraction | 0.18 M HCl | [7] |
Table 2: TIMS Instrument and Measurement Parameters
| Parameter | Value/Setting | Source |
| Instrument | TRITON or Phoenix TIMS | [7] |
| Filament Type | Rhenium (Re), double or triple assembly | [3][7] |
| Loading Solution | 0.25 M H₃PO₄ | [7] |
| Sample Amount (on filament) | 100-500 ng (Nd⁺); 1-10 ng (NdO⁺) | [1][8] |
| Ionization Temperature | 1650–1750 °C | [7] |
| Data Acquisition Mode | Static or Multi-dynamic | [3][7] |
| ¹⁴⁴Nd Ion Beam Intensity | > 1–3 V | [7] |
| Data Acquisition Scheme | e.g., 14 blocks of 15 cycles each | [7] |
| Integration Time per Cycle | ~8.3 seconds | [7] |
| Mass Fractionation Correction | Normalize to ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219 | [3][7][9] |
| Reference Standard (JNd-i) ¹⁴³Nd/¹⁴⁴Nd | ~0.512107 | [7] |
IV. Visualizations
The following diagrams illustrate the workflow and logical relationships in the TIMS protocol for Neodymium isotope measurement.
Caption: Experimental workflow for Nd isotope measurement by TIMS.
Caption: Logical relationships in data processing and quality control.
References
- 1. manuals.plus [manuals.plus]
- 2. timslab.princeton.edu [timslab.princeton.edu]
- 3. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 4. nf-itwg.org [nf-itwg.org]
- 5. protocols.io [protocols.io]
- 6. TIMS analysis of neodymium isotopes in human tooth enamel using 1013 Ω amplifiers - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. proceedings.science [proceedings.science]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. Sample analysis [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Neodymium Isotopic Analysis using MC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the determination of Neodymium (Nd) isotopic compositions using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The following sections outline the necessary sample preparation, chromatographic purification, and mass spectrometric analysis techniques, tailored for high-precision and accurate isotopic measurements.
Introduction
Neodymium isotopes are powerful tools in various scientific fields, including geochemistry, geochronology, and cosmochemistry, for tracing provenances and understanding geological processes.[1][2] In the pharmaceutical and drug development sector, isotopic analysis can be crucial for understanding metallodrug pathways, metabolism, and for quality control of raw materials. MC-ICP-MS is the preferred instrument for high-precision isotope ratio measurements of many heavy elements due to its superior ionization efficiency and ability to analyze a broad range of elements compared to techniques like Thermal Ionization Mass Spectrometry (TIMS).[2][3]
This guide details a robust method for achieving high-precision Nd isotope data (e.g., ¹⁴³Nd/¹⁴⁴Nd) from various sample matrices. The protocol emphasizes clean laboratory practices, efficient chemical separation to remove isobaric interferences, and stable instrument performance.
Experimental Workflow
The overall workflow for Nd isotopic analysis by MC-ICP-MS involves several critical stages, from sample receipt to final data reporting. Each step is crucial for obtaining high-quality data.
Caption: Experimental workflow for Nd isotopic analysis.
Sample Preparation and Digestion
Accurate sample preparation is fundamental to achieving reliable results. This involves complete dissolution of the sample and the removal of matrix components that could interfere with the analysis.
Protocol: Sample Digestion
-
Weighing: Accurately weigh a sufficient amount of homogenized solid sample powder to yield 1-5 ng of Nd.[4] For liquid samples, pipette a precise volume.
-
Acid Digestion:
-
For solid samples such as geological materials, place the weighed sample in a clean Savillex Teflon beaker.
-
Add a mixture of strong acids. A common protocol involves using concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).[5] For samples with high organic content, hydrogen peroxide (H₂O₂) may also be added.[5]
-
Heat the sealed beaker on a hotplate at approximately 120°C until the sample is completely dissolved.[6]
-
Evaporate the acid mixture to dryness.
-
Re-dissolve the residue in a solution like 2% nitric acid to prepare it for chromatographic separation.[3][5]
-
-
Isotope Dilution (Optional): For concentration determination, a spike with an artificially enriched isotopic tracer can be added before digestion.[2][7]
Chromatographic Purification of Neodymium
The primary analytical challenge in Nd isotope analysis is the presence of isobaric interferences from Cerium (Ce) and Samarium (Sm), specifically ¹⁴²Ce on ¹⁴²Nd, and ¹⁴⁴Sm, ¹⁴⁸Sm, and ¹⁵⁰Sm on their respective Nd isotopes.[3] Additionally, molecular species like ¹⁴¹PrH can interfere with ¹⁴²Nd.[3] Therefore, a robust chromatographic separation to purify Nd from the sample matrix is essential.[3] A two-stage ion-exchange chromatography method is commonly employed.[8][9]
Protocol: Two-Stage Ion-Exchange Chromatography
Stage 1: Bulk Rare Earth Element (REE) Separation
-
Column Preparation: Use a cation exchange resin such as Bio-Rad AG50W-X12.
-
Sample Loading: Load the re-dissolved sample digest onto the column.
-
Elution:
-
Elute major matrix elements with a suitable acid, such as HCl.
-
Collect the REE fraction using a stronger acid elution.
-
Stage 2: Neodymium Separation
-
Column Preparation: Use a resin with high affinity for REEs, such as Eichrom TODGA resin (50–100 μm).[8]
-
Sample Loading: Load the collected REE fraction from Stage 1.
-
Elution: Use varying concentrations of acids (e.g., HNO₃) to sequentially elute different REEs. Ce and Sm have different affinities for the resin compared to Nd, allowing for their separation.
-
Nd Collection: Collect the purified Nd fraction. The goal is to achieve a recovery of Nd better than 96%.[9][10]
The logical relationship for separating Nd from interfering elements is illustrated below.
Caption: Chromatographic separation of Nd.
MC-ICP-MS Analysis
The purified Nd fraction is introduced into the MC-ICP-MS for isotopic analysis. Stable and sensitive instrument performance is key.
Protocol: Data Acquisition
-
Sample Introduction: Introduce the purified Nd sample, dissolved in 2% HNO₃, into the plasma source.[3] High-sensitivity desolvating nebulizers like the Aridus II or APEX-IR are often used to enhance signal intensity, which is crucial for small sample sizes (1-5 ng).[4][11] A typical sample aspiration rate is around 45–55 μl min⁻¹.[3]
-
Instrument Tuning: Tune the instrument for optimal sensitivity and stability using a known Nd standard solution (e.g., 10 or 50 μg L⁻¹).[12] High-efficiency sample and skimmer cones (e.g., Jet-sample/X-skimmer) can improve sensitivity.[4]
-
Data Collection: Measure the ion beams of the Nd isotopes simultaneously using the Faraday cup detectors.[6] The isotopes of interest are typically ¹⁴²Nd, ¹⁴³Nd, ¹⁴⁴Nd, ¹⁴⁵Nd, ¹⁴⁶Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd. Monitor masses for potential interferences, such as mass 140 for ¹⁴⁰Ce and mass 147 for ¹⁴⁷Sm, to allow for correction.[3][13]
-
Measurement Mode: Employ a sample-standard bracketing (SSB) approach, where the sample analysis is bracketed by measurements of a known Nd isotope standard (e.g., JNdi-1), to correct for instrumental mass bias.[9][10]
Table 1: Typical MC-ICP-MS Operating Conditions
| Parameter | Typical Setting/Value | Reference |
| Instrument | Thermo Scientific Neptune Plus, Nu Plasma II | [3],[13] |
| Sample Introduction | ESI Apex IR, Aridus II | [4],[3] |
| Nebulizer | Self-aspirating, 45-55 μL/min | [3] |
| Cones | Jet-sample/X-skimmer | [4] |
| Detector Array | Faraday cups with 10¹¹ Ω resistors | [6] |
| Acquisition Mode | Static | - |
| Integration Time | Varies, e.g., 50 ms for single particle analysis | [6] |
Data Processing and Presentation
Raw data from the MC-ICP-MS must be corrected for instrumental mass bias and any residual isobaric interferences.
Protocol: Data Processing
-
Interference Correction:
-
Cerium: Correct for the ¹⁴²Ce interference on ¹⁴²Nd by monitoring the ¹⁴⁰Ce signal and using the natural ¹⁴⁰Ce/¹⁴²Ce ratio.[3]
-
Samarium: Correct for ¹⁴⁴Sm, ¹⁴⁸Sm, and ¹⁵⁰Sm interferences by monitoring an interference-free Sm isotope, such as ¹⁴⁷Sm.[3] These corrections must be very accurate to maintain high precision for the Nd isotopic ratios.[1]
-
-
Mass Bias Correction:
-
Use an internal normalization approach, correcting the measured isotope ratios to a fixed, known ratio of two Nd isotopes. The ¹⁴⁶Nd/¹⁴⁴Nd ratio is commonly used for this purpose. An alternative is using ¹⁴⁸Nd/¹⁴⁴Nd = 0.241578.[3]
-
The sample-standard bracketing method further corrects for instrumental drift over time.
-
-
Data Reporting:
-
The ¹⁴³Nd/¹⁴⁴Nd ratio is the most commonly reported value for geochronological and tracer studies.
-
Stable isotope variations can be reported in epsilon (ε) or mu (μ) notation, which represents the deviation of a sample's isotopic ratio from a standard reference material in parts per 10,000 or parts per million, respectively.[3]
-
Table 2: Performance Metrics for Nd Isotopic Analysis
| Parameter | Achieved Value | Sample Size | Reference |
| Long-term Precision (¹⁴³Nd/¹⁴⁴Nd) | ±0.000016 (2SD) | ~1.25 ng Nd | [4] |
| External Reproducibility (μ¹⁴²Nd) | 2.4 ppm | - | [3] |
| External Reproducibility (μ¹⁴⁵Nd) | 1.6 ppm | - | [3] |
| External Reproducibility (μ¹⁵⁰Nd) | 3.5 ppm | - | [3] |
| Nd Recovery (Chromatography) | > 96% | - | [9],[10] |
Conclusion
The MC-ICP-MS technique described provides a high-precision, accurate, and reproducible method for the isotopic analysis of neodymium. Careful attention to clean laboratory procedures, complete sample dissolution, and meticulous chromatographic separation to remove isobaric interferences are paramount. When combined with stable instrument operation and appropriate data correction protocols, this method can yield data comparable to the best TIMS methods, even on nanogram-level sample sizes.[4] This capability is essential for a wide range of applications, from earth sciences to the detailed characterization of materials in drug development.
References
- 1. In situ Nd isotopic analysis of geological materials by laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 3. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. ICP-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. osti.gov [osti.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Ce and Nd stable isotope purification and determination of geological samples by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. Precise measurement of stable neodymium isotopes of geological materials by using MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. oceanrep.geomar.de [oceanrep.geomar.de]
- 13. lpi.usra.edu [lpi.usra.edu]
Application Notes and Protocols for Samarium-Neodymium (Sm-Nd) Dating of Terrestrial Rocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-Neodymium (Sm-Nd) dating is a powerful radiometric dating technique used to determine the age of rocks and minerals, providing crucial insights into geological processes and the evolution of the Earth's crust and mantle.[1][2][3] This method is based on the alpha decay of the long-lived samarium isotope, ¹⁴⁷Sm, to the stable radiogenic neodymium isotope, ¹⁴³Nd.[2][4] With a very long half-life of approximately 106 billion years, the Sm-Nd system is particularly well-suited for dating ancient geological materials, including Precambrian igneous and metamorphic rocks.[1][4]
Samarium and neodymium are rare earth elements (REEs) that are less susceptible to disturbance by metamorphic and weathering processes compared to other parent-daughter isotope systems like Rubidium-Strontium (Rb-Sr).[2][3] This robustness makes Sm-Nd dating a reliable tool for determining the crystallization ages of igneous rocks, the timing of metamorphic events, and for tracing the provenance of sediments.[3][4][5]
Principle of the Method
The foundation of Sm-Nd dating lies in the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd.[1] The age of a rock or mineral can be determined by measuring the present-day concentrations of Sm and Nd isotopes. The fundamental equation governing this decay is:
¹⁴³Nd_present = ¹⁴³Nd_initial + ¹⁴⁷Sm_present * (e^(λt) - 1)
Where:
-
¹⁴³Nd_present is the number of ¹⁴³Nd atoms at present.
-
¹⁴³Nd_initial is the number of ¹⁴³Nd atoms at the time of the rock's formation.
-
¹⁴⁷Sm_present is the number of ¹⁴⁷Sm atoms at present.
-
λ is the decay constant of ¹⁴⁷Sm.
-
t is the time elapsed since the formation of the rock (the age).
In practice, isotope ratios are measured, and the equation is rearranged into a linear isochron form by dividing by a stable, non-radiogenic isotope of neodymium, ¹⁴⁴Nd:[2]
(¹⁴³Nd/¹⁴⁴Nd)_present = (¹⁴³Nd/¹⁴⁴Nd)_initial + (¹⁴⁷Sm/¹⁴⁴Nd)_present * (e^(λt) - 1)
This equation is in the form of a straight line (y = c + mx), where:
-
y = (¹⁴³Nd/¹⁴⁴Nd)_present
-
c = (¹⁴³Nd/¹⁴⁴Nd)_initial (the y-intercept)
-
m = (e^(λt) - 1) (the slope)
-
x = (¹⁴⁷Sm/¹⁴⁴Nd)_present
By analyzing multiple minerals or whole-rock samples from the same geological unit that formed at the same time with the same initial ¹⁴³Nd/¹⁴⁴Nd ratio but with different Sm/Nd ratios, an isochron plot can be constructed.[1][3] The slope of this isochron is then used to calculate the age of the sample.
Key Quantitative Data
A summary of essential quantitative data for Sm-Nd dating is provided in the tables below.
| Parameter | Value | Reference |
| Half-life of ¹⁴⁷Sm (T₁/₂) | 1.066 x 10¹¹ years | [2][6] |
| Decay Constant of ¹⁴⁷Sm (λ) | 6.524 x 10⁻¹² yr⁻¹ | [3][7] |
Table 1: Decay Parameters for ¹⁴⁷Sm. This table presents the half-life and decay constant of the parent isotope ¹⁴⁷Sm used in age calculations.
| Reservoir | ¹⁴³Nd/¹⁴⁴Nd (present-day) | ¹⁴⁷Sm/¹⁴⁴Nd (present-day) |
| Chondritic Uniform Reservoir (CHUR) | ~0.512638 | ~0.1966 |
| Depleted Mantle (DM) | ~0.513150 | ~0.2150 |
Table 2: Isotopic Ratios of Standard Geochemical Reservoirs. This table provides the present-day isotopic compositions of the Chondritic Uniform Reservoir (CHUR) and the Depleted Mantle (DM), which are crucial for calculating model ages and interpreting petrogenetic histories.[5][8]
Experimental Protocol
The following protocol outlines the major steps involved in Sm-Nd isotopic analysis of terrestrial rock samples.
Sample Preparation
-
Sample Selection and Crushing: Select fresh, unweathered rock samples representative of the geological unit to be dated. Crush the samples to a grain size of approximately 40-80 mesh using a jaw crusher and/or a disc mill. Ensure all equipment is thoroughly cleaned between samples to prevent cross-contamination.[9]
-
Mineral Separation (Optional but Recommended): For mineral isochrons, separate individual minerals (e.g., garnet, pyroxene, plagioclase) using standard techniques such as magnetic separation and heavy liquids.[4] Hand-pick mineral grains under a binocular microscope to ensure high purity.[9]
-
Washing and Leaching: Wash the whole-rock powder or mineral separates in high-purity water to remove any surface contamination. A gentle leaching step with dilute acids may be employed to remove secondary alteration products, but care must be taken not to disturb the primary Sm-Nd systematics.
Sample Digestion and Isotope Dilution
-
Spiking: Accurately weigh a precise amount of the powdered sample (typically 50-100 mg) into a clean Teflon beaker.[10] Add a precisely calibrated mixed ¹⁴⁹Sm-¹⁵⁰Nd or similar isotopic spike solution. The spike is essential for determining the Sm and Nd concentrations via the isotope dilution method.[11][12]
-
Acid Digestion: Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) to the beaker.[10] Place the sealed beaker on a hotplate at approximately 120-150°C for several days to achieve complete dissolution. Periodically agitate the sample to ensure thorough mixing. After initial digestion, evaporate the acids and add aqua regia or a mixture of HF and HNO₃ to ensure all refractory minerals are dissolved.[10][13]
Chemical Separation of Sm and Nd
The separation of Sm and Nd from the rock matrix and from each other is a critical step to avoid isobaric interferences during mass spectrometric analysis.[10][11] This is typically achieved through a multi-stage ion-exchange chromatography process.[11][14]
-
Primary Ion Exchange (REE Group Separation):
-
Prepare a cation exchange column (e.g., with AG50W-X8 resin).
-
Load the dissolved sample onto the column.
-
Elute the major rock-forming elements (e.g., Fe, Mg, Al, Ca) with dilute HCl.
-
Elute the Rare Earth Element (REE) fraction with a stronger concentration of HCl.
-
-
Secondary Ion Exchange (Sm and Nd Separation):
-
Prepare a second chromatography column using a resin with a high affinity for REEs, such as Ln Resin.[14]
-
Load the collected REE fraction onto this column.
-
Elute the different REEs sequentially using varying concentrations of HCl or other appropriate eluents. The elution order is based on the differing affinities of the REEs for the resin. Collect the separate Sm and Nd fractions.[11][14]
-
Mass Spectrometry
The isotopic compositions of the purified Sm and Nd fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][15]
-
Filament Loading (for TIMS): Load a small aliquot of the purified Nd and Sm solutions onto separate outgassed rhenium or tantalum filaments.[10]
-
Isotopic Analysis:
-
Introduce the filament assembly into the mass spectrometer.
-
Heat the filaments to ionize the sample.
-
The ion beam is accelerated and separated by mass in a magnetic field.
-
Measure the intensities of the different isotope beams simultaneously using multiple collectors.
-
Correct for mass fractionation using a stable isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).[10]
-
Correct for isobaric interferences from other elements and isotopes (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd).[1][15]
-
Data Presentation and Age Calculation
-
Data Reduction: Calculate the ¹⁴⁷Sm/¹⁴⁴Nd and ¹⁴³Nd/¹⁴⁴Nd ratios for each sample from the mass spectrometry data, correcting for the spike contribution and instrumental mass bias.
-
Isochron Plotting: Plot ¹⁴³Nd/¹⁴⁴Nd on the y-axis versus ¹⁴⁷Sm/¹⁴⁴Nd on the x-axis for all the analyzed samples from the same rock unit.
-
Age Calculation: Perform a linear regression on the data points. The age (t) is calculated from the slope (m) of the isochron using the formula: t = (1/λ) * ln(m + 1) The initial ¹⁴³Nd/¹⁴⁴Nd ratio is given by the y-intercept of the isochron.
Visualizations
Caption: The radioactive decay scheme of Samarium-147 to Neodymium-143 via alpha decay.
Caption: A generalized experimental workflow for Sm-Nd dating of terrestrial rocks.
Caption: A schematic representation of an Sm-Nd isochron plot used for age determination.
Applications in Research and Development
The Sm-Nd dating method has a wide range of applications in the geosciences and beyond:
-
Geochronology: Determining the crystallization ages of igneous rocks, particularly ancient mafic and ultramafic rocks where other dating methods may be less effective.[4][5]
-
Metamorphic Petrology: Dating high-grade metamorphic events through the analysis of minerals like garnet, which have high Sm/Nd ratios.[5]
-
Crustal Evolution Studies: Tracing the origin and evolution of continental crust by calculating Nd model ages (T_CHUR and T_DM), which represent the time when a rock's precursor material separated from a mantle reservoir.[2][5]
-
Mantle Geochemistry: Investigating the chemical heterogeneity of the Earth's mantle by analyzing the Nd isotopic composition of mantle-derived magmas.[5]
-
Provenance Studies: Determining the source regions of sediments by comparing their Nd isotopic signatures to those of potential source rocks.[3]
-
Extraterrestrial Materials: Dating meteorites and lunar samples to understand the age and early history of the solar system.[4][14]
Limitations and Considerations
-
Analytical Precision: Achieving high precision requires meticulous laboratory procedures to minimize contamination and sophisticated mass spectrometry.[1]
-
Open-System Behavior: While more robust than some other systems, the Sm-Nd system can be disturbed by certain geological processes, leading to inaccurate ages.[1]
-
Initial Isotopic Homogeneity: The isochron method assumes that all analyzed samples had the same initial ¹⁴³Nd/¹⁴⁴Nd ratio at the time of formation.
By following these detailed protocols and understanding the underlying principles, researchers can effectively apply the Sm-Nd dating method to a wide variety of geological and cosmochemical questions.
References
- 1. fiveable.me [fiveable.me]
- 2. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 5. The Sm–Nd Method (Chapter 4) - Radiogenic Isotope Geology [cambridge.org]
- 6. Samarium-147 - Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for Sample Preparation, Lehigh Noble-Gas Laboratory [eesarchive.lehigh.edu]
- 10. scielo.br [scielo.br]
- 11. Chemical separation of Nd from geological samples for chronological studies using (146)Sm-(142)Nd and (147)Sm-(143)Nd systematics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. Procedure for Sm-Nd Internal Isochron Dating Method on Basalt by Phase Separation [ykcs.ac.cn]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
Application of ¹⁴²Nd in Meteorite and Lunar Sample Analysis: Application Notes and Protocols
Introduction
The short-lived ¹⁴⁶Sm-¹⁴²Nd isotope system, with a half-life of 103 million years for ¹⁴⁶Sm, provides a powerful chronometer for investigating the earliest differentiation events in the solar system.[1][2] Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio in meteoritic and lunar samples offer critical insights into the timing of planetary accretion, core formation, and the development of crust and mantle reservoirs within the first few hundred million years of solar system history.[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of ¹⁴²Nd analysis in the study of these extraterrestrial materials.
Core Principles
The ¹⁴⁶Sm-¹⁴²Nd chronometer is based on the alpha decay of ¹⁴⁶Sm to ¹⁴²Nd.[5][6] In the early solar system, ¹⁴⁶Sm was present and its decay produced variations in the abundance of ¹⁴²Nd. These variations, when measured with high precision, can be used to date events that fractionated samarium (Sm) from neodymium (Nd).[5][6] Such fractionation is a common result of geological processes like melting and crystallization.[5]
The key analytical measurement is the ¹⁴²Nd/¹⁴⁴Nd ratio, which is compared to a standard value, often that of the terrestrial mantle or a chondritic uniform reservoir (CHUR).[7] Deviations in this ratio, expressed in parts per million (ppm), are termed μ¹⁴²Nd anomalies and can be positive or negative, indicating enrichment or depletion of Sm relative to Nd in the source region of the sample at a very early stage of its formation.[8][9]
Applications in Meteorite and Lunar Sample Analysis
-
Dating Early Solar System Events: The ¹⁴⁶Sm-¹⁴²Nd system is instrumental in dating the formation and differentiation of the earliest planetary bodies.[1][10]
-
Tracing Planetary Accretion and Differentiation: Isotopic variations in ¹⁴²Nd help in understanding the processes of planetary mantle and crust formation in Earth, the Moon, and Mars.[3][4]
-
Identifying Primordial Reservoirs: Anomalies in ¹⁴²Nd can signify the existence of ancient, isolated reservoirs within planetary mantles that have preserved their primordial isotopic signatures.[9]
-
Constraining the Bulk Composition of Planets: By comparing the ¹⁴²Nd/¹⁴⁴Nd ratios of planetary samples to those of chondritic meteorites (thought to represent the bulk composition of the solar system), scientists can infer the initial building blocks of terrestrial planets.[3][7]
Data Presentation
The following tables summarize key quantitative data from the analysis of ¹⁴²Nd in various meteorite and lunar samples.
Table 1: ¹⁴²Nd Isotopic Compositions in Selected Meteorites
| Meteorite Name | Type | μ¹⁴²Nd (ppm deviation from terrestrial standard) | Reference |
| Allende | Carbonaceous Chondrite (CV3) | -22 ± 2 and -31 ± 7 | [8][11] |
| Jilin | Ordinary Chondrite (H5) | -22 ± 5 | [8][11] |
| Erg Chech 002 | Andesitic Achondrite | N/A (Used to determine initial ¹⁴⁶Sm/¹⁴⁴Sm) | [10] |
| Various Enstatite Chondrites | Enstatite Chondrite | Average of -10 ± 12 | [8] |
| Various Ordinary Chondrites | Ordinary Chondrite | Average of -19 ± 5 | [8] |
| Various Carbonaceous Chondrites | Carbonaceous Chondrite | Average of -35 ± 15 | [8] |
Table 2: Sm-Nd Chronometry of Early Solar System Materials
| Sample Type | Event Dated | Age (Million Years after Solar System Formation) | Reference |
| Martian Meteorites (Shergottite) | Mantle Differentiation | 40 ± 18 | [3] |
| Lunar Basalts | Lunar Mantle Formation | 30-50 | [1] |
| Erg Chech 002 | Crystallization | 1.80 ± 0.01 | [10] |
Experimental Protocols
The high-precision measurement of ¹⁴²Nd/¹⁴⁴Nd ratios requires meticulous sample preparation and sophisticated analytical techniques to minimize contamination and resolve minute isotopic variations.
Sample Preparation and Digestion
-
Sample Cleaning and Crushing:
-
Clean meteorite or lunar sample pieces by removing any fusion crust or terrestrial contaminants using abrasive paper.
-
Ultrasonicate the cleaned pieces in high-purity methanol.
-
Crush the sample to a fine powder in an acid-cleaned agate mortar.[4]
-
-
Sample Digestion:
-
Weigh approximately 100-200 mg of the powdered sample into a clean 7 ml Teflon beaker.[12][13]
-
Add a 3:1 mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) and heat on a hot plate at 180°C for at least 48 hours.[12][13]
-
Evaporate the acid mixture to dryness.
-
Add aqua regia (3:1 mixture of concentrated hydrochloric acid (HCl) and HNO₃) and heat at 160°C for another 48 hours to ensure complete dissolution.[12]
-
Evaporate to dryness and then re-dissolve the sample in 1.5 M HCl.[12] For samples with low Nd concentrations, larger sample weights and adjusted acid volumes may be necessary.[14]
-
Chromatographic Separation of Neodymium
A multi-stage chromatographic process is essential to separate Nd from the bulk sample matrix and from other rare earth elements (REEs), especially Sm and Ce, which can cause isobaric interferences.
-
Primary Matrix Element Separation:
-
Nd Separation from Other REEs:
-
Employ a secondary column with a resin specifically designed for REE separation, such as Ln-spec resin or a column using α-hydroxyisobutyric acid (α-HIBA) as the eluent.[12][13][15]
-
The precise molarity and pH of the eluent are critical for achieving good separation. For α-HIBA, a 0.2 M solution at a pH of approximately 4.6 is commonly used.[12]
-
Collect the Nd fraction based on a pre-calibrated elution curve.
-
Mass Spectrometry
High-precision Nd isotope ratio measurements are typically performed using a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[13][15]
-
Sample Loading:
-
Data Acquisition:
-
Measure the ion beams of the different Nd isotopes simultaneously using multiple Faraday cups.
-
Monitor for potential isobaric interferences from Ce and Sm on ¹⁴²Nd, ¹⁴⁴Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd.[15]
-
Correct for instrumental mass fractionation by normalizing the measured ratios to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219.[12][13]
-
-
Data Reporting:
-
Express the ¹⁴²Nd/¹⁴⁴Nd ratio as a μ¹⁴²Nd value, which is the deviation in parts per million from a standard reference material (e.g., JNdi-1).
-
Visualizations
Caption: Experimental workflow for ¹⁴²Nd analysis.
Caption: Logical relationship in ¹⁴²Nd chronometry.
References
- 1. researchgate.net [researchgate.net]
- 2. seismo.berkeley.edu [seismo.berkeley.edu]
- 3. Super-chondritic Sm/Nd ratios in Mars, the Earth and the Moon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 6. Samarium-neodymium_dating [chemeurope.com]
- 7. geology.wisc.edu [geology.wisc.edu]
- 8. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikcabstracts.com [ikcabstracts.com]
- 10. Half-life and initial Solar System abundance of 146Sm determined from the oldest andesitic meteorite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. proceedings.science [proceedings.science]
- 14. jgeosci.org [jgeosci.org]
- 15. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neodymium-142 as a Tracer in Mantle Geochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The short-lived ¹⁴⁶Sm-¹⁴²Nd isotope system, with a half-life of 103 million years for ¹⁴⁶Sm, provides a powerful tool for investigating the earliest differentiation history of the silicate Earth.[1][2] Variations in the abundance of ¹⁴²Nd, the decay product of ¹⁴⁶Sm, in mantle-derived rocks serve as a high-fidelity tracer of processes that occurred within the first few hundred million years of Solar System history. This application note provides a comprehensive overview of the use of ¹⁴²Nd in mantle geochemistry, including detailed experimental protocols and a summary of key findings.
The fundamental principle behind the ¹⁴⁶Sm-¹⁴²Nd tracer lies in the distinct geochemical behaviors of Samarium (Sm) and Neodymium (Nd) during mantle melting and crystallization. These processes can lead to a fractionation of the Sm/Nd ratio, creating reservoirs with different parent-to-daughter element ratios. Due to the short half-life of ¹⁴⁶Sm, variations in the ¹⁴²Nd/¹⁴⁴Nd ratio could only be generated in reservoirs that experienced Sm/Nd fractionation during the first ~500 million years of Earth's history.[1]
A key discovery in this field is the consistent ~20 parts per million (ppm) excess of ¹⁴²Nd in most terrestrial rocks compared to chondritic meteorites, which are considered to represent the bulk composition of the early solar system.[3][4][5] This offset suggests that a global-scale differentiation of the Earth's silicate mantle occurred within the first 30 to 75 million years of its formation, creating an early depleted mantle (with a high Sm/Nd ratio, leading to an excess of ¹⁴²Nd) and a complementary enriched reservoir that remains largely unsampled.[3]
Data Presentation
The following tables summarize the µ¹⁴²Nd values (the deviation in parts per million of the ¹⁴²Nd/¹⁴⁴Nd ratio of a sample from a terrestrial standard) for various terrestrial and extraterrestrial materials. These data highlight the key isotopic signatures that inform our understanding of early Earth differentiation.
Table 1: µ¹⁴²Nd Values in Archean and Modern Terrestrial Rocks
| Sample Type | Location/Formation | Age (Ga) | µ¹⁴²Nd (ppm) | Reference(s) |
| Metamorphosed Sediments | Isua Supracrustal Belt, Greenland | 3.7 - 3.8 | +9.2 to +15 | [3][6] |
| Mafic-Ultramafic Rocks | Isua Supracrustal Belt, Greenland | ~3.8 | ~+11 to +17.5 | [3][7] |
| Amphibolites | Isua Supracrustal Belt, Greenland | 3.3 | No resolvable anomaly | [7] |
| Mid-Ocean Ridge Basalts (MORB) | Atlantic & Indian Ridges | Modern | Indistinguishable from terrestrial standard (within ±1.7 ppm) | [4][8] |
| Ocean Island Basalts (OIB) | Various Hotspots | Modern | Indistinguishable from terrestrial standard (within ±1.7 ppm) | [4][8] |
Table 2: µ¹⁴²Nd Values in Chondritic Meteorites
| Chondrite Class | Meteorite (Example) | µ¹⁴²Nd (ppm) relative to terrestrial standard | Reference(s) |
| Carbonaceous Chondrites | Allende (CV3) | -22 to -35 | [9][10] |
| Ordinary Chondrites | Jilin (H5) | -19 to -22 | [9] |
| Enstatite Chondrites | Various | -18 to +3 (average ~-10) | [9][10][11] |
Experimental Protocols
High-precision measurement of ¹⁴²Nd/¹⁴⁴Nd ratios is analytically challenging due to the small isotopic variations and potential for isobaric interferences. The following protocols outline the key steps for obtaining reliable data using Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Protocol 1: Sample Preparation and Chemical Separation of Neodymium
This protocol is a generalized workflow synthesized from multiple sources for the separation of Nd from silicate rock samples prior to isotopic analysis.
1. Sample Digestion: a. Weigh approximately 100-200 mg of powdered whole-rock sample into a clean PFA beaker. b. Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (typically in a 2:1 ratio). c. Place the beaker on a hotplate at approximately 160°C for 48-72 hours to achieve complete dissolution. d. Evaporate the acid mixture to dryness. e. Add a small amount of concentrated perchloric acid (HClO₄) and heat to break down any remaining fluorides. f. Evaporate to dryness again. g. Dissolve the residue in 6 M hydrochloric acid (HCl).
2. Primary Ion-Exchange Chromatography (Cation Exchange): a. Prepare a column with a cation exchange resin (e.g., Bio-Rad AG50W-X8). b. Load the dissolved sample onto the column. c. Elute the major elements with 2.5 M HCl. d. Elute the Rare Earth Element (REE) fraction with 6 M HCl.
3. Secondary Ion-Exchange Chromatography (Nd Separation): a. Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute HCl (e.g., 0.18 M). b. Prepare a column with a resin specifically designed for separating REEs (e.g., Eichrom Ln Resin). c. Load the REE solution onto the column. d. Elute other REEs using varying concentrations of HCl. The precise concentrations and volumes will depend on the specific resin and column dimensions. A typical sequence involves eluting lighter REEs first. e. Collect the Nd fraction. f. A subsequent step to separate Sm from Nd may be necessary, often using a similar column setup with a different acid molarity.
4. Purity and Yield Checks: a. Analyze an aliquot of the collected Nd fraction for the presence of interfering elements, particularly Cerium (Ce) and Samarium (Sm), using an ICP-MS. The Ce/Nd and Sm/Nd ratios must be sufficiently low to prevent isobaric interferences during mass spectrometry. b. Determine the Nd yield to ensure efficient recovery.
Protocol 2: High-Precision ¹⁴²Nd Isotope Analysis by TIMS
1. Filament Loading: a. Load a purified Nd fraction onto a previously degassed Rhenium (Re) filament, often in a triple-filament assembly. b. Add a small amount of a loading solution (e.g., dilute phosphoric acid) to enhance ionization.
2. Mass Spectrometry: a. Introduce the filament assembly into the TIMS source chamber and evacuate to high vacuum. b. Gradually heat the filaments to achieve a stable ion beam of Nd⁺ or NdO⁺. c. Measure the ion beams of the Nd isotopes simultaneously using multiple Faraday cup collectors. d. Employ a dynamic multi-collection method, where the isotopes are measured in different cup configurations within a single analytical cycle, to minimize the effects of Faraday cup deterioration. e. Acquire data for an extended period (several hours) to achieve high statistical precision.
3. Data Correction: a. Correct for instrumental mass fractionation by normalizing to a stable, non-radiogenic isotope ratio, typically ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219. b. Correct for isobaric interferences from ¹⁴²Ce and ¹⁴⁴Sm based on the measurement of non-interfering isotopes of these elements (e.g., ¹⁴⁰Ce and ¹⁴⁹Sm) and their known natural isotopic abundances. c. Report the ¹⁴²Nd/¹⁴⁴Nd ratio as a µ¹⁴²Nd value relative to a well-characterized terrestrial standard (e.g., JNdi-1).
Protocol 3: High-Precision ¹⁴²Nd Isotope Analysis by MC-ICP-MS
1. Sample Introduction: a. Introduce the purified Nd solution into the MC-ICP-MS via a nebulizer and spray chamber.
2. Mass Spectrometry: a. Optimize the instrument for sensitivity and stability. b. Measure the ion beams of the Nd isotopes, as well as interfering isotopes of Ce and Sm (e.g., ¹⁴⁰Ce and ¹⁴⁷Sm), simultaneously using the array of Faraday cups and/or ion counters.
3. Data Correction: a. Correct for instrumental mass bias using a normalization isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219). b. Perform online corrections for isobaric interferences from ¹⁴²Ce and ¹⁴⁴Sm. c. Report the final ¹⁴²Nd/¹⁴⁴Nd ratio as a µ¹⁴²Nd value relative to a terrestrial standard.
Mandatory Visualizations
Caption: The ¹⁴⁶Sm to ¹⁴²Nd decay system and its role in mantle differentiation.
References
- 1. 147Sm-143Nd systematics of Earth are inconsistent with a superchondritic Sm/Nd ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geo.arizona.edu [geo.arizona.edu]
- 7. Early mantle dynamics inferred from 142Nd variations in Archean rocks from southwest Greenland | Carnegie Science [carnegiescience.edu]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Neodymium Concentration Determination by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the determination of Neodymium (Nd) concentration using the Isotope Dilution Method (IDM), a high-precision analytical technique. Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement, offering high accuracy and precision, making it suitable for a wide range of applications from geochemistry to nuclear material analysis.[1][2][3]
Principle of the Method
Isotope Dilution is an analytical technique used to determine the concentration of an element in a sample.[2] The method involves the addition of a known amount of an isotopically enriched standard, or "spike," of the element of interest to a precisely weighed sample.[1][4] This spike has a different and well-characterized isotopic composition compared to the naturally occurring element.[5] After the spike is thoroughly mixed and equilibrated with the sample, the resulting isotopic ratio of the mixture is measured using a mass spectrometer.[4][5] By knowing the amount and isotopic composition of the added spike, and the isotopic composition of the natural element, the unknown concentration of the element in the original sample can be calculated with high accuracy.[5] A key advantage of this method is that complete recovery of the analyte after chemical separation is not necessary, as the measured isotope ratio of the mixture remains unchanged.[2][6]
Data Presentation: Neodymium Isotopes
Neodymium has seven naturally occurring isotopes.[7] Their abundances are crucial for selecting an appropriate spike and for the final concentration calculation.
Table 1: Natural Isotopic Abundances of Neodymium
| Isotope | Natural Abundance (atom %) | Notes |
| ¹⁴²Nd | 27.152 | Most abundant stable isotope.[8][9][10] |
| ¹⁴³Nd | 12.174 | Radiogenic, product of ¹⁴⁷Sm decay.[9][11] |
| ¹⁴⁴Nd | 23.8 | Long-lived radioisotope (α-decay).[8][10][12] |
| ¹⁴⁵Nd | 8.3 | Stable.[9][12] |
| ¹⁴⁶Nd | 17.19 | Stable.[9][12] |
| ¹⁴⁸Nd | 5.76 | Stable.[9][12] |
| ¹⁵⁰Nd | 5.64 | Long-lived radioisotope (β⁻β⁻ decay).[10][12] |
Source: Data compiled from multiple sources.[8][9][10][12]
Table 2: Common Spike Isotopes for Neodymium Analysis
| Spike Isotope | Rationale for Use |
| ¹⁵⁰Nd | Often preferred for burn-up measurements as it allows for checking natural contamination.[5] |
| ¹⁴²Nd | Can be used as a spike, but its natural abundance is high and it can be produced by neutron capture on ¹⁴¹Pr.[5] |
| ¹⁴⁵Nd | A stable isotope with relatively low natural abundance. |
| Double Spikes (e.g., ¹⁴⁵Nd-¹⁵⁰Nd) | Used for high-precision measurements to correct for mass-dependent fractionation during sample preparation and analysis.[13] |
Experimental Protocols
The following sections detail the generalized steps for determining Neodymium concentration by IDMS. Specific parameters may need to be optimized based on the sample matrix and the required precision.
Reagents and Materials
-
High-purity acids (e.g., HNO₃, HCl, HF) are essential to minimize procedural blanks.[14][15]
-
Neodymium isotopic spike standard with a certified concentration and isotopic composition (e.g., enriched in ¹⁵⁰Nd or ¹⁴⁵Nd).
-
Cation exchange resin (e.g., Bio-Rad AG50W-X8) for initial separation of rare earth elements (REEs).[15]
-
Extraction chromatography resin (e.g., Ln Resin, TRU™ Resin) for the specific separation of Neodymium from other REEs and interfering elements.[14][16]
Sample Preparation and Dissolution
The goal of this step is to bring the solid sample into a solution and ensure the analyte is available to equilibrate with the spike.
-
Sample Weighing : Accurately weigh a precise amount of the homogenized sample powder (typically 100-200 mg) into a clean Teflon vial or beaker.[15][16]
-
Spiking : Add a precisely weighed aliquot of the Nd isotopic spike solution to the sample. The amount of spike added should be calculated to yield a mixed isotopic ratio close to the geometric mean of the natural and spike compositions for optimal analytical precision.[5][17]
-
Dissolution :
-
For silicate rocks, a common procedure involves adding a mixture of concentrated HF and HNO₃.[15][16] The sealed vessel is then heated (e.g., at 140-180°C) for several days to ensure complete dissolution.[15][16]
-
After initial dissolution, the solution is often evaporated to dryness and then treated with HCl or HNO₃ to convert fluorides to chlorides or nitrates.[15][16]
-
The final residue is dissolved in a suitable acid (e.g., 2.5 M HCl or 6 M HCl) for the subsequent chromatographic separation.[15]
-
-
Equilibration : Ensure the sample and spike are completely homogenized. This is typically achieved during the vigorous dissolution process.[4]
Chromatographic Separation of Neodymium
Separation is critical to remove isobaric interferences (elements with isotopes of the same mass as Nd isotopes) and matrix effects. The primary interferences for Nd are Cerium (Ce) and Samarium (Sm).[7] For instance, ¹⁴²Ce can interfere with ¹⁴²Nd, and various Sm isotopes can interfere with ¹⁴⁴Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd.[7]
-
Initial Matrix Separation : A cation exchange column (e.g., AG50W-X8 resin) can be used for a preliminary separation of the Rare Earth Elements (REEs) from major matrix elements. The REE fraction is typically eluted with a stronger acid (e.g., 6 M HCl) after the bulk matrix has been washed away.[15]
-
Neodymium Isolation : The collected REE fraction is then passed through a second column containing a resin with a high affinity for REEs (e.g., Ln Resin). A specific acid concentration (e.g., 0.05 M HCl) is used to selectively elute other REEs, while Nd is retained. Finally, Nd is stripped from the column using a different acid concentration (e.g., 0.2 M HCl).[14] This step must be carefully calibrated to ensure a clean separation of Nd from its neighbors, Ce and Sm.[7][18]
Mass Spectrometry Analysis
The purified Nd fraction is analyzed by a mass spectrometer, such as a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS), to determine the isotopic ratios.
-
Sample Loading : The purified Nd solution is evaporated to a small volume and loaded onto a metal filament (e.g., Rhenium) for TIMS analysis.
-
Isotopic Measurement : The filament is heated in the mass spectrometer's source to ionize the Nd atoms. The instrument then separates the ions based on their mass-to-charge ratio and measures the intensity of each isotope beam, allowing for the precise calculation of isotopic ratios (e.g., ¹⁴³Nd/¹⁴⁴Nd, ¹⁴⁵Nd/¹⁴⁴Nd, ¹⁵⁰Nd/¹⁴⁴Nd). The data is typically normalized to a stable, non-radiogenic isotope ratio, such as ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219, to correct for instrumental mass fractionation.[16]
Calculation of Neodymium Concentration
The concentration of Neodymium in the original sample is calculated using the following isotope dilution equation:
Concentration (ppm) = [ (Rmix - Rspike) / (Rsample - Rmix) ] * [ (Wspike * Cspike) / Wsample ] * [ (Asample / Aspike) ] * [ (Abundj,spike / Abundi,sample) ]
Where:
-
Rmix : Measured isotopic ratio of the isotope pair (i/j) in the sample-spike mixture.
-
Rspike : Isotopic ratio of the pair in the spike.
-
Rsample : Isotopic ratio of the pair in the natural (unspiked) sample.
-
Wspike : Weight of the spike solution added (g).
-
Cspike : Concentration of Nd in the spike solution (e.g., in ppm).
-
Wsample : Weight of the sample (g).
-
Asample : Atomic weight of natural Nd.
-
Aspike : Atomic weight of Nd in the spike.
-
Abundj,spike : Abundance of the denominator isotope (j) in the spike.
-
Abundi,sample : Abundance of the numerator isotope (i) in the sample.
Note: This is a generalized form. The exact equation can be simplified and rearranged based on the specific isotopes used for spiking and measurement. A simpler form based on the number of atoms is often used in practice.[19]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Nd concentration analysis by IDMS.
Logical Relationship Diagram
Caption: Principle of the Isotope Dilution Method.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. osti.gov [osti.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopes of neodymium - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Neodymium - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Neodymium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. issr.edu.kh [issr.edu.kh]
- 13. Simultaneous measurement of neodymium stable and radiogenic isotopes from a single aliquot using a double spike - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. Development of a versatile sample preparation method and its application for rare-earth pattern and Nd isotope ratio analysis in nuclear forensics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jgeosci.org [jgeosci.org]
- 16. rla.unc.edu [rla.unc.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ocw.mit.edu [ocw.mit.edu]
Application Notes & Protocols: High-Precision Measurement of ¹⁴²Nd Anomalies in Geological Samples
Audience: Researchers, scientists, and geochemists.
Introduction: The short-lived ¹⁴⁶Sm-to-¹⁴²Nd decay system, with a half-life of 103 million years, is a powerful tool for investigating planetary formation and differentiation processes that occurred within the first few hundred million years of our solar system's history. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio, expressed as μ¹⁴²Nd (parts-per-million deviation from a standard), can reveal the timing of silicate differentiation events, such as core formation and the development of early crust-mantle reservoirs. Measuring these minute isotopic variations requires extremely precise and accurate analytical protocols to overcome significant challenges, primarily the isobaric interferences from other elements (Sm, Ce) and the need for high-yield, clean chemical separation of Neodymium (Nd).
These notes provide a comprehensive overview and detailed protocols for the high-precision measurement of ¹⁴²Nd anomalies in geological samples by Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Principle of Measurement
The calculation of a ¹⁴²Nd anomaly relies on the ultra-precise measurement of the ¹⁴²Nd/¹⁴⁴Nd ratio in a sample relative to an established terrestrial standard. The measured ¹⁴²Nd is a sum of the radiogenic ¹⁴²Nd produced from ¹⁴⁶Sm decay and the non-radiogenic, or primordial, ¹⁴²Nd. By comparing the sample's ratio to a modern terrestrial standard, where ¹⁴⁶Sm is extinct, any deviation (anomaly) reflects differences in the Sm/Nd ratio of their respective source reservoirs in the early solar system.
A significant analytical hurdle is the isobaric interference on ¹⁴²Nd from ¹⁴²Ce and on ¹⁴⁴Nd from ¹⁴⁴Sm. Therefore, the chemical separation protocol must be exceptionally efficient at removing Ce and Sm from the purified Nd fraction.
Experimental Workflow and Logic
The overall process involves sample dissolution, multi-stage chromatographic separation to isolate Nd, mass spectrometric measurement, and finally, data reduction to calculate the μ¹⁴²Nd value.
Application Notes and Protocols for Using Neodymium Isotopes to Model Crustal Evolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Neodymium (Nd) isotope analysis in the study of crustal evolution. The long-lived Samarium-147 (¹⁴⁷Sm) to Neodymium-143 (¹⁴³Nd) decay system is a powerful tool for dating ancient rocks and tracing the origin and history of crustal materials.[1] This methodology is critical for understanding the processes of crust formation, differentiation, and recycling throughout Earth's history.
Introduction to the Sm-Nd Isotope System
The Sm-Nd isotopic system is based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd, with a half-life of approximately 106 billion years.[1] This long half-life makes it particularly suitable for dating very old geological materials. The key principle is that the ¹⁴³Nd/¹⁴⁴Nd ratio in a rock or mineral increases over time as a function of its Sm/Nd ratio. By measuring the present-day ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios, the age of the rock can be determined using the isochron method.[1]
Beyond dating, Nd isotopes serve as powerful tracers of petrogenetic processes. The isotopic composition of Nd in a magma is inherited from its source region. Therefore, by comparing the Nd isotopic signature of a rock to that of different mantle and crustal reservoirs, we can deduce its origin and subsequent evolution, including processes like crustal contamination.
Key Concepts in Nd Isotope Geochemistry
Epsilon Nd (εNd)
The εNd notation expresses the deviation of the initial ¹⁴³Nd/¹⁴⁴Nd ratio of a sample at the time of its formation from that of a reference reservoir, the Chondritic Uniform Reservoir (CHUR), at the same time.[1] CHUR represents the primitive, undifferentiated mantle of the Earth.
The formula for calculating εNd is:
εNd(t) = [ (¹⁴³Nd/¹⁴⁴Nd)ᵢ / (¹⁴³Nd/¹⁴⁴Nd)CHUR(t) - 1 ] * 10,000
where:
-
(¹⁴³Nd/¹⁴⁴Nd)ᵢ is the initial ratio of the sample.
-
(¹⁴³Nd/¹⁴⁴Nd)CHUR(t) is the ratio of CHUR at time 't'.
-
Positive εNd(t) values indicate that the magma source was depleted in light rare earth elements (LREEs) relative to CHUR, characteristic of the depleted mantle.
-
Negative εNd(t) values suggest the magma was derived from or contaminated by older continental crust, which is enriched in LREEs.[1]
-
εNd(t) values close to zero imply a source similar to the primitive mantle.
Model Ages (TDM)
Nd model ages provide an estimate of the time when the crustal material of a rock was originally extracted from the mantle.[2] The most commonly used model is the depleted mantle model age (TDM), which calculates the time at which the Nd isotopic composition of the rock was identical to that of the depleted mantle.[2] This is a powerful tool for "seeing through" later geological events like metamorphism and erosion to determine the crust-formation age.[2]
Data Presentation: Comparative Isotopic Signatures
The following tables summarize typical εNd and TDM values for various crustal and mantle reservoirs. These values are essential for interpreting the source and history of studied rock samples.
| Reservoir/Rock Type | Typical εNd(t) Range | Typical TDM Range (Ga) | References |
| Depleted Mantle (Modern) | +8 to +12 | N/A | [1] |
| Archean Cratons | -2 to -10 (at time of formation) | 2.5 - 4.0 | [3][4] |
| Juvenile Crust | +5 to +10 (at time of formation) | 0.5 - 1.5 | [5][6][7] |
| Recycled Oceanic Crust | Variable, can be positive or negative | Variable | [8] |
| S-type Granites | -6 to -10 | >1.4 | [9] |
| I-type Granites | +0.4 to -9 | Variable | [9] |
Experimental Protocols
The following is a generalized protocol for Sm-Nd isotope analysis. It is crucial to perform all procedures in an ultra-clean laboratory to minimize contamination.[1]
Sample Preparation and Digestion
-
Sample Selection and Crushing : Select fresh, unaltered rock samples. Remove any weathered surfaces. Crush the sample to a fine powder using a clean agate mortar and pestle.
-
Digestion :
-
Weigh approximately 100-200 mg of the powdered sample into a clean Teflon beaker.
-
Add a calibrated ¹⁴⁹Sm-¹⁵⁰Nd spike solution for isotope dilution analysis.
-
Add a mixture of concentrated HF and HNO₃ (typically in a 4:1 ratio).
-
Seal the beaker and heat on a hot plate at ~130°C for at least 48 hours, or until the sample is completely dissolved.[10]
-
Evaporate the solution to dryness.
-
Add concentrated HNO₃ and evaporate to dryness again to remove fluorides.
-
Dissolve the residue in 6M HCl.[10]
-
Chemical Separation of Sm and Nd using Ion Exchange Chromatography
This is a multi-step process to separate Sm and Nd from other elements that could interfere with mass spectrometric analysis.[11][12][13]
-
Primary Cation Exchange Chromatography :
-
Prepare a column with a cation exchange resin (e.g., AG50W-X8).
-
Load the dissolved sample onto the column.
-
Elute the major elements with 2.5M HCl.
-
Elute the Rare Earth Elements (REEs) with 6M HCl.
-
-
Secondary Separation of Sm and Nd :
-
Prepare a column with a resin specifically designed for separating REEs (e.g., Ln Resin).
-
Load the collected REE fraction onto the column.
-
Elute with dilute HCl of varying molarities to selectively collect the Nd and Sm fractions. For example, Nd can be eluted with 0.25M HCl, followed by the elution of Sm with a slightly higher concentration of HCl. The exact molarities and volumes will depend on the specific resin and column setup.[11][12]
-
Mass Spectrometry
-
Sample Loading : Evaporate the purified Nd and Sm fractions to dryness and re-dissolve in a small amount of dilute HNO₃. Load the solution onto a pre-cleaned metal filament (e.g., Re) for Thermal Ionization Mass Spectrometry (TIMS) or introduce it into a nebulizer for Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
Isotopic Analysis : Measure the isotopic ratios of Nd (e.g., ¹⁴³Nd/¹⁴⁴Nd) and Sm. The ¹⁴⁴Nd isotope is used for normalization as it is non-radiogenic.
-
Data Correction : Correct the measured ratios for mass fractionation. For MC-ICP-MS, which has a larger mass bias than TIMS, this correction is particularly critical.[11] Isobaric interferences from other elements (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd and ¹⁴²Ce on ¹⁴²Nd) must also be corrected for, which is why a clean chemical separation is essential.[14]
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Sm-Nd Isotope Analysis
Caption: Workflow for Sm-Nd Isotope Analysis.
Logical Workflow for Interpreting Nd Isotope Data in Crustal Evolution
References
- 1. fiveable.me [fiveable.me]
- 2. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geology.wisc.edu [geology.wisc.edu]
- 8. vliz.be [vliz.be]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. igg.cas.cn [igg.cas.cn]
- 12. Issue:New sequential separation procedure for Sr, Nd and Pb isotope ratio measurement in geological material using MC-ICP-MS and TIMS : Geochemical Journal [geochemical-journal.jp]
- 13. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 14. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isobaric Interference Correction in ¹⁴²Nd Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isobaric interferences during ¹⁴²Nd analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary isobaric interferences affecting ¹⁴²Nd analysis?
A1: The most significant isobaric interference on ¹⁴²Nd is from ¹⁴²Ce.[1][2] Additionally, isotopes of Samarium (Sm), specifically ¹⁴⁴Sm, ¹⁴⁸Sm, and ¹⁵⁰Sm, interfere with ¹⁴⁴Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd, respectively.[1] While these Sm interferences do not directly overlap with ¹⁴²Nd, their correction is crucial for accurate mass bias normalization, which in turn affects the final ¹⁴²Nd/¹⁴⁴Nd ratio.
Q2: Why is chemical separation of Cerium (Ce) and Samarium (Sm) from Neodymium (Nd) necessary before analysis?
A2: Quantitative removal of Ce and Sm through ion exchange chromatography is a critical prerequisite for accurate Nd isotope analysis.[1] Even with advanced analytical instrumentation, residual spectral and isobaric interferences, along with matrix effects, can severely compromise the accuracy and precision of the data.[1] While mathematical corrections can account for some level of interference, high concentrations of interfering elements can lead to inaccurate results. Efficient wet-chemical separation minimizes the magnitude of these corrections and improves the overall quality of the data.[2]
Q3: How are isobaric interferences from Ce and Sm mathematically corrected during MC-ICP-MS analysis?
A3: The correction for isobaric interferences involves monitoring a non-interfered isotope of the interfering element and using known isotopic ratios to subtract the contribution of the interfering isobar.
-
For ¹⁴²Ce on ¹⁴²Nd: The interference is corrected by measuring the intensity of an interference-free Ce isotope, typically ¹⁴⁰Ce, and using the natural ¹⁴²Ce/¹⁴⁰Ce ratio to calculate and subtract the contribution of ¹⁴²Ce from the total signal at mass 142.[2] The formula for the interference-corrected ¹⁴²Nd signal is derived from this principle.
-
For Sm interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd): The correction is made by monitoring an interference-free Sm isotope, such as ¹⁴⁷Sm or ¹⁴⁹Sm, and using the known isotopic ratios (e.g., ¹⁴⁴Sm/¹⁴⁷Sm) to subtract the contribution of the Sm isobar from the corresponding Nd mass.[2]
An iterative approach is often required, especially for the ¹⁴⁴Sm on ¹⁴⁴Nd correction, as ¹⁴⁴Nd is commonly used for mass bias normalization.[2]
Q4: What is mass bias and how does it relate to interference correction?
A4: Instrumental mass bias is a phenomenon in mass spectrometry where lighter isotopes are transmitted and detected more efficiently than heavier isotopes, leading to inaccurate isotope ratio measurements. This is corrected by normalizing the measured ratios to a known, stable isotope ratio of the same element. For Nd isotopes, the ¹⁴⁶Nd/¹⁴⁴Nd ratio is traditionally used.[2] The accuracy of the mass bias correction is dependent on interference-free measurement of the normalizing isotopes. Therefore, correcting for interferences like ¹⁴⁴Sm on ¹⁴⁴Nd is a critical step before mass bias correction can be accurately applied.
Q5: Can the choice of Nd isotope ratio for normalization affect the ¹⁴²Nd/¹⁴⁴Nd results?
A5: Yes, the choice of the normalizing ratio can significantly impact the trueness and precision of the final Nd isotope data.[2] While ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219 is commonly used, studies have shown that using a normalizing ratio with an average mass closer to that of the ratio of interest can improve results.[2] For ¹⁴³Nd/¹⁴⁴Nd, and by extension ¹⁴²Nd/¹⁴⁴Nd, using ¹⁴⁵Nd/¹⁴²Nd for normalization can yield higher trueness and precision, provided that the ¹⁴²Ce interference on ¹⁴²Nd is effectively corrected.[2][3][4]
Troubleshooting Guides
Problem 1: Inaccurate or variable ¹⁴²Nd/¹⁴⁴Nd ratios, even with interference corrections.
| Possible Cause | Troubleshooting Step |
| Inefficient chemical separation of Ce and Sm. | Review and optimize your ion-exchange chromatography protocol. The goal is to achieve the highest possible purity of the Nd fraction.[1] Consider using multi-stage column chemistry for complex matrices.[5] |
| Incorrect ¹⁴²Ce/¹⁴⁰Ce ratio used for correction. | The ¹⁴²Ce/¹⁴⁰Ce ratio can be instrument-specific and may vary between analytical sessions.[2] It is recommended to determine this ratio for your specific mass spectrometer by analyzing a pure Ce standard or by analyzing a Ce-doped Nd standard and adjusting the ratio until the corrected ¹⁴²Nd/¹⁴⁴Nd matches that of a pure Nd standard.[2] |
| Inappropriate mass bias correction strategy. | If you are measuring samples with residual Ce, consider using the ¹⁴⁵Nd/¹⁴²Nd normalization method, as it can provide more accurate results for ¹⁴³Nd/¹⁴⁴Nd and ¹⁴²Nd/¹⁴⁴Nd in the presence of Ce, up to a certain Ce/Nd threshold.[2][3][4] However, this requires a very robust correction for the ¹⁴²Ce interference. |
| Presence of oxide or hydride interferences. | Molecular interferences, such as ¹²⁶Te¹⁶O⁺ on ¹⁴²Nd or ¹⁴¹PrH⁺ on ¹⁴²Nd, can be a problem.[1] Ensure your MC-ICP-MS is tuned for "hot" plasma conditions to minimize oxide and hydride formation.[2] The use of a desolvating nebulizer can also reduce these interferences.[2] |
Problem 2: The calculated ¹⁴²Nd/¹⁴⁴Nd ratio is consistently lower or higher than the expected value for a reference material.
| Possible Cause | Troubleshooting Step |
| Systematic bias in the interference correction. | Re-evaluate the isotopic ratios used for the interference corrections (e.g., ¹⁴²Ce/¹⁴⁰Ce, ¹⁴⁴Sm/¹⁴⁷Sm). These should be well-established and verified for your instrument. |
| Mass-independent fractionation. | Unaccounted for fractionation processes can occur, potentially related to the formation of NdO⁺ at the instrument interface.[2] The choice of sampler and skimmer cones can influence this.[2] |
| Faraday cup deterioration. | Over time, the efficiency of Faraday cups can change, leading to systematic biases in ratio measurements.[2] Regular checks of Faraday cup efficiency and gain calibration are essential. |
Experimental Protocols
Protocol 1: Three-Stage Ion-Exchange Chromatography for Nd Purification
This protocol is a generalized representation for the separation of Nd from geological or other complex matrices, aiming to remove interfering elements like Ce and Sm.
Caption: Workflow for the chemical separation of Nd.
Protocol 2: On-line Interference Correction during MC-ICP-MS Analysis
This outlines the logical steps for correcting isobaric interferences during data acquisition.
Caption: Logical flow for on-line interference correction.
Quantitative Data Summary
The following table summarizes the Nd isotope ratios for the JNdi-1 reference material with and without Ce doping, comparing two different mass bias normalization strategies. The data demonstrates that using ¹⁴⁵Nd/¹⁴²Nd for normalization can yield results closer to the reference values, especially for ¹⁴²Nd/¹⁴⁴Nd, provided the Ce interference is properly corrected.
Table 1: Neodymium Isotope Results for JNdi-1 Reference Material with Varying Ce Content
| Sample | Normalizing Ratio | ¹⁴⁰Ce/¹⁴⁴Nd | ¹⁴²Nd/¹⁴⁴Nd (± 2SD) | ¹⁴³Nd/¹⁴⁴Nd (± 2SD) |
| JNdi-1 Reference Value | - | 0.0 | 1.141876 (± 0.000009) | 0.512115 (± 0.000007) |
| JNdi-1 (Pure) | ¹⁴⁶Nd/¹⁴⁴Nd | 0.0 | 1.141706 (± 0.000055) | 0.512084 (± 0.000013) |
| ¹⁴⁵Nd/¹⁴²Nd | 0.0 | 1.141810 (± 0.000031) | 0.512107 (± 0.000012) | |
| JNdi-1 + Ce | ¹⁴⁶Nd/¹⁴⁴Nd | 1.6 | 1.141693 (± 0.000030) | 0.512081 (± 0.000011) |
| ¹⁴⁵Nd/¹⁴²Nd | 1.6 | 1.141795 (± 0.000028) | 0.512104 (± 0.000012) | |
| JNdi-1 + high Ce | ¹⁴⁶Nd/¹⁴⁴Nd | 3.3 | 1.141730 (± 0.000033) | 0.512088 (± 0.000010) |
| ¹⁴⁵Nd/¹⁴²Nd | 3.3 | 1.141822 (± 0.000020) | 0.512110 (± 0.000011) |
Data adapted from Thirlwall and Anczkiewicz (2004) and subsequent studies.[2]
References
- 1. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the Ce Limit of Mass Bias Correction Using 145Nd/142Nd as Normalizing Ratio in Radiogenic Neodymium Isotope Analysis by MC‐ICP‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the Ce Limit of Mass Bias Correction Using 145Nd/142Nd as Normalizing Ratio in Radiogenic Neodymium Isotope Analysis by MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New analytical techniques and instrumentation | Zheng Isotope Geochemistry Laboratory [isotopes.esci.umn.edu]
Technical Support Center: Minimizing Contamination in Neodymium Isotope Measurements
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize contamination during high-precision Neodymium (Nd) isotope analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm consistently getting high procedural blanks. What are the most common sources of Neodymium contamination?
A1: High procedural blanks are the most common issue in Nd isotope analysis and typically originate from four main areas: the laboratory environment, reagents, labware, and the analyst. A systematic approach is required to identify and eliminate the source.
-
Laboratory Environment: The primary environmental source is airborne particulate matter.[1] Dust from construction, soil, or even adjacent labs can introduce significant amounts of Nd.
-
Solution: All sample preparation should be performed in a Class 100 (ISO 5) clean laboratory with HEPA-filtered air.[1] Work should be conducted within a laminar flow hood to provide an even cleaner workspace.
-
-
Reagents (Acids and Water): Commercially available "trace metal grade" acids may not be pure enough for ultra-trace Nd analysis. Water must be of the highest purity.
-
Solution: Use high-purity, sub-boil distilled acids for all digestions and column chemistry. Water should be deionized to a resistivity of 18.2 MΩ·cm. If purchasing high-purity acids, be aware that they can become contaminated after the bottle is opened. Purifying acids in-house using a sub-boiling distillation system is a cost-effective way to ensure purity.
-
-
Labware: All vials, pipette tips, and containers that come into contact with the sample are potential sources of contamination. Neodymium can leach from glass and various plastics if they are not properly cleaned and conditioned.
-
Solution: Use labware made of PFA (perfluoroalkoxy), which has extremely low trace metal content. Implement a rigorous, multi-step acid cleaning protocol for all labware before use. Never use brushes or abrasives, as they can scratch surfaces and trap contaminants.
-
-
Analyst: The analyst is a significant source of contamination through skin cells, hair, and clothing fibers.
-
Solution: Always wear powder-free gloves, a clean lab coat, and safety glasses. Tie back long hair. Avoid coughing or sneezing near samples.
-
Q2: My Nd isotope ratios are inaccurate due to isobaric interference. How can I identify and correct this?
A2: The most significant isobaric (same mass) interferences on Nd isotopes come from Samarium (Sm). Specifically:
- ¹⁴⁴Sm interferes with ¹⁴⁴Nd
- ¹⁴⁸Sm interferes with ¹⁴⁸Nd
- ¹⁵⁰Sm interferes with ¹⁵⁰Nd
Additionally, Cerium (Ce) can interfere with ¹⁴²Nd. In plasma-based mass spectrometry (MC-ICP-MS), doubly-charged ions like ¹⁵⁰Nd²⁺ can interfere with analytes at half the mass-to-charge ratio (m/z 75), such as Arsenic.
Troubleshooting & Correction:
-
Chemical Separation: The most effective method is to quantitatively remove the interfering elements (Sm and Ce) from the Nd fraction during ion exchange chromatography. An efficient separation protocol should yield a pure Nd fraction.[2]
-
Mathematical Correction: During mass spectrometry, monitor an interference-free isotope of the interfering element (e.g., ¹⁴⁷Sm or ¹⁴⁹Sm). Using the known natural isotopic abundances of Sm, the instrument software can calculate the contribution of the interfering Sm isotopes (¹⁴⁴Sm, ¹⁴⁸Sm, ¹⁵⁰Sm) to the measured Nd masses and subtract it. This correction must also account for instrumental mass bias.[2]
Q3: My Nd recovery after ion exchange chromatography is very low. What could be the cause?
A3: Low recovery of your target analyte is a common issue in column chemistry. The problem can usually be traced to sample conditions, column equilibration, or elution parameters.
-
Incorrect Sample Loading Conditions: The sample must be loaded onto the column in an acid matrix that promotes the binding of Nd to the resin. If the acid concentration is too high, Nd may not bind effectively and will be washed out.
-
Solution: Ensure your dissolved sample is evaporated to dryness and redissolved in the correct loading solution (e.g., 2.5 M HCl for the primary cation exchange column) specified in the protocol.[3]
-
-
Poor Column Equilibration: The resin must be fully equilibrated with the appropriate buffer before the sample is loaded. Incomplete equilibration can lead to inconsistent binding.
-
Sub-optimal Elution: The acid concentration used for elution may be too weak to fully displace the Nd from the resin, or the volume of acid used may be insufficient.
-
Solution: Verify the molarity of your elution acids. Collect and test fractions before and after the expected elution peak to ensure you are capturing the entire fraction. If recovery remains low, you may need to increase the volume or, cautiously, the concentration of the eluting acid.[4]
-
-
Column Overload: Exceeding the binding capacity of the resin will cause the target protein to flow through without binding.
-
Solution: Ensure you are using a sufficient amount of resin for the expected mass of your analyte.[6]
-
Quantitative Data Summary
The following tables provide key quantitative parameters for minimizing contamination and achieving high-precision Nd isotope measurements.
Table 1: Recommended Reagent and Labware Parameters
| Parameter | Recommendation | Purpose |
|---|---|---|
| Water Purity | 18.2 MΩ·cm | Minimize elemental blank from water. |
| Acid Grade (Initial) | Trace Metal Grade | Starting material for in-house purification. |
| Acid Grade (Final Use) | High-Purity / Sub-Boil Distilled | Minimize elemental blank from acids. |
| Labware Material | PFA (Perfluoroalkoxy) | Chemically inert with ultra-low metal content. |
| Lab Environment | Class 100 (ISO 5) Clean Room | Reduce airborne particulate contamination. |
Table 2: Typical Procedural Blanks and Achievable Precision
| Parameter | Typical Value | Instrument | Reference |
|---|---|---|---|
| Procedural Nd Blank | < 100 pg | TIMS / MC-ICP-MS | [2] |
| ¹⁴³Nd/¹⁴⁴Nd Precision | < 30 ppm (2 SD) | TIMS | [7] |
| ¹⁴³Nd/¹⁴⁴Nd Precision | < 25 ppm (2 SD) | MC-ICP-MS | [7] |
| ¹⁴³Nd/¹⁴⁴Nd Precision (low ng) | ±0.000016 (2SD) | High-Sensitivity MC-ICP-MS |[8] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of PFA Labware (e.g., Savillex® Vials)
This protocol is designed for the initial cleaning of new PFA labware to remove any surface contamination from the manufacturing process.
-
Initial Rinse: Thoroughly rinse the vials and caps, inside and out, with deionized (DI) water.
-
Detergent Wash (Optional): To remove any organic residues, immerse the labware in a 1% solution of a mild alkaline detergent (e.g., Micro-90), heat to 100°C, allow to cool, and rinse thoroughly with DI water.
-
First Acid Leach: Fill the vials with a solution of high-purity 2% HNO₃ / 1% HF. Cap the vials and place them on a hotplate at 50°C for seven days.
-
Rinse: Discard the acid solution into an appropriate waste container. Rinse the vials and caps thoroughly (at least 5-6 times) with 18.2 MΩ·cm water.
-
Second Acid Leach (Conditioning): Refill the vials with the same high-purity 2% HNO₃ / 1% HF solution, cap them, and maintain them at 50°C for another seven days. This step conditions the PFA surface.
-
Final Rinse and Dry: Discard the acid. Rinse the vials and caps thoroughly with 18.2 MΩ·cm water. Allow to air dry in a clean, covered environment (e.g., within a laminar flow hood). Store capped until use.
Protocol 2: Two-Stage Ion Exchange Chromatography for Nd Purification
This protocol is for the separation of Nd from rock matrices after acid digestion. It involves a primary separation of bulk Rare Earth Elements (REEs) followed by a specific separation of Nd from other REEs.[3]
Stage 1: Bulk REE Separation (Cation Exchange)
-
Resin Preparation: Use a quartz column packed with pre-cleaned AG50W-X12 cation exchange resin. Pre-condition the resin by washing with 2.5 M HCl.
-
Sample Loading: Evaporate the digested sample solution to dryness and dissolve the residue in 2 ml of 2.5 M HCl. Load this solution onto the prepared column.
-
Matrix Elution: Wash the column with 2.5 M HCl and then 5 M HCl to remove major matrix elements, Rb, and Sr.
-
REE Collection: Elute the bulk REE fraction from the column using a calibrated volume of 6 M HCl. Evaporate this fraction to dryness.
Stage 2: Nd Separation (Ln Resin)
-
Resin Preparation: Use a smaller column packed with Eichrom Ln Spec resin.
-
Sample Loading: Dissolve the dried REE fraction from Stage 1 in 0.5 mL of 0.25 M HCl and load it onto the Ln resin column.
-
Elution of Other REEs: Remove interfering REEs (La, Ce, Pr) by washing the column with 6 mL of 0.25 M HCl.
-
Nd Collection: Elute the pure Nd fraction with a subsequent 6 mL of 0.25 M HCl.
-
Sm Elution: Finally, strip the remaining Sm from the column using 10 mL of 0.4 M HCl.
-
Final Prep: The collected Nd fraction is now ready for evaporation, redissolution in dilute HNO₃, and analysis. The recovery yield for Nd should be >90%.[3]
Visualizations
Below are diagrams visualizing key workflows and logical relationships in the process of minimizing Nd contamination.
References
- 1. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 2. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igg.cas.cn [igg.cas.cn]
- 4. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 5. Ion Exchange Chromatography Troubleshooting [merckmillipore.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Precision ¹⁴²Nd/¹⁴⁴Nd Isotope Ratio Analysis
Welcome to the technical support center for achieving high-precision and accurate ¹⁴²Nd/¹⁴⁴Nd isotope ratio measurements. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error and imprecision in ¹⁴²Nd/¹⁴⁴Nd measurements?
A1: The primary sources of error and imprecision in ¹⁴²Nd/¹⁴⁴Nd measurements stem from several key areas:
-
Isobaric Interferences: Direct overlap of isotopes from other elements, most notably ¹⁴²Ce on ¹⁴²Nd and ¹⁴⁴Sm on ¹⁴⁴Nd.[1]
-
Mass Fractionation: Both instrumental and natural processes can cause preferential transmission or evaporation of lighter or heavier isotopes, which must be accurately corrected.[2][3][4]
-
Sample Preparation: Incomplete separation of Nd from matrix elements, particularly Ce and Sm, during column chromatography can lead to significant inaccuracies.[1][5] Contamination from laboratory blanks is also a concern for small samples.
-
Instrumental Instability: Fluctuations in instrument performance, such as amplifier gain, magnetic field stability, and plasma conditions, can degrade precision.[1][6]
-
Sample Loading (TIMS): Inconsistent sample loading on filaments can affect ionization efficiency and stability.
Q2: What level of precision is achievable for ¹⁴²Nd/¹⁴⁴Nd measurements?
A2: The achievable precision is highly dependent on the analytical technique (TIMS or MC-ICP-MS), the amount of Nd sample available, and the rigor of the analytical protocol. Modern instruments can achieve external reproducibility in the range of a few parts per million (ppm).
| Technique | Sample Amount | Typical External Precision (2σ) | Reference |
| TIMS | ~800 ng | ~2.4 ppm | [5] |
| TIMS | 4 ng | ~20 ppm | [7] |
| TIMS | 400 ng | 2 ppm | [8] |
| MC-ICP-MS | - | 2.4 ppm | [1] |
| MC-ICP-MS | 2 ng | <0.5 epsilon units | [9] |
Q3: How do I choose between TIMS and MC-ICP-MS for my analysis?
A3: The choice between TIMS and MC-ICP-MS depends on the specific requirements of your research.
-
TIMS is the benchmark for the highest precision measurements, often achieving sub-ppm precision.[1] It is particularly well-suited for applications demanding the highest accuracy, such as cosmochronology. However, it generally has lower sample throughput and can be more labor-intensive.
-
MC-ICP-MS offers higher sample throughput and can ionize a wider range of elements.[10] Recent advancements have enabled MC-ICP-MS to achieve precision comparable to TIMS for Nd isotopes.[1][5] It is often preferred for studies requiring large datasets.
Troubleshooting Guides
Issue 1: Inaccurate results due to isobaric interferences.
Symptoms:
-
Consistently high or low ¹⁴²Nd/¹⁴⁴Nd ratios that are not reproducible.
-
Measured isotope ratios of standards deviating significantly from certified values.
-
Presence of significant signals at m/z 140 (for Ce) or m/z 147 (for Sm) during Nd analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete separation of Ce and Sm during column chromatography. | Optimize the chromatographic separation protocol. A three-stage procedure using α-hydroxyisobutyric acid (α-HIBA) can be effective for simultaneous separation of Ce and Nd.[5] Ensure quantitative removal of Ce and Sm, as their presence directly interferes with ¹⁴²Nd and ¹⁴⁴Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd respectively.[1] |
| Inadequate on-line interference correction (MC-ICP-MS). | Implement and verify on-line interference correction routines. For Ce interference on ¹⁴²Nd, monitor ¹⁴⁰Ce and use the natural ¹⁴⁰Ce/¹⁴²Ce ratio to subtract the contribution. For Sm interference on ¹⁴⁴Nd, monitor an interference-free Sm isotope like ¹⁴⁷Sm or ¹⁴⁹Sm to calculate and subtract the interfering Sm isotopes.[1][11] It is crucial to also correct for the mass bias of the interfering element.[11] |
| Presence of molecular species (MC-ICP-MS). | The presence of molecules like ¹⁴¹PrH⁺ can interfere with ¹⁴²Nd. Ensure high purity of the Nd fraction.[1] |
Below is a DOT script visualizing the decision-making process for addressing isobaric interferences.
References
- 1. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gasir.de [gasir.de]
- 3. Dr. Karleugen Habfast: ToFC - Recent News: Note on fractionation correction for Nd isotope ratios [gasir.de]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. researchgate.net [researchgate.net]
- 6. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 7. researchgate.net [researchgate.net]
- 8. geo.arizona.edu [geo.arizona.edu]
- 9. icpms.com [icpms.com]
- 10. Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Neodymium Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical separation yield of Neodymium (Nd).
Troubleshooting Guides
This section addresses specific issues that may be encountered during common Neodymium separation techniques.
Solvent Extraction
Question: Why is the extraction efficiency of Neodymium low in my solvent extraction process?
Answer: Low extraction efficiency in Neodymium solvent extraction can be attributed to several factors. A primary consideration is the pH of the aqueous phase, as the extraction of Nd(III) is highly pH-dependent. For instance, with Cyanex 572, extraction is favored at a pH greater than 1.5, with very poor extraction occurring at lower pH values[1]. The concentration of the extractant is also crucial; increasing the extractant concentration generally leads to higher extraction efficiency[2].
Another key factor is the choice of diluent. The polarity of the diluent significantly affects extraction, with non-polar diluents like kerosene often being more suitable than polar ones such as chloroform[1]. The contact time between the aqueous and organic phases must be sufficient to reach equilibrium. For example, with Cyanex 572, the optimal contact time was found to be around 8-10 minutes, after which the extraction efficiency plateaus[1]. Finally, the presence of certain ions can influence the extraction. A high concentration of nitrate ions, for instance, can increase extraction efficiency due to a "salting-out" effect[1].
Question: I am observing the co-extraction of other rare earth elements (REEs) with Neodymium. How can I improve selectivity?
Answer: Improving the selectivity of Neodymium separation from other REEs, such as Praseodymium (Pr) and Dysprosium (Dy), is a common challenge due to their similar chemical properties. The choice of solvent system is a critical first step. For example, a mixture of Aliquat 336 in toluene has shown better selectivity for Pr and Nd separation compared to Cyanex 272 in kerosene[3].
Optimizing the operational parameters is key. The pH of the aqueous solution can be finely tuned to exploit the small differences in the extraction behavior of different REEs. The concentration of the extractant and the organic-to-aqueous phase ratio (O/A ratio) also play significant roles in selectivity[3]. Additionally, the use of specific scrubbing agents in a multi-stage extraction process can help to remove co-extracted impurities from the loaded organic phase. For separating Nd(III) and Dy(III), the addition of a neutral extractant like Cyanex 923 to an ionic liquid solvent system has been shown to increase distribution ratios and improve mass transfer, leading to better separation[4].
Precipitation
Question: My Neodymium precipitation yield is low, or the precipitate is not forming as expected. What are the potential causes?
Answer: Low precipitation yield can stem from several factors, most notably the pH of the solution. The precipitation of Neodymium hydroxide, for example, is highly dependent on pH, with precipitation starting around pH 6.6 and increasing with higher pH values. If the pH is too low, the Neodymium will remain in solution.
The choice and concentration of the precipitating agent are also critical. Common precipitants for Neodymium include oxalic acid and sodium sulfate[5]. Incomplete precipitation can occur if the amount of precipitating agent is insufficient. Furthermore, the presence of complexing agents can inhibit precipitation by keeping Neodymium in a soluble form. It is also important to consider the possibility of forming metastable solutions, where Neodymium can remain dissolved under conditions where it would typically precipitate. The introduction of CO2 gas has been shown to effectively induce precipitation from such metastable carbonate solutions[6].
Question: How can I prevent the co-precipitation of other metals, particularly iron, with Neodymium?
Answer: Co-precipitation, especially with iron, is a frequent issue in Neodymium separation. Maintaining a low pH (less than 2) during the initial leaching and subsequent precipitation steps is crucial to keep iron in the solution and prevent its precipitation alongside Neodymium[7][8].
Selective precipitation techniques can also be employed. For instance, after leaching NdFeB magnet scrap, iron can be precipitated as hematite under specific temperature and time conditions, while minimizing the loss of Rare Earth Elements (REEs)[5]. The use of specific precipitating agents that are more selective for Neodymium over other metals can also be effective. For example, using oxalic acid to precipitate REEs can be effective, but iron may also precipitate if not controlled. Therefore, careful control of pH and potentially the use of masking agents for iron can improve the purity of the Neodymium precipitate.
Ion Exchange Chromatography
Question: The resolution of Neodymium from other REEs in my ion exchange chromatography is poor. How can I improve it?
Answer: Poor resolution in ion exchange chromatography for Neodymium separation can often be improved by optimizing the elution conditions. A shallower elution gradient, meaning a more gradual increase in the concentration of the eluent, typically enhances the separation between peaks[9]. The flow rate also impacts resolution; a reduced flow rate can lead to better separation[9].
The pH of the mobile phase is another critical parameter that affects the charge of the ions and their interaction with the stationary phase. Fine-tuning the pH can maximize the difference in net charge between Neodymium and other REEs, thereby improving selectivity. Additionally, decreasing the sample load can significantly improve resolution, as overloading the column is a common cause of peak broadening and poor separation[9]. The particle size of the resin also plays a role, with smaller particles generally providing better resolution[10].
Question: My Neodymium is eluting too early/late from the ion exchange column. How can I adjust the retention time?
Answer: The retention time of Neodymium in ion exchange chromatography is primarily controlled by the strength of its interaction with the stationary phase. To delay elution (increase retention time), you can decrease the ionic strength of the eluting buffer. This reduces the competition for binding sites on the resin, allowing the Neodymium ions to bind more strongly. Conversely, to hasten elution (decrease retention time), you can increase the ionic strength of the eluent.
The pH of the mobile phase also influences retention. Adjusting the pH can alter the charge of the Neodymium species and the functional groups on the resin, thereby affecting the strength of the electrostatic interaction. For cation exchange chromatography, increasing the pH will generally increase the negative charge on the resin and the binding affinity for positively charged Neodymium ions, leading to longer retention times.
Frequently Asked Questions (FAQs)
What is the most common method for industrial-scale Neodymium separation?
Solvent extraction is the most widely used method for the industrial-scale separation of Rare Earth Elements, including Neodymium. This technique is favored due to its high efficiency in processing large volumes of solutions and its ability to produce high-purity individual rare earth products[6].
What are the key parameters to control in a Neodymium solvent extraction process?
The key parameters to control are the pH of the aqueous phase, the concentration of the extractant, the type of diluent, the organic-to-aqueous phase ratio (O/A), and the contact time. Proper optimization of these parameters is crucial for achieving high extraction efficiency and selectivity.
How can I effectively remove iron impurities before Neodymium separation?
Iron is a common impurity that needs to be removed. One effective method is to control the pH during leaching and precipitation. Keeping the pH below 2 helps to keep iron dissolved while Neodymium can be selectively precipitated[7][8]. Another approach is the oxidative roasting of the source material (like NdFeB magnets) to form iron oxides, which can then be separated from the more soluble Neodymium compounds[11].
What is a suitable precipitating agent for Neodymium?
Oxalic acid and sodium sulfate are commonly used precipitating agents for Neodymium. Oxalic acid is effective in precipitating REEs, but careful pH control is needed to avoid the co-precipitation of impurities like iron[5].
What are the main factors affecting the efficiency of ion exchange chromatography for Neodymium separation?
The main factors include the composition and pH of the eluent, the flow rate, the sample load, the particle size of the resin, and the length of the column. Optimizing these factors is essential for achieving high resolution and purity.
Data Presentation
Table 1: Comparison of Solvent Extraction Systems for Praseodymium (Pr) and Neodymium (Nd) Separation
| Parameter | System I: Aliquat 336/Toluene | System II: Cyanex 272/Kerosene | Reference |
| Extractant Concentration | 0.85 mol/L | 0.23-0.57 mol/L | [3] |
| pH | 5.0 | 2.0-5.0 | [3] |
| O/A Ratio | 1 | 1-3 | [3] |
| Pr Extraction Efficiency | 74.8% | 48.9% | [3] |
| Nd Extraction Efficiency | 61.2% | 59.3% | [3] |
| Separation Factor (Pr/Nd) | 2.10 | 1.54 | [3] |
Table 2: Effect of pH on Neodymium Precipitation Yield
| pH | Precipitation of Nd (%) | Reference |
| < 2 | Low (Iron remains in solution) | [7][8] |
| 1.83 | 95.90 | [8] |
| 2.18 | High (with 13.87% Fe co-precipitation) | [8] |
| 6.6 | Precipitation begins | |
| 7.2 | Maximum weight of precipitate observed |
Experimental Protocols
Protocol 1: Solvent Extraction of Neodymium using Cyanex 572
This protocol is based on the methodology described for the extraction of Nd(III) from nitrate solutions.
1. Preparation of Solutions:
-
Aqueous Phase: Prepare a stock solution of Nd(NO₃)₃ by dissolving a known quantity of Nd(NO₃)₃·6H₂O in deionized water. Adjust the pH of the solution to the desired value (e.g., 1.5) using dilute HNO₃ or NaOH.
-
Organic Phase: Prepare the extractant solution by dissolving the desired concentration of Cyanex 572 (e.g., 0.2 M) in a non-polar diluent such as kerosene.
2. Extraction Procedure:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an O/A ratio of 1).
-
Shake the funnel vigorously for a predetermined contact time (e.g., 10 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely.
-
Drain the aqueous phase and collect both phases for analysis.
3. Analysis:
-
Determine the concentration of Neodymium in the initial aqueous phase and the aqueous phase after extraction using a suitable analytical technique such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
-
Calculate the extraction efficiency as the percentage of Neodymium transferred from the aqueous phase to the organic phase.
4. Stripping (Optional):
-
To recover the extracted Neodymium from the organic phase, contact the loaded organic phase with a suitable stripping agent, such as a solution of nitric acid (e.g., 1 M HNO₃).
-
Follow a similar procedure as the extraction step to transfer the Neodymium back into an aqueous solution.
Protocol 2: Selective Precipitation of Neodymium Hydroxide
This protocol outlines a general procedure for the selective precipitation of Neodymium from a solution containing other rare earth elements and impurities.
1. Solution Preparation:
-
Start with an acidic solution containing dissolved Neodymium and other elements, typically after a leaching process. Ensure the initial pH is low (e.g., < 2) to keep iron in solution.
2. pH Adjustment for Precipitation:
-
Slowly add a precipitating agent, such as a 10% ammonium hydroxide solution, to the stirred solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the ammonium hydroxide solution until the target pH for Neodymium precipitation is reached (e.g., pH 7.0 - 8.0). The optimal pH may need to be determined experimentally for a specific mixture.
3. Precipitation and Aging:
-
Once the desired pH is reached, continue stirring for a period to allow for complete precipitation and crystal growth (aging).
-
Observe the formation of the Neodymium hydroxide precipitate.
4. Filtration and Washing:
-
Separate the precipitate from the solution by filtration using an appropriate filter paper.
-
Wash the precipitate with deionized water to remove any entrained impurities.
5. Drying and Calcination:
-
Dry the precipitate in an oven at a suitable temperature (e.g., 110 °C) to remove water.
-
To obtain Neodymium oxide (Nd₂O₃), calcine the dried hydroxide precipitate in a furnace at a high temperature (e.g., 800-1000 °C).
Protocol 3: Ion Exchange Chromatography for Neodymium Separation
This protocol provides a basic framework for separating Neodymium from other REEs using cation exchange chromatography.
1. Column Preparation:
-
Select a suitable cation exchange resin (e.g., a sulfonic acid-based resin).
-
Pack a chromatography column with the resin to the desired bed height.
-
Equilibrate the column by passing a starting buffer of a specific pH and low ionic strength through it until the pH of the effluent matches the influent.
2. Sample Loading:
-
Prepare the sample solution containing Neodymium and other REEs. Adjust the pH of the sample to be compatible with the starting buffer to ensure binding to the resin.
-
Load the sample onto the top of the column at a controlled flow rate.
3. Washing:
-
After loading, wash the column with the starting buffer to remove any unbound components.
4. Elution:
-
Begin the elution process by introducing an eluent with a gradually increasing ionic strength (gradient elution) or a stepwise increase in ionic strength (step elution). A common eluent is a solution of a complexing agent like EDTA or DTPA, with the pH and concentration carefully controlled.
-
Alternatively, a change in pH can be used for elution.
5. Fraction Collection and Analysis:
-
Collect the effluent from the column in fractions.
-
Analyze each fraction for the concentration of Neodymium and other REEs using a suitable analytical method (e.g., ICP-OES) to determine the elution profile and the purity of the separated Neodymium.
Visualizations
Caption: Workflow for Neodymium solvent extraction.
Caption: Factors influencing Neodymium precipitation.
Caption: Workflow for Neodymium ion exchange chromatography.
References
- 1. journalssystem.com [journalssystem.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Separation of neodymium and dysprosium by solvent extraction using ionic liquids combined with neutral extractants: batch and mixer-settler experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Optimization of ion-exchange protein separations using a vector quantizing neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neodymium (Nd) Isotope Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering mass fractionation effects during Neodymium (Nd) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of mass fractionation in Nd isotope analysis?
Mass fractionation in Nd isotope analysis is the process by which isotopes are separated from one another based on their mass. This phenomenon can occur at various stages of an experiment, leading to inaccurate and imprecise isotope ratio measurements. The primary causes differ between the two main analytical techniques: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
For TIMS:
-
Evaporation Effects: During TIMS analysis, the sample is heated on a filament to induce ionization. Lighter isotopes evaporate more readily than heavier isotopes, leading to a change in the isotopic composition of the sample reservoir over time.[1][2] This can sometimes lead to unusual mass fractionation behavior, including "reverse fractionation," if isotopically heterogeneous domains form on the filament.[1]
-
Filament Loading: Inconsistent sample loading on the filament can create temperature gradients, resulting in variable and unpredictable fractionation.[1][3]
For MC-ICP-MS:
-
Plasma Effects: The high-temperature plasma in MC-ICP-MS is a major source of mass bias.[4] Processes within the plasma, including space charge effects, can cause ions of different masses to have different trajectories and energies as they enter the mass spectrometer.[4]
-
Instrumental Conditions: The operating conditions of the MC-ICP-MS, such as plasma temperature (which can be estimated using the normalized argon index, NAI), can significantly influence the degree of mass fractionation.[4] Lower plasma temperatures (low NAI) can lead to deviations from expected exponential mass fractionation behavior.[4]
-
Matrix Effects: The presence of other elements in the sample matrix can affect the ionization efficiency and behavior of Nd isotopes in the plasma, contributing to mass bias.[5]
-
Oxide Formation: The formation of neodymium oxide (NdO+) species in the plasma can interfere with the measurement of Nd isotopes and alter the instrumental mass bias.[6] High rates of oxide formation can cause traditional correction methods to fail.[6]
Q2: My corrected ¹⁴³Nd/¹⁴⁴Nd ratios are inaccurate. What are the potential troubleshooting steps?
Inaccurate ¹⁴³Nd/¹⁴⁴Nd ratios after mass fractionation correction are a common issue. The following troubleshooting workflow can help identify and resolve the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fractionation and mixing of Nd isotopes during thermal ionization mass spectrometry: implications for high precision 142Nd/144Nd analyses - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Neodymium Isotopic Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neodymium (Nd) isotopic data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical isobaric interferences in Neodymium isotopic analysis?
A1: The most significant direct isobaric interferences in Neodymium (Nd) isotopic analysis come from Cerium (Ce) and Samarium (Sm). Specifically, ¹⁴²Ce interferes with ¹⁴²Nd, and Sm isotopes interfere with ¹⁴⁴Nd, ¹⁴⁸Nd, and ¹⁵⁰Nd. Therefore, quantitative removal of Ce and Sm from the Nd fraction during sample preparation is crucial for accurate measurements.[1] Additionally, molecular species like ¹⁴¹PrH can interfere with ¹⁴²Nd when using plasma source mass spectrometry.[1]
Q2: How is mass-dependent fractionation corrected during Nd isotope analysis?
A2: Mass-dependent fractionation, which occurs during sample analysis, is typically corrected by normalizing the measured isotope ratios to a stable, non-radiogenic isotope pair with a well-known constant ratio. The most commonly used ratio for this normalization is ¹⁴⁶Nd/¹⁴⁴Nd, which has an accepted value of 0.7219.[2] An exponential fractionation law is often applied to make this correction.[3]
Q3: What are common sources of analytical error in Thermal Ionization Mass Spectrometry (TIMS) for Nd isotopes?
A3: Common sources of analytical error in TIMS analysis of Nd isotopes include incomplete sample homogenization on the filament, which can affect the accuracy of the fractionation correction, and biases in the detector cups when performing static measurements.[1][3] Changes in the fractionation of Nd isotope ratios between acquisition steps can also introduce significant inaccuracies.[2]
Q4: What is the importance of using reference materials in Nd isotopic analysis?
A4: Reference materials are essential for validating the accuracy and precision of the analytical method.[4] Regular analysis of international reference materials, such as JNdi-1, allows for monitoring instrument performance, checking for systematic biases, and ensuring data quality.[4][5] These standards should be analyzed alongside unknown samples.[5]
Q5: What are the typical sample preparation steps for Nd isotopic analysis?
A5: A general workflow for preparing geological or other materials for Nd isotopic analysis involves several key steps. After removing any altered surfaces, the sample is crushed into a fine powder.[6] This powder is then dissolved using a mixture of acids, often hydrofluoric and nitric acid, in a high-pressure vessel.[6] Following dissolution, the rare earth elements (REEs) are separated as a group, and then Nd is isolated from other REEs, particularly Ce and Sm, using ion-exchange chromatography.[1][6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity
-
Symptom: Weak or undetectable peaks in the mass spectrum.
-
Possible Causes & Solutions:
-
Insufficient Sample Concentration: The sample may be too dilute. Ensure the sample is appropriately concentrated before analysis.[7]
-
Inefficient Ionization: The chosen ionization technique may not be optimal for the sample matrix. Experiment with different ionization methods or adjust the parameters of the current method to improve efficiency.[7]
-
Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at its peak performance. Regularly tune and calibrate the instrument using appropriate standards to ensure optimal ion source, mass analyzer, and detector settings.[7]
-
Issue 2: Inaccurate Mass Determination
-
Symptom: Measured mass-to-charge ratios deviate significantly from their expected values.
-
Possible Causes & Solutions:
-
Incorrect Mass Calibration: The instrument's mass calibration may be off. Perform a mass calibration using a certified standard to ensure accurate mass measurements.[7]
-
Instrument Drift or Contamination: The mass spectrometer's performance can drift over time or be affected by contaminants. Follow the manufacturer's maintenance guidelines to keep the instrument in good working condition.[7]
-
Issue 3: Anomalous Isotope Ratios (e.g., elevated µ¹⁵⁰Nd)
-
Symptom: The measured value for the ¹⁵⁰Nd/¹⁴⁴Nd ratio, or other sensitive ratios, is unexpectedly high.
-
Possible Causes & Solutions:
-
Uncorrected Samarium Interference: Incomplete removal of Sm can lead to isobaric interference on masses 144, 148, and 150.[1] Re-evaluate the chemical separation procedure to ensure quantitative removal of Sm. The maximum tolerable ¹⁴⁷Sm/¹⁴⁶Nd ratio for less than 5 ppm error in Nd isotopic measurement has been calculated to be 4.3 × 10⁻⁴.[2]
-
Fractionation Induced by Chemical Exchange: The ion-exchange chromatography process itself can sometimes induce isotopic fractionation.[2] Review and optimize the chromatographic separation protocol.
-
Issue 4: High Internal Precision but Poor External Reproducibility
-
Symptom: Repeated measurements of the same sample within a single analytical session show good agreement (high internal precision), but analyses of the same sample on different days or after instrument recalibration show poor agreement (poor external reproducibility).
-
Possible Causes & Solutions:
-
Subtle Instrumental Instabilities: Factors such as fluctuations in amplifier gains or collector efficiencies can affect long-term reproducibility.[2] Implement a systematic drift correction based on the monitoring of Nd isotope ratios of a standard over time.[2]
-
Inconsistent Sample Loading (TIMS): Variations in how the sample is loaded onto the filament can lead to different fractionation behaviors between runs. Standardize the sample loading procedure meticulously.
-
Experimental Protocols & Data
General Sample Preparation Workflow
The following diagram outlines a typical workflow for the preparation of solid samples for Nd isotopic analysis.
Caption: A generalized workflow for preparing solid samples for Neodymium isotopic analysis.
Data Reduction Logic
This diagram illustrates the logical flow of correcting raw Neodymium isotopic data.
References
- 1. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-precision and accurate determinations of neodymium isotopic compositions at nanogram levels in natural materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Data Normalization and Quality Control | Stable Isotope Core Laboratory | Washington State University [labs.wsu.edu]
- 6. rla.unc.edu [rla.unc.edu]
- 7. gmi-inc.com [gmi-inc.com]
Technical Support Center: Best Practices for Clean Lab Procedures in Neodymium (Nd) Geochemistry
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for achieving low-blank, high-precision neodymium (Nd) isotopic analysis. Maintaining an ultra-clean environment is critical for accurate results, as contamination can easily compromise sensitive measurements.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a "clean lab" and why is it essential for Nd geochemistry?
A clean laboratory is a controlled environment designed to minimize particulate and chemical contamination.[1][3] For Nd geochemistry, where analyte concentrations can be at trace or ultra-trace levels, preventing contamination is paramount. Low blank levels are critical for accurate isotopic measurements.[1] These labs typically use HEPA-filtered air to achieve cleanliness standards such as ISO Class 5 (or Class 100), ensuring that dust and aerosols, which can carry contaminating Nd, are removed from the air.[1][2]
Q2: What are the primary sources of Nd contamination in a lab setting?
Contamination can originate from several sources, including the laboratory environment, reagents, labware, and the analysts themselves.[4] Dust, particularly from geological materials, can be a significant source of Nd.[5][6] Other sources include:
-
Airborne Particulates: Dust from unfiltered air or clothing can settle into samples.[2][4]
-
Reagents: Acids and water used for sample dissolution and purification can contain trace amounts of Nd.[7]
-
Labware: Glassware is a poor choice for trace metal analysis due to high elemental content; fluoropolymer labware (like PFA) is preferred.[8] Improperly cleaned labware can lead to cross-contamination between samples.[8]
-
Analysts: Skin, hair, and clothing (including cosmetics) can introduce contaminants into a sample.[4]
Q3: What type of labware is recommended for low-level Nd analysis?
Perfluoroalkoxy (PFA) labware is highly recommended for its purity and low elemental leaching characteristics.[7][8] All PFA products should be molded from virgin resin without any regrind material or additives to ensure maximum purity.[8] Scoring or marking the inside surface of PFA labware should be avoided, as these marks can trap contaminants and make cleaning difficult.[8]
Q4: How should reagents be handled to minimize contamination?
Using high-purity reagents is crucial.[7] Trace metal grade acids should be used for all procedures, including sample dissolution and labware cleaning.[9] Water should be purified, for example, through a two-step process involving reverse osmosis followed by a system like Milli-Q.[7] To further reduce blanks, acids can be purified in the lab via sub-boiling distillation. It is also good practice to pour reagents into a separate, clean container for use rather than pipetting directly from the source bottle to avoid contaminating the entire stock.
Troubleshooting Guide
Q1: My procedural blanks for Nd are consistently high. What are the likely causes and how can I fix this?
Answer: High procedural blanks are a common issue and indicate that Nd is being introduced during sample preparation. The goal is to isolate and eliminate the source of contamination. Total procedural blanks for Nd should ideally be in the low picogram range (e.g., ~2 pg to ~17 pg).[10][11]
Potential Causes & Troubleshooting Steps:
-
Contaminated Reagents:
-
Check: Analyze your acids (HF, HNO₃, HCl) and ultrapure water directly.
-
Solution: Use new bottles of trace-metal grade acids. If blanks are still high, consider purifying your acids using a sub-boiling distillation system.
-
-
Improperly Cleaned Labware:
-
Check: Review your labware cleaning protocol. Even minor deviations can introduce contaminants.
-
Solution: Re-clean all labware (beakers, columns, pipette tips) following a stringent multi-step acid leaching protocol. Ensure items are fully submerged in acid baths for the recommended duration (e.g., at least 24 hours).[9] Consider using an acid vapor cleaning system for digestion vessels.[8]
-
-
Airborne Contamination:
-
Check: Ensure all sample preparation steps are performed in a Class 100 laminar flow hood or better.[1] Keep beakers and vials covered whenever possible.
-
Solution: Routinely wipe down all work surfaces with ultrapure water before starting work.[4] Minimize traffic in the clean lab to reduce airborne dust.
-
-
Cross-Contamination from High-Concentration Samples:
-
Check: Review the history of the labware and workspace. Was it recently used for samples with high Nd concentrations?
-
Solution: Dedicate specific labware and column chemistry apparatus for low-level samples. After running highly concentrated samples, perform extra cleaning steps on autosamplers and probes.[4]
-
Q2: I'm seeing poor reproducibility between sample replicates. What could be the issue?
Answer: Poor reproducibility, even with low blanks, can point to inconsistent sample handling, incomplete sample dissolution, or issues with the column chemistry procedure.
Potential Causes & Troubleshooting Steps:
-
Incomplete Sample Digestion:
-
Check: After dissolution, are there any visible solid residues? Some minerals, like zircon, are highly refractory and may not dissolve easily.[12]
-
Solution: Ensure the sample is completely dissolved. For refractory phases, a high-pressure microwave digestion or a sintering procedure with sodium peroxide may be necessary to achieve full dissolution.[12]
-
-
Inconsistent Pipetting/Handling:
-
Check: Are you using calibrated pipettes? Is there a possibility of splashing solution into the pipette barrel?[12]
-
Solution: Always use calibrated pipettes and proper technique. Keep the pipette vertical when there is solution in the tip to prevent it from contacting the barrel.[12] If contamination is suspected, the pipette must be cleaned.
-
-
Column Chemistry Variability:
-
Check: Is the resin bed packed uniformly in the column? Are elution volumes precise for every sample?
-
Solution: Ensure columns are packed consistently to avoid channeling.[13] Calibrate your elution volumes carefully to ensure you are collecting the entire Nd fraction without collecting interfering elements.[7]
-
Q3: My column chemistry is yielding low recoveries of Nd. What are the potential reasons?
Answer: Low recovery of Nd (target recovery is >80%) means that some of the analyte is being lost during the separation process.[11]
Potential Causes & Troubleshooting Steps:
-
Incorrect Elution Volumes:
-
Check: Have you recently calibrated your columns with a standard solution to confirm the elution curve for Nd?
-
Solution: Re-calibrate your columns. The elution profile can change as the resin ages. Increasing the acid strength can sometimes accelerate elution.[7]
-
-
Formation of Precipitates:
-
Sample Matrix Issues:
-
Check: Are your samples particularly rich in other elements that might compete with Nd for exchange sites on the resin?
-
Solution: A pre-separation step using a cation exchange resin (e.g., AG50W-X8) can be used to separate the Rare Earth Element (REE) fraction from major matrix elements before isolating Nd.[7]
-
Q4: There is evidence of Sm and Ce interference in my Nd isotope measurements. How can I improve the separation?
Answer: Samarium (Sm) and Cerium (Ce) have isotopes that cause direct isobaric interferences on Nd masses (¹⁴⁴Sm on ¹⁴⁴Nd, ¹⁴⁸Sm on ¹⁴⁸Nd, ¹⁵⁰Sm on ¹⁵⁰Nd, and ¹⁴²Ce on ¹⁴²Nd).[14] While mathematical corrections can be applied, they reduce accuracy, so chemical separation is critical.[11][14]
Potential Causes & Troubleshooting Steps:
-
Overlapping Elution Peaks:
-
Check: Your column chemistry may not be adequately separating the middle REEs.
-
Solution: Optimize your elution scheme. A common method involves using α-hydroxyisobutyric acid (α-HIBA) in a dedicated column step to achieve a clean separation of Sm from Nd.[11]
-
-
Incorrect Acid Molarity:
-
Check: The molarity of the acids used for elution is critical for achieving separation.
-
Solution: Prepare fresh acid solutions and verify their molarity. Even small deviations can shift the elution peaks, causing elements to co-elute.
-
-
Column Overloading:
-
Check: Loading too much sample mass onto the column can degrade separation efficiency.
-
Solution: Ensure the amount of sample loaded is within the capacity of the column resin. If necessary, use a larger column or reduce the initial sample mass.
-
Key Experimental Protocols
Protocol 1: Multi-Step PFA Labware Cleaning
This protocol is designed to rigorously clean PFA beakers, vials, and other labware for ultra-trace analysis.
-
Initial Rinse: Thoroughly rinse all labware with tap water to remove visible residues. If necessary, use a clean-rinsing laboratory detergent, followed by at least three rinses with tap water.[4][15]
-
Methanol Rinse (Optional): For items exposed to organic residues, rinse twice with methanol.[9]
-
First Acid Bath: Submerge the labware completely in a bath of 10% nitric acid (HNO₃) and allow it to soak for at least 4 hours.[4] Some protocols recommend a 1% HCl or HNO₃ bath for 24 hours.[9][15]
-
First Water Rinse: Remove labware from the acid bath and rinse thoroughly, at least three times, with reverse osmosis (RO) or deionized (DI) water.[9][15]
-
Second Acid Bath (Heated): Place the labware in a bath of high-purity 7M HNO₃ on a hotplate at ~120°C for at least 12 hours. This heated step is critical for removing contaminants trapped in the PFA matrix.[8]
-
Final Water Rinse: Remove from the hot acid bath and rinse at least five times with ultrapure (e.g., Milli-Q) water.
-
Drying: Air-dry the labware inside a clean, covered area, such as a Class 100 laminar flow hood, to prevent re-contamination from airborne particulates.[4] Do not use paper or cloth towels.[4]
Protocol 2: Nd Purification using Multi-Column Chromatography
This is a generalized workflow for separating Nd from a dissolved silicate rock sample. Specific acid molarities and volumes must be calibrated for your particular lab setup and resin.[7]
-
Cation Exchange Pre-separation (AG50W-X8 resin):
-
Condition Column: Wash the AG50W-X8 resin with ultrapure water and 6M HCl, then condition with 2.5M HCl.[7]
-
Load Sample: Dissolve the dried sample residue in 2.5M HCl and load it onto the column.
-
Elute Matrix: Elute major elements and Sr with 2.5M HCl.[7]
-
Collect REE Fraction: Elute the entire REE fraction with 6M HCl.[7] Dry down the collected fraction.
-
-
Nd Separation (LN Resin):
-
Condition Column: Clean and condition the LN-Spec resin column with the appropriate starting acid (e.g., 0.15M HCl).
-
Load Sample: Dissolve the REE fraction in the starting acid and load it onto the column.
-
Elute Other REEs: Elute lighter and heavier REEs using stepwise increases in HCl molarity (e.g., from 0.15M to 0.5M HCl). The exact molarities must be calibrated.
-
Collect Nd Fraction: Collect the Nd fraction at the calibrated elution volume and acid molarity.
-
-
Sm-Nd Separation (α-HIBA chemistry - Optional but Recommended):
-
Final Purity Check:
-
After the final column, the purified Nd fraction is dried down, treated with a few drops of concentrated HNO₃ to break down any remaining organic residue from the resin or α-HIBA, and then re-dissolved in dilute HNO₃ for analysis.
-
Reference Data
Table 1: Recommended Reagents for Cleaning and Analysis
| Reagent | Grade | Purpose |
| Nitric Acid (HNO₃) | Trace Metal Grade | Labware cleaning, sample digestion, column chemistry |
| Hydrochloric Acid (HCl) | Trace Metal Grade | Labware cleaning, sample digestion, column chemistry |
| Hydrofluoric Acid (HF) | Trace Metal Grade | Sample digestion (for silicates) |
| Ultrapure Water | Type I (>18 MΩ·cm) | Final rinsing, reagent preparation, blanks |
| Methanol (CH₃OH) | ACS Grade or higher | Rinsing organic residues from labware |
| Acetone ((CH₃)₂CO) | ACS Grade or higher | Removing ink/markings from glassware[9] |
Table 2: Example Procedural Blanks & Recoveries for Sr-Nd-Hf Analysis
This table provides target values for procedural quality control, based on published data.[11]
| Element | Average Procedural Blank (pg) | Average Recovery (%) |
| Sr | 37 | 95% |
| Nd | 17 | 82% |
| Hf | 11 | 92% |
Visualized Workflows
Caption: Workflow for multi-step cleaning of PFA labware.
Caption: Workflow for Nd purification from geological samples.
References
- 1. Clean Rooms | The Solid Earth Geochemistry Lab [solidearth.fas.harvard.edu]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. What does it take to build a cutting-edge clean lab for geochemistry? | MK METALFREE [mk-metalfree.com]
- 4. fda.gov [fda.gov]
- 5. Sources and Level of Rare Earth Element Contamination of Atmospheric Dust in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Industrially Purified Nd Materials Identified by Distinct Mass-Dependent Isotopic Composition [frontiersin.org]
- 7. jgeosci.org [jgeosci.org]
- 8. savillex.jp [savillex.jp]
- 9. feedhaccp.org [feedhaccp.org]
- 10. researchgate.net [researchgate.net]
- 11. Sr-Nd-Hf Isotopic Analysis of Reference Materials and Natural and Anthropogenic Particulate Matter Sources: Implications for Accurately Tracing North African Dust in Complex Urban Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ldeo.columbia.edu [ldeo.columbia.edu]
- 13. chromtech.com [chromtech.com]
- 14. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. queensu.ca [queensu.ca]
Validation & Comparative
Unraveling Early Solar System History: A Comparative Guide to 142Nd Anomalies in Meteorite Classes
A detailed examination of Neodymium-142 variations across different meteorite classes offers profound insights into the initial heterogeneity of the solar nebula and the accretion and differentiation histories of planetary bodies. This guide provides a comparative analysis of 142Nd anomalies in carbonaceous chondrites, ordinary chondrites, enstatite chondrites, and achondrites, supported by quantitative data and detailed experimental protocols.
The study of short-lived radionuclide systems, such as the 146Sm-142Nd chronometer, is fundamental to understanding the timescales of early solar system processes. The decay of 146Sm to 142Nd results in variations in the 142Nd/144Nd ratio in planetary materials, which can be used to date early silicate differentiation events. However, the interpretation of these 142Nd anomalies is complicated by the presence of nucleosynthetic variations, reflecting the heterogeneous distribution of presolar material in the solar nebula.[1][2] This guide compares the distinct 142Nd signatures observed in different meteorite classes, providing a framework for researchers in cosmochemistry and planetary science.
Comparative Analysis of 142Nd Anomalies
The 142Nd/144Nd ratio is typically reported in epsilon (ε) or mu (μ) notation, representing parts per 10,000 or parts per million deviation from a terrestrial standard, respectively. Chondritic meteorites, which are considered the building blocks of terrestrial planets, generally exhibit 142Nd/144Nd ratios lower than that of the accessible silicate Earth.[1][3] This discrepancy has been a subject of intense debate, with interpretations ranging from very early differentiation of Earth's mantle to a non-chondritic bulk Earth composition or nucleosynthetic heterogeneities in the early solar system.[4][5][6]
| Meteorite Class | Sub-Class Examples | Average μ142Nd Anomaly (relative to Earth) | Key Characteristics & Interpretations |
| Carbonaceous Chondrites | CV (e.g., Allende) | ~ -35 ± 15 ppm[2][7] | Often show the most significant negative 142Nd anomalies.[5] These anomalies are influenced by the presence of calcium-aluminum-rich inclusions (CAIs) and are considered to have a significant nucleosynthetic component, potentially reflecting an s-process deficit.[1][2] |
| Ordinary Chondrites | H, L, LL (e.g., Jilin) | ~ -19 ± 5 ppm[2][7] | Exhibit a consistent ~20 ppm deficit in 142Nd compared to the terrestrial standard.[1] This offset is a key piece of evidence in the debate about Earth's "missing" low 142Nd reservoir. |
| Enstatite Chondrites | EH, EL | ~ -10 ± 12 ppm (highly variable)[2][7] | Display a range of 142Nd anomalies, from values similar to ordinary chondrites to those approaching terrestrial compositions.[2][7][8] Some enstatite chondrites with terrestrial-like 142Nd/144Nd ratios show excesses in p-process nuclides like 144Sm, suggesting a link to nucleosynthetic heterogeneity.[2][7][8] |
| Achondrites | Eucrites (e.g., Binda, Moore County) | Variable, can show positive ε142Nd in certain mineral phases. | As differentiated meteorites, they provide insights into the timing of planetesimal melting. Mineral separates, such as pyroxene, can have significant positive ε142Nd values due to the decay of 146Sm in high Sm/Nd environments, allowing for the determination of differentiation ages.[9] |
Experimental Protocols for High-Precision 142Nd Analysis
The precise and accurate determination of 142Nd anomalies is technically challenging and requires rigorous analytical procedures to resolve small isotopic variations. The following outlines a typical workflow for meteorite sample analysis using Thermal Ionization Mass Spectrometry (TIMS), a common technique for such measurements.
Sample Preparation and Digestion
-
Sample Selection and Cleaning: Carefully select a representative, unweathered meteorite sample. Clean the sample surface to remove any terrestrial contamination.
-
Complete Sample Decomposition: For chondrites, achieving complete digestion of all mineral phases, including acid-resistant presolar grains (e.g., SiC), is crucial as these can carry anomalous isotopic signatures.[3] A high-pressure digestion system is often employed, using a mixture of strong acids such as hydrofluoric (HF), nitric (HNO₃), and sulfuric (H₂SO₄) acids at elevated temperatures (e.g., 240°C) for an extended period (e.g., 12 hours).[3]
Chemical Separation of Neodymium
-
Cation Exchange Chromatography: After digestion, the sample is dissolved in an acid medium (e.g., 1M HCl). The solution is then passed through a cation exchange resin to separate the bulk of the major elements from the rare earth elements (REEs).
-
Ln Spec Chromatography: A subsequent chromatographic step using a resin with high specificity for REEs (e.g., Ln resin) is employed to isolate Neodymium (Nd) from other REEs, particularly Samarium (Sm) and Cerium (Ce), which can cause isobaric interferences during mass spectrometric analysis. The separation efficiency is critical, aiming for minimal Sm/Nd and Ce/Nd ratios in the final Nd fraction.[3]
Mass Spectrometry
-
Thermal Ionization Mass Spectrometry (TIMS): High-precision Nd isotope ratio measurements are typically performed on a TIMS instrument.
-
Sample Loading: The purified Nd fraction is loaded onto a metal filament (e.g., Rhenium) for analysis.
-
Measurement Routine: The analysis is conducted in a static or multi-static mode, simultaneously measuring the ion beams of different Nd isotopes. Corrections for mass fractionation are applied.
-
Interference Correction: Careful monitoring and correction for any remaining isobaric interferences from Ce and Sm isotopes are essential for accurate 142Nd/144Nd ratio determination.
Logical Relationships and Nucleosynthetic Components
The observed 142Nd anomalies in meteorites are a result of the interplay between the decay of 146Sm (a radiogenic component) and the heterogeneous distribution of presolar material with distinct nucleosynthetic signatures (s-process, r-process, and p-process). The following diagram illustrates the conceptual relationship between these components and the resulting 142Nd signatures in different meteorite classes.
Caption: Relationship between primordial sources and meteorite 142Nd anomalies.
References
- 1. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. www2.jpgu.org [www2.jpgu.org]
- 4. Super-chondritic Sm/Nd ratios in Mars, the Earth and the Moon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 147Sm-143Nd systematics of Earth are inconsistent with a superchondritic Sm/Nd ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition (Journal Article) | OSTI.GOV [osti.gov]
- 7. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 146Sm-142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of ¹⁴²Nd/¹⁴⁴Nd Ratios in Terrestrial and Chondritic Reservoirs
The isotopic ratio of neodymium-142 to neodymium-144 (¹⁴²Nd/¹⁴⁴Nd) serves as a powerful tracer for understanding the early history and differentiation of planetary bodies. High-precision measurements have revealed a systematic difference between the ¹⁴²Nd/¹⁴⁴Nd ratio of most terrestrial rocks and that of chondritic meteorites, which are considered proxies for the bulk composition of the solar system. This guide provides a comparative overview of these differences, supported by quantitative data and a summary of the analytical methodologies employed.
Quantitative Comparison of ¹⁴²Nd/¹⁴⁴Nd Ratios
The ¹⁴²Nd/¹⁴⁴Nd ratio is often expressed in parts per million (ppm) or epsilon units (ε) as a deviation from a terrestrial standard. A consistent observation is that the accessible silicate Earth has a higher ¹⁴²Nd/¹⁴⁴Nd ratio than chondrites.[1][2][3] This offset is typically around +20 ppm.[1][3]
The table below summarizes the ¹⁴²Nd/¹⁴⁴Nd ratios for various terrestrial and chondritic reservoirs, expressed as µ¹⁴²Nd, which represents the deviation in parts per million from a terrestrial standard value.
| Reservoir Type | Sample Group | Average µ¹⁴²Nd Value (ppm) | Key Observations |
| Terrestrial | Modern Mantle (MORB & OIB) | 0 | The reference standard for comparison.[4] |
| Early Archean Rocks (e.g., Isua) | up to +30 | Provides evidence for early Earth differentiation.[5][6] | |
| Chondritic | Carbonaceous Chondrites | -35 ± 15 | Exhibit the largest deficit compared to terrestrial rocks.[7] |
| Ordinary Chondrites | -19 ± 5 | Show a significant negative anomaly relative to Earth.[7] | |
| Enstatite Chondrites | -10 ± 12 | Have ¹⁴²Nd/¹⁴⁴Nd ratios that can range closer to terrestrial values.[7] |
Interpretations of the ¹⁴²Nd Isotopic Dichotomy
The observed difference in the ¹⁴²Nd/¹⁴⁴Nd ratio between Earth and chondrites has led to two primary, competing hypotheses:
-
Early Earth Differentiation: The prevailing model suggests that the higher ¹⁴²Nd/¹⁴⁴Nd ratio in the terrestrial mantle is a result of a global silicate differentiation event that occurred within the first 30 to 75 million years of Solar System history.[1][8] This event would have created an incompatible element-depleted mantle with a higher Sm/Nd ratio than chondrites. The decay of the short-lived isotope ¹⁴⁶Sm (half-life of 103 million years) to ¹⁴²Nd would then lead to a more radiogenic, or higher, ¹⁴²Nd/¹⁴⁴Nd ratio in this terrestrial reservoir over time.[2][5] This model implies the existence of a complementary, enriched reservoir with a low Sm/Nd ratio and a correspondingly low ¹⁴²Nd/¹⁴⁴Nd ratio, which may be hidden in the deep mantle or was lost to space.[1][2][9]
-
Nucleosynthetic Heterogeneity: An alternative hypothesis posits that the ¹⁴²Nd difference is not a result of planetary processes but rather reflects a primordial heterogeneity in the solar nebula.[10] In this scenario, the Earth and chondrites accreted from materials with different proportions of presolar grains, which carry distinct nucleosynthetic signatures.[2] Specifically, the Earth's precursor bodies may have been enriched in neodymium produced by the slow neutron capture process (s-process) of nucleosynthesis, leading to an inherently higher bulk ¹⁴²Nd/¹⁴⁴Nd ratio compared to chondritic bodies.[2]
Experimental Protocols for High-Precision Neodymium Isotope Analysis
Accurate and precise measurement of the small variations in ¹⁴²Nd/¹⁴⁴Nd ratios is analytically challenging and relies on sophisticated mass spectrometry techniques. The two primary methods are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[9][11][12]
A generalized experimental workflow involves the following key steps:
-
Sample Digestion: Rock or meteorite samples are completely dissolved, often using a mixture of strong acids (e.g., HF, HNO₃) in high-pressure digestion systems to ensure that all mineral phases, including acid-resistant ones like presolar SiC, are broken down.[9]
-
Chemical Separation (Chromatography): Neodymium must be meticulously separated from other elements, particularly from neighboring rare earth elements cerium (Ce) and samarium (Sm), which have isotopes that cause direct isobaric interferences on ¹⁴²Nd and ¹⁴⁴Nd, respectively.[11] This is typically achieved through multi-stage ion-exchange chromatography.[13]
-
Mass Spectrometry:
-
Instrumentation: High-precision isotopic ratios are measured using either TIMS or MC-ICP-MS.[12][14] MC-ICP-MS has become a preferred tool for many heavy elements due to its efficiency.[11]
-
Interference Correction: Even after chemical separation, residual interferences (e.g., ¹⁴²Ce on ¹⁴²Nd) must be mathematically corrected for based on the measurement of a non-interfered isotope of the interfering element.[11]
-
Mass Bias Correction: Instrumental mass bias is corrected through internal normalization, using a stable isotopic ratio that is assumed to be constant in nature (e.g., ¹⁴⁶Nd/¹⁴⁴Nd).[13]
-
Data Reporting: Results are reported relative to a standard material, such as the JNdi-1 standard, to allow for inter-laboratory comparison.[4][9]
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the determination of ¹⁴²Nd/¹⁴⁴Nd ratios in geological samples.
Caption: Workflow for ¹⁴²Nd/¹⁴⁴Nd Isotopic Analysis.
References
- 1. 142Nd evidence for early (>4.53 Ga) global differentiation of the silicate Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mantleplumes.org [mantleplumes.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. pnas.org [pnas.org]
- 8. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.jpgu.org [www2.jpgu.org]
- 10. 147Sm-143Nd systematics of Earth are inconsistent with a superchondritic Sm/Nd ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopic Analysis Services | Pacific Centre for Isotopic and Geochemical Research [pcigr.ubc.ca]
- 13. scielo.br [scielo.br]
- 14. osti.gov [osti.gov]
A Comparative Guide to the Validation of the ¹⁴⁶Sm Half-life for ¹⁴²Nd Geochronology
For Researchers, Scientists, and Drug Development Professionals
The ¹⁴⁶Sm-¹⁴²Nd isotopic system is a critical tool for dating events in the early Solar System, including the formation and differentiation of planets. The accuracy of this geochronometer is fundamentally dependent on the precise knowledge of the half-life of Samarium-146 (¹⁴⁶Sm). Over the past few decades, several studies have reported conflicting values for this crucial constant, leading to significant debate and uncertainty in the geochronological community. This guide provides an objective comparison of the various determinations of the ¹⁴⁶Sm half-life, details the experimental methodologies employed, and contrasts the ¹⁴⁶Sm-¹⁴²Nd system with the established U-Pb geochronometer.
Data Presentation: A Comparative Table of ¹⁴⁶Sm Half-life Measurements
The half-life of ¹⁴⁶Sm has been a subject of considerable scientific investigation, with reported values showing significant variation. This table summarizes the key measurements, highlighting the evolution of our understanding of this important isotopic chronometer.
| Publication Year | Principal Investigator(s) | Reported Half-life (Million Years, Ma) | Experimental Method | Key Notes |
| 1966 | Friedman et al. | 103 ± 5 | Alpha Counting & Mass Spectrometry | A long-standing value used for decades in geochronological studies.[1] |
| 2012 | Kinoshita et al. | 68 ± 7 | Alpha Counting & Accelerator Mass Spectrometry | This significantly shorter half-life caused considerable debate and has since been retracted.[2][3][4][5] |
| 2022 | Marks et al. (PNAS) | 102 ± 9 | Based on meteorite isochrons | This study analyzed the oldest known andesitic meteorite and their findings supported the previously established longer half-life.[1][6] |
| 2024 | Chiera et al. (Scientific Reports) | 92.0 ± 2.6 | Alpha Counting & Mass Spectrometry | A recent, high-precision measurement that provides a value intermediate between the previously accepted 103 Ma and the retracted 68 Ma values.[7][8][9][10][11] |
Experimental Protocols: Methodologies for ¹⁴⁶Sm Half-life Determination
The determination of the ¹⁴⁶Sm half-life primarily relies on a combination of alpha-decay counting and mass spectrometry to ascertain the decay rate and the number of parent atoms in a sample, respectively.
1. Sample Preparation and Purification:
-
Source of ¹⁴⁶Sm: As ¹⁴⁶Sm is an extinct isotope and does not occur naturally on Earth, it must be produced artificially.[9] This is typically achieved through nuclear reactions, such as irradiating a target of a stable samarium isotope (e.g., ¹⁴⁷Sm) with protons or neutrons.[12][13]
-
Chemical Separation: Following irradiation, the microscopic quantities of ¹⁴⁶Sm must be meticulously separated from the target material and other reaction byproducts. This involves sophisticated radiochemical purification techniques to isolate the samarium fraction.[14][15]
2. Alpha-Decay Counting:
-
Measurement of Decay Rate: A highly sensitive alpha spectrometer is used to measure the rate of alpha particles emitted from the purified ¹⁴⁶Sm sample.[12][13] The detector is carefully calibrated to ensure accurate counting of the decay events over an extended period.[9] The energy of the emitted alpha particles is also measured to confirm they originate from the decay of ¹⁴⁶Sm.[9]
3. Mass Spectrometry for Atom Number Determination:
-
Quantification of ¹⁴⁶Sm Atoms: To calculate the half-life, the total number of ¹⁴⁶Sm atoms in the sample must be precisely determined. This is accomplished using mass spectrometry techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[8]
-
Isotope Dilution: A common method involves isotope dilution, where a known amount of a different samarium isotope (a "spike") is added to the sample. By measuring the isotopic ratios of the mixture, the unknown amount of ¹⁴⁶Sm can be calculated with high precision.
4. Half-life Calculation:
-
The Decay Equation: The half-life (T₁/₂) is calculated using the fundamental radioactive decay equation: T₁/₂ = (ln(2) * N) / A, where N is the number of ¹⁴⁶Sm atoms determined by mass spectrometry, and A is the activity (decay rate) measured by alpha counting.
Mandatory Visualization: Diagrams of Key Processes
The following diagrams illustrate the fundamental principles of the ¹⁴⁶Sm-¹⁴²Nd geochronometer and the experimental workflow for half-life determination.
Caption: The alpha decay of Samarium-146 to Neodymium-142.
Caption: Experimental workflow for determining the ¹⁴⁶Sm half-life.
Comparison with an Alternative Geochronometer: The U-Pb System
The Uranium-Lead (U-Pb) dating method is one of the most widely used and well-established geochronometers. A comparison with the ¹⁴⁶Sm-¹⁴²Nd system highlights their distinct applications and capabilities.
| Feature | ¹⁴⁶Sm-¹⁴²Nd System | U-Pb System |
| Parent Isotopes | ¹⁴⁶Sm | ²³⁸U, ²³⁵U |
| Daughter Isotopes | ¹⁴²Nd | ²⁰⁶Pb, ²⁰⁷Pb |
| Half-lives | ~92 Million years | ²³⁸U: ~4.47 Billion years, ²³⁵U: ~704 Million years[16] |
| Dating Range | Early Solar System events (first ~500 million years) | Wide range, from ~1 million to over 4.5 billion years ago.[16] |
| Commonly Dated Materials | Meteorites, early planetary crustal and mantle rocks. | Zircon, monazite, titanite, and other uranium-bearing minerals.[17] |
| Key Strengths | - High resolution for early Solar System chronology. - Traces silicate differentiation processes. | - Two independent decay schemes provide a self-checking mechanism (concordia).[17] - High precision and accuracy for a wide range of geological time. - Robustness of zircon to alteration. |
| Key Limitations | - Half-life uncertainty has been a major issue. - ¹⁴⁶Sm is an extinct nuclide, so it can only be used as a relative chronometer. - Requires very high-precision measurements of small isotopic variations. | - Susceptible to lead loss in some minerals due to thermal events. - Requires minerals that incorporate uranium but exclude lead upon crystallization. |
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED: A shorter 146Sm half-life measured and implications for 146Sm-142Nd chronology in the solar system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Shorter 146Sm Half-Life Measured and Implications for 146Sm-142Nd Chronology in the Solar System | Semantic Scholar [semanticscholar.org]
- 5. descubridor.banrepcultural.org [descubridor.banrepcultural.org]
- 6. Half-life and initial Solar System abundance of 146Sm determined from the oldest andesitic meteorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 146Sm half-life re-measured [openresearch-repository.anu.edu.au]
- 8. The 146Sm half-life re-measured: consolidating the chronometer for events in the early Solar System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physicsworld.com [physicsworld.com]
- 10. news.admin.ch [news.admin.ch]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. radiochem.org [radiochem.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. Chemical separation of 146Sm for half-life determination (Journal Article) | OSTI.GOV [osti.gov]
- 16. Uranium–lead dating - Wikipedia [en.wikipedia.org]
- 17. 5 The U-Pb system [ucl.ac.uk]
A Comparative Guide to ¹⁴²Nd and ¹⁸²W Isotopic Tracers for Early Earth Studies
An Objective Analysis for Researchers in Geochemistry and Planetary Science
The first 500 million years of Earth's history, the Hadean Eon, remain one of the most enigmatic periods in planetary science. With a nearly non-existent rock record, scientists rely on sophisticated geochemical tools to decipher the timing and processes of early planetary evolution. Among the most powerful of these are short-lived isotopic systems, which act as clocks and tracers for events that occurred within the first few tens to hundreds of millions of years of Solar System history. This guide provides a detailed comparison of two preeminent short-lived chronometers: the ¹⁴⁶Sm-¹⁴²Nd system and the ¹⁸²Hf-¹⁸²W system.
The ¹⁸²Hf-¹⁸²W system, with its shorter half-life, is a primary tool for dating Earth's core formation.[1] In contrast, the ¹⁴⁶Sm-¹⁴²Nd system is instrumental in tracing the differentiation of the silicate Earth, such as the formation of primordial crust and mantle reservoirs.[2][3] Understanding the principles, applications, and analytical methodologies of both is crucial for accurately interpreting the faint geochemical signals from our planet's formative years.
Fundamental Principles: Decay Systems and Geochemical Behavior
The utility of these isotopic systems stems from the decay of now-extinct parent radionuclides (¹⁴⁶Sm and ¹⁸²Hf) to stable daughter isotopes (¹⁴²Nd and ¹⁸²W). The distinct geochemical behaviors of the parent and daughter elements during planetary differentiation are key to their application.
The ¹⁴⁶Sm-¹⁴²Nd System: Samarium-146 (¹⁴⁶Sm) decays to Neodymium-142 (¹⁴²Nd) via alpha decay.[4][5] Both Samarium (Sm) and Neodymium (Nd) are rare earth elements and are "lithophile," meaning they preferentially partition into the silicate portions (mantle and crust) of a planetary body. During the melting of the mantle, Nd is slightly more incompatible than Sm, causing it to be more concentrated in the melt phase which may eventually form crust.[3] This fractionation of Sm from Nd leads to reservoirs with distinct Sm/Nd ratios. Over time, a reservoir with a higher Sm/Nd ratio (like the depleted mantle) will develop an excess of ¹⁴²Nd compared to a reservoir with a lower Sm/Nd ratio (like the crust or an enriched mantle).[3] These subtle variations in ¹⁴²Nd abundance, known as ¹⁴²Nd anomalies, are direct evidence of silicate differentiation events that occurred while ¹⁴⁶Sm was still active.[6]
The ¹⁸²Hf-¹⁸²W System: Hafnium-182 (¹⁸²Hf) undergoes beta decay to produce Tungsten-182 (¹⁸²W).[7] The crucial difference in this system lies in the elements' partitioning during core formation. Hafnium (Hf) is strongly lithophile, remaining entirely within the silicate mantle.[8] Tungsten (W), however, is moderately "siderophile," meaning it preferentially partitions into the metallic core.[1][8] If core formation occurs while ¹⁸²Hf is still extant, the newly formed mantle is left with a high Hf/W ratio. The subsequent decay of ¹⁸²Hf to ¹⁸²W in this high Hf/W reservoir results in the silicate Earth having a significant excess of ¹⁸²W compared to primitive, undifferentiated bodies like chondritic meteorites.[9] This excess directly constrains the timing of metal-silicate segregation.[9]
Quantitative Data Summary
The fundamental properties of these two isotopic systems dictate their application to different geological problems. The half-life of the parent isotope determines the time window over which the system is effective.
| Property | ¹⁴⁶Sm-¹⁴²Nd System | ¹⁸²Hf-¹⁸²W System |
| Parent Isotope | ¹⁴⁶Sm | ¹⁸²Hf |
| Daughter Isotope | ¹⁴²Nd | ¹⁸²W |
| Parent Half-Life (t½) | ~103 million years (Ma)[10] (A shorter value of ~68 Ma is also debated[4][5]) | 8.90 ± 0.09 million years (Ma)[11][12][13] |
| Decay Mode | Alpha Decay[14] | Beta Decay[7] |
| Primary Application | Tracing early silicate differentiation (crust-mantle formation)[2][15] | Dating core formation (metal-silicate segregation)[1][7][9] |
| Element Behavior | Sm & Nd: Both lithophile, with slight fractionation during melting[3] | Hf: Lithophile; W: Moderately siderophile[7][8] |
| Typical Anomaly Unit | μ¹⁴²Nd (parts per million deviation from a standard)[16] | ε¹⁸²W (parts per 10,000 deviation from a standard)[17] |
Logical & Process Diagrams
Visualizing the decay schemes and the geological processes traced by these systems aids in understanding their comparative strengths.
Figure 1: Radioactive decay schemes for the ¹⁴⁶Sm and ¹⁸²Hf systems.
Figure 2: Geochemical processes traced by the ¹⁸²Hf-¹⁸²W and ¹⁴⁶Sm-¹⁴²Nd systems.
Experimental Protocols
High-precision measurement of ¹⁴²Nd and ¹⁸²W anomalies is analytically challenging, requiring meticulous chemical separation and advanced mass spectrometry. While specific details vary between laboratories, the general workflows are outlined below.
General Experimental Workflow
Figure 3: A generalized workflow for isotopic analysis of geological samples.
Protocol for ¹⁴²Nd/¹⁴⁴Nd Analysis
-
Sample Digestion: Approximately 100-200 mg of whole-rock powder is dissolved using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids.[18]
-
Chromatographic Separation: A multi-step ion-exchange chromatography process is employed to separate Neodymium from the bulk rock matrix and, critically, from other rare earth elements, especially Samarium, which can cause isobaric interference on ¹⁴⁴Nd (from ¹⁴⁴Sm).[18] This often involves columns filled with specialized resins like TRU.spec and Ln.spec.[18]
-
Mass Spectrometry: The purified Nd fraction is analyzed using a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[18][19] Modern TIMS instruments, such as the Thermo Fisher Triton, can achieve external precision on the ¹⁴²Nd/¹⁴⁴Nd ratio of 2-5 parts per million (ppm), which is necessary to resolve the small anomalies found in terrestrial rocks.[19] Data is typically normalized to a stable isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd) to correct for instrumental mass fractionation.
Protocol for ¹⁸²W/¹⁸⁴W Analysis
-
Sample Digestion: Similar to Nd analysis, rock powders are dissolved in HF-HNO₃ mixtures. For metal-rich samples like iron meteorites, different acid combinations may be used.
-
Chromatographic Separation: Tungsten is separated from the sample matrix using anion-exchange chromatography. This step is crucial for removing elements with isobaric interferences (e.g., ¹⁸²Hf, ¹⁸²Os) and elements that can cause matrix effects during analysis.
-
Mass Spectrometry: W isotope ratios are almost exclusively measured using MC-ICP-MS, often with a desolvating nebulizer to enhance signal intensity.[20] High-precision measurements can resolve anomalies at the ppm level.[20] Isotopic data are corrected for mass fractionation by normalizing to a stable W isotope ratio, such as ¹⁸⁶W/¹⁸⁴W or ¹⁸³W/¹⁸⁴W.
Comparative Performance and Key Findings
| Feature | ¹⁴⁶Sm-¹⁴²Nd | ¹⁸²Hf-¹⁸²W |
| Chronological Resolution | Lower resolution due to longer half-life (103 Ma).[10] Best suited for processes within the first ~500 Ma of the Solar System.[2] | Higher resolution due to shorter half-life (8.9 Ma).[11][12] Ideal for processes within the first ~60 Ma of the Solar System. |
| Geochemical Robustness | Sm and Nd are relatively immobile, making the system robust against later geological alteration.[2][21] | W can be mobile during certain types of high-grade metamorphism and fluid alteration, potentially disturbing the primary isotopic signature.[22][23] |
| Key Earth Science Finding | Discovery of positive ¹⁴²Nd anomalies (~+10 to +20 ppm) in ancient (>3.7 Ga) Greenland rocks provided the first direct evidence for silicate differentiation within the first ~100-200 Ma of Earth's history.[19][24] | The consistent excess of ¹⁸²W in the silicate Earth relative to chondrites constrains the mean time of Earth's core formation to within ~30-50 million years after the start of the Solar System.[9][17] |
| Limitations | The exact half-life of ¹⁴⁶Sm is still debated, affecting the precise timing of calculated events.[25] Initial ¹⁴²Nd heterogeneity in the solar nebula can complicate interpretations.[16] | The system is primarily sensitive to metal-silicate fractionation and less so to silicate-silicate differentiation, though some Hf/W fractionation does occur in the mantle. |
Synergy and Conclusion
The this compound and Tungsten-182 systems are not competitors but complementary tools. The ¹⁸²Hf-¹⁸²W system provides a high-resolution clock for the primary accretion and core formation of Earth, indicating these were rapid processes.[9] The ¹⁴⁶Sm-¹⁴²Nd system then traces the subsequent, and potentially longer-lasting, processes of mantle differentiation and the formation of a primordial crust.[6][24]
Studies that analyze both systems in the same ancient rock suites are particularly powerful. For instance, the discovery of ¹⁴²Nd anomalies in rocks with no corresponding ¹⁸²W anomaly (beyond that of the bulk mantle) demonstrates that major silicate differentiation occurred after the main phase of core formation was complete.[15][24] This decoupling provides tight constraints on the sequence and timing of early Earth evolution.[24]
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. ea.c.u-tokyo.ac.jp [ea.c.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. descubridor.banrepcultural.org [descubridor.banrepcultural.org]
- 5. researchgate.net [researchgate.net]
- 6. Early Silicate Earth Differentiation | Annual Reviews [annualreviews.org]
- 7. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Half-life and initial Solar System abundance of 146Sm determined from the oldest andesitic meteorite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New half-life measurement of 182Hf: improved chronometer for the early solar system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. jgeosci.org [jgeosci.org]
- 19. geo.arizona.edu [geo.arizona.edu]
- 20. researchgate.net [researchgate.net]
- 21. The combined Hf and Nd isotope evolution of the depleted mantle requires Hadean continental formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stable W isotope evidence for redistribution of homogeneous 182W anomalies in SW Greenland | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 23. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 24. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. osti.gov [osti.gov]
A Comparative Guide to 142Nd and 143Nd Isotopic Signatures in Mantle Plumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ¹⁴²Nd and ¹⁴³Nd isotopes in mantle plumes, offering insights into early Earth differentiation and mantle dynamics. The data presented, along with detailed experimental protocols, are intended to serve as a valuable resource for researchers in geochemistry and related fields.
The isotopic composition of Neodymium (Nd) in mantle-derived rocks provides a powerful tool for understanding the Earth's evolution. The ¹⁴⁶Sm-¹⁴²Nd and ¹⁴⁷Sm-¹⁴³Nd isotopic systems are of particular importance. The short-lived ¹⁴⁶Sm isotope (half-life of ~103 million years) decayed to ¹⁴²Nd within the first few hundred million years of Earth's history. Therefore, variations in the ¹⁴²Nd/¹⁴⁴Nd ratio in ancient rocks and mantle reservoirs can provide direct evidence of planetary differentiation events that occurred during the Hadean eon. In contrast, the long-lived ¹⁴⁷Sm isotope (half-life of ~106 billion years) continues to decay to ¹⁴³Nd, making the ¹⁴³Nd/¹⁴⁴Nd ratio a robust tracer of the long-term chemical evolution of mantle and crustal reservoirs.
Mantle plumes, upwellings of hot rock from the deep mantle, are thought to sample distinct mantle reservoirs, some of which may have preserved isotopic signatures from early Earth history. By analyzing the ¹⁴²Nd and ¹⁴³Nd compositions of Oceanic Island Basalts (OIBs), which are the surface expression of mantle plumes, scientists can probe the chemical heterogeneity of the deep mantle and test models of early Earth differentiation.
Quantitative Comparison of ¹⁴²Nd and ¹⁴³Nd in Mantle Plume-Derived Rocks
The following table summarizes the ¹⁴²Nd/¹⁴⁴Nd and ¹⁴³Nd/¹⁴⁴Nd isotopic compositions of basalts from various mantle plume locations (Oceanic Island Basalts - OIBs) and compares them with Mid-Ocean Ridge Basalts (MORBs), which represent the depleted upper mantle. The ¹⁴²Nd data is often reported as μ¹⁴²Nd, representing the parts per million (ppm) deviation from a terrestrial standard, while ¹⁴³Nd is commonly expressed as ε¹⁴³Nd, which is the deviation in parts per 10,000 from a chondritic uniform reservoir (CHUR).
| Location/Rock Type | Sample Type | μ¹⁴²Nd (ppm) | ε¹⁴³Nd | Reference |
| Oceanic Island Basalts (OIBs) | ||||
| Loihi, Hawaii | Basalt | No resolvable anomaly | +4 to +8 | [1] |
| Ethiopia | Basalt | No resolvable anomaly | +3 to +7 | [1] |
| Iceland | Basalt | No resolvable anomaly | +7 to +10 | [1] |
| Global OIBs (mean) | Basalt | +2.0 ± 0.6 | Variable | [2] |
| Mid-Ocean Ridge Basalts (MORBs) | ||||
| Pacific-Antarctic Ridge (PAR) | Basalt | -1.6 ± 5.0 (mean) | > +8 | [2] |
| Global MORBs (mean) | Basalt | -1.6 ± 0.9 | ~+10 | [2] |
| Archean Rocks | ||||
| Isua, West Greenland | Metabasalt/Metagabbro | +8 to +15 | Variable | [3][4] |
Note: The absence of significant μ¹⁴²Nd anomalies in modern OIBs, despite their variable and often enriched ε¹⁴³Nd signatures, suggests that while their source regions have experienced long-term chemical evolution, they may not contain widespread domains that differentiated within the first few hundred million years of Earth's history and remained isolated. However, the subtle differences in mean μ¹⁴²Nd between OIBs and MORBs may indicate distinct mantle sources and evolutionary histories.[2] The positive μ¹⁴²Nd anomalies found in some of the Earth's oldest rocks from locations like Isua, Greenland, provide strong evidence for an early differentiation of the silicate Earth.[3][4][5]
Experimental Protocols
The high-precision measurement of Nd isotopic ratios is a challenging analytical task that requires rigorous chemical separation and sensitive mass spectrometry. The two primary techniques used are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Methodology for Neodymium Isotope Analysis by MC-ICP-MS
-
Sample Digestion:
-
Accurately weigh approximately 100-200 mg of powdered rock sample into a clean Savillex beaker.
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).
-
Heat the sample on a hot plate at a controlled temperature (e.g., 120°C) for 48-72 hours to achieve complete dissolution.
-
Evaporate the acid mixture to dryness.
-
Add concentrated hydrochloric acid (HCl) and heat to convert fluorides to chlorides. Repeat this step.
-
Dissolve the final residue in a known volume of dilute HCl.
-
-
Chemical Separation of Neodymium:
-
Cation-Exchange Chromatography: Load the sample solution onto a column packed with a cation-exchange resin (e.g., AG50W-X8).
-
Elute the major elements and other unwanted elements using dilute HCl.
-
Collect the Rare Earth Element (REE) fraction using a stronger concentration of HCl.
-
-
Extraction Chromatography: Use a second column with a resin specific for separating individual REEs (e.g., Ln Spec resin) to isolate Nd from other REEs, particularly Samarium (Sm) and Cerium (Ce), which have isobaric interferences with Nd isotopes.[6]
-
Carefully calibrate the elution procedure with standard solutions to ensure a clean Nd fraction.
-
-
-
Mass Spectrometry (MC-ICP-MS):
-
Introduce the purified Nd sample solution into the MC-ICP-MS.
-
Measure the ion beams of the different Nd isotopes simultaneously using a static multi-collector setup.
-
Correct for instrumental mass fractionation using a normalization isotope pair (e.g., ¹⁴⁶Nd/¹⁴⁴Nd).
-
Correct for isobaric interference from ¹⁴²Ce on ¹⁴²Nd and ¹⁴⁴Sm on ¹⁴⁴Nd by monitoring non-interfered isotopes of Ce and Sm.[6]
-
Analyze international rock standards (e.g., BCR-2, BHVO-2) alongside the samples to ensure accuracy and precision.[6]
-
Methodology for Neodymium Isotope Analysis by TIMS
-
Sample Digestion and Chemical Separation: The initial steps of sample digestion and the two-stage column chemistry for Nd purification are similar to the MC-ICP-MS protocol.[7]
-
Filament Loading:
-
Deposit a small aliquot of the purified Nd solution onto a degassed Rhenium (Re) filament.
-
A tantalum oxide (Ta₂O₅) or silica gel activator is often added to enhance ionization efficiency.
-
-
Mass Spectrometry (TIMS):
-
Introduce the filament assembly into the TIMS source.
-
Heat the filament to a high temperature to ionize the Nd atoms.
-
Accelerate the Nd ions and separate them based on their mass-to-charge ratio in a magnetic field.
-
Measure the ion currents of the Nd isotopes using Faraday cups.
-
Correct for instrumental mass fractionation using an internal normalization (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219) and an exponential law.[8]
-
Run a standard (e.g., JNdi-1) frequently to monitor instrument performance and ensure data quality.[8]
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Formation of ¹⁴²Nd and ¹⁴³Nd isotopic reservoirs in the early Earth.
Caption: A typical workflow for the isotopic analysis of Neodymium in geological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative 142Nd and 182W study of MORBs and the 4.5 Gyr evolution of the upper mantle | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 3. lpi.usra.edu [lpi.usra.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
- 8. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
Assessing the Chondritic Uniform Reservoir for Neodymium Isotopes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Chondritic Uniform Reservoir (CHUR) has long served as a fundamental baseline in geochemistry and cosmochemistry for understanding the isotopic evolution of Earth and other planetary bodies. This guide provides a critical assessment of the CHUR model for Neodymium (Nd) isotopes, comparing it with alternative reservoirs and presenting supporting experimental data. Detailed methodologies for key experiments are provided to ensure a comprehensive understanding of the data's origin and reliability.
The Chondritic Uniform Reservoir (CHUR) Model
The CHUR model postulates that the isotopic composition of chondritic meteorites—primitive, undifferentiated remnants from the early solar system—represents the average composition of the solar nebula from which planets accreted.[1][2] Consequently, the Nd isotopic composition of CHUR is used as a reference point to trace the differentiation of planetary bodies, such as the formation of Earth's crust and mantle.[1][2][3] The model assumes a homogeneous distribution of Nd isotopes throughout the chondrite-forming region of the solar nebula.
The evolution of the ¹⁴³Nd/¹⁴⁴Nd ratio in CHUR is a function of the decay of ¹⁴⁷Sm (Samarium) to ¹⁴³Nd. By comparing the initial ¹⁴³Nd/¹⁴⁴Nd ratio of a terrestrial rock sample to the CHUR evolution line, geochemists can calculate a "model age," which represents the time when the rock's parent material separated from a reservoir with chondritic characteristics.[1]
Comparison of Geochemical Reservoirs for Neodymium Isotopes
While the CHUR model is a cornerstone of isotope geochemistry, high-precision analyses have revealed isotopic heterogeneity within and between different classes of chondrites, leading to the characterization of other important geochemical reservoirs. This section compares the Nd isotopic compositions of CHUR with those of various chondrite groups and the Bulk Silicate Earth (BSE), which represents the composition of the Earth's mantle and crust.
Table 1: Neodymium Isotope Compositions of Chondritic Reservoirs and Bulk Silicate Earth
| Reservoir | ¹⁴⁷Sm/¹⁴⁴Nd | Present-day ¹⁴³Nd/¹⁴⁴Nd | ε¹⁴²Nd (deviation from standard in ppm) | δ¹⁴⁶/¹⁴⁴Nd (deviation from standard in ‰) |
| CHUR (Jacobsen & Wasserburg, 1984) | 0.1967 | 0.512638 | Not applicable | Not applicable |
| Carbonaceous Chondrites (average) | ~0.194 | ~0.51258 | -35 ± 15 | -0.025 ± 0.025 |
| Ordinary Chondrites (average) | ~0.196 | ~0.51263 | -19 ± 5 | -0.025 ± 0.025 |
| Enstatite Chondrites (average) | ~0.196 | ~0.51263 | -10 ± 12 | -0.025 ± 0.025 |
| Bulk Silicate Earth (BSE) | ~0.196 | ~0.51263 | ~+20 (relative to chondrites) | -0.024 ± 0.031 |
Note: ε¹⁴²Nd and δ¹⁴⁶/¹⁴⁴Nd values are typically reported relative to a terrestrial standard. The positive ε¹⁴²Nd value of the BSE compared to chondrites is a key observation suggesting Earth may not be perfectly chondritic.
The data in Table 1 highlight that while the average ¹⁴⁷Sm/¹⁴⁴Nd and ¹⁴³Nd/¹⁴⁴Nd ratios of ordinary and enstatite chondrites are close to the accepted CHUR values, carbonaceous chondrites show some deviation.[4] More significantly, there are clear differences in the short-lived isotope systems, particularly ¹⁴²Nd, between Earth and all chondrite groups.[5] This has led to suggestions that the BSE may have a slightly different nucleosynthetic heritage or experienced early differentiation processes not accounted for in the simple CHUR model.
Experimental Protocols for Neodymium Isotope Analysis
Accurate and precise determination of Nd isotope ratios is critical for assessing the CHUR model. The following section outlines a typical workflow for Nd isotope analysis in meteoritic samples using modern analytical techniques.
Sample Preparation and Digestion
-
Sample Selection and Cleaning: A representative, unweathered fragment of the chondrite is selected. The exterior fusion crust and any visible terrestrial alteration are removed using a micro-abrasive tool.
-
Crushing and Homogenization: The cleaned sample is crushed into a fine, homogeneous powder using an agate mortar and pestle to ensure representative subsampling.
-
Digestion: A precisely weighed aliquot of the sample powder (typically 100-200 mg) is placed in a clean Teflon beaker. A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added. The beaker is sealed and heated on a hotplate at approximately 120°C for 48-72 hours to achieve complete dissolution.
Chemical Separation of Neodymium
To avoid isobaric interferences from other elements (e.g., Samarium and Cerium) during mass spectrometric analysis, Neodymium must be chemically separated and purified. This is typically achieved through a multi-stage ion-exchange chromatography process.
-
Rare Earth Element (REE) Group Separation: The dissolved sample solution is loaded onto a cation exchange resin column. A specific acid elution sequence is used to separate the REE group from major matrix elements.
-
Neodymium Purification: The collected REE fraction is then passed through a second chromatography column containing a resin with a high affinity for Nd. A different acid elution profile is employed to isolate a pure Nd fraction, free from interfering Sm and Ce isotopes.
Mass Spectrometry
The isotopic composition of the purified Nd is measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
TIMS: A small amount of the purified Nd solution is loaded onto a metal filament (e.g., Rhenium). The filament is heated in the mass spectrometer's source, causing the Nd to ionize. The ions are then accelerated and separated by mass in a magnetic field, and the different isotopes are detected simultaneously in multiple Faraday cups.
-
MC-ICP-MS: The Nd solution is introduced into a high-temperature argon plasma, which efficiently ionizes the sample. The ions are then introduced into the mass spectrometer for separation and detection, similar to TIMS.
Both techniques are capable of high-precision measurements, but they have different strengths. TIMS can offer very high precision for small sample sizes, while MC-ICP-MS allows for faster sample throughput.
Visualizing the Neodymium Isotope Systematics
The following diagrams illustrate key concepts related to the CHUR model and the isotopic evolution of planetary reservoirs.
This diagram illustrates how the ¹⁴³Nd/¹⁴⁴Nd ratio of different geochemical reservoirs evolves over time. The Depleted Mantle, from which the continental crust is extracted, has a higher Sm/Nd ratio than CHUR, leading to a steeper increase in ¹⁴³Nd/¹⁴⁴Nd over time. Conversely, the continental crust has a lower Sm/Nd ratio.
Conclusion: An Evolving Paradigm
The Chondritic Uniform Reservoir remains an indispensable tool in isotope geochemistry. However, ongoing research with increasingly precise analytical techniques has demonstrated that it is not a perfectly uniform system. The observed variations in Nd isotopes among different chondrite classes and the discrepancy between the Bulk Silicate Earth and chondrites for certain isotopes suggest a more complex picture of the early solar system's composition and the processes of planetary formation. Future studies focusing on the analysis of a wider range of meteorites and the development of more refined models will continue to enhance our understanding of the initial isotopic composition of our solar system and the subsequent evolution of Earth.
References
- 1. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purolite.com [purolite.com]
- 4. researchgate.net [researchgate.net]
- 5. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
Reconciling ¹⁴²Nd Deficits: A Comparative Guide to Early Solar System Processes
For Researchers, Scientists, and Drug Development Professionals
The isotopic composition of Neodymium (Nd), particularly the abundance of ¹⁴²Nd, serves as a powerful tracer for early planetary differentiation and the nucleosynthetic heritage of terrestrial bodies. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio, often expressed as deficits or excesses relative to a terrestrial standard, provide a window into processes that occurred within the first few hundred million years of our Solar System's history. This guide provides a comparative analysis of ¹⁴²Nd deficits observed in different geological settings, details the experimental methodologies used for their determination, and explores the two primary hypotheses for their origin: early silicate differentiation and nucleosynthetic anomalies.
Quantitative Data on ¹⁴²Nd Anomalies
The magnitude of ¹⁴²Nd anomalies varies significantly across different geological settings, reflecting their distinct origins and histories. The following table summarizes representative ¹⁴²Nd deficit and excess values, denoted in parts per million (ppm) relative to the terrestrial standard.
| Geological Setting | Sample Type | ¹⁴²Nd Anomaly (µ¹⁴²) | Key References |
| Early Earth | Isua Supracrustal Belt, Greenland (3.7-3.8 Ga) | Up to +30 ppm | [1] |
| Nuvvuagittuq Greenstone Belt, Canada (~4.3 Ga) | Variable, including positive anomalies | ||
| Chondritic Meteorites | Ordinary Chondrites | ~ -20 ppm | [2] |
| Enstatite Chondrites | ~ -10 ppm | [2] | |
| Carbonaceous Chondrites | ~ -20 ppm (after correction for other effects) | ||
| Achondritic Meteorites | Eucrites (from asteroid 4 Vesta) | Significant deficits | [1] |
| Martian Meteorites (SNCs) | Variable, distinct from Earth and chondrites | ||
| Lunar Samples | Mare Basalts and Highland Rocks | Variable, indicating early lunar differentiation |
Experimental Protocols for ¹⁴²Nd Isotopic Analysis
The precise and accurate determination of ¹⁴²Nd anomalies requires meticulous analytical procedures to isolate Neodymium from the sample matrix and measure its isotopic composition with high precision. The following is a generalized protocol based on common practices in the field.
I. Sample Digestion
The initial step involves the complete dissolution of the rock or meteorite sample to ensure all Neodymium is accessible for chemical separation.
-
Sample Preparation: Rock and meteorite samples are first cleaned to remove any terrestrial contamination. They are then crushed into a fine powder in an agate mortar to ensure homogeneity.
-
Acid Digestion: Approximately 0.5-1 gram of the powdered sample is weighed into a clean Savillex® PFA vial. A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃), typically in a 4:1 ratio, is added to the vial.[3]
-
Heating and Dissolution: The vial is securely capped and placed on a hotplate at approximately 150°C for at least 48 hours to achieve complete dissolution of the silicate matrix.[3] For refractory minerals, a high-pressure digestion bomb may be utilized.
-
Evaporation and Conversion: After cooling, the acid mixture is evaporated to dryness. This process is repeated multiple times with concentrated HNO₃ and then hydrochloric acid (HCl) to convert the sample from a fluoride to a chloride form, which is more suitable for ion exchange chromatography.[3][4]
II. Chemical Separation of Neodymium
Multi-stage ion exchange chromatography is employed to separate Neodymium from other elements that could interfere with the isotopic analysis, particularly other Rare Earth Elements (REEs) like Samarium (Sm) and Cerium (Ce).
-
Bulk REE Separation: The dissolved sample, in a dilute acid solution (e.g., 0.5 M HNO₃–0.1 M HF), is loaded onto a cation exchange column (e.g., Bio-Rad AG50W-X8 resin).[3] This step separates the REEs as a group from major matrix elements.
-
Separation of Light REEs: The collected REE fraction is then passed through a second column containing a specialized extraction chromatographic resin (e.g., Eichrom's TRU-Spec™ or RE-Spec™ resin) to separate the light REEs (LREEs), including Nd, from the heavy REEs.[5][6]
-
Isolation of Neodymium: A final chromatographic step is necessary to isolate Nd from its immediate neighbors, Praseodymium (Pr) and Samarium (Sm), which have isotopes that can cause isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd). This is typically achieved using a column with a resin like Eichrom's LN-Spec™ or DGA resin, and eluting with a specific concentration of HCl.[5][6][7]
III. Mass Spectrometry
The isotopic composition of the purified Neodymium fraction is measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
Sample Loading (TIMS): For TIMS analysis, a small aliquot of the purified Nd solution is loaded onto a metal filament (typically Rhenium).[8] The sample is then dried.
-
Ionization and Mass Analysis: Inside the mass spectrometer's high-vacuum source chamber, the filament is heated, causing the Nd atoms to ionize.[8] The resulting ions are accelerated and guided into a magnetic field, which separates them based on their mass-to-charge ratio.
-
Data Acquisition: The ion beams of the different Nd isotopes are simultaneously measured by an array of detectors (Faraday cups).[8] The measured isotope ratios are corrected for instrumental mass fractionation. The ¹⁴²Nd/¹⁴⁴Nd ratio is of primary interest.
Interpreting ¹⁴²Nd Deficits: Competing Hypotheses
The observed variations in ¹⁴²Nd abundance have led to two principal, and not mutually exclusive, interpretations. The following diagram illustrates the conceptual framework for these two models.
Caption: Two primary models explaining ¹⁴²Nd anomalies in geological samples.
Early Silicate Differentiation
This model posits that the ¹⁴²Nd excesses observed in some of the oldest terrestrial rocks are the result of the decay of the now-extinct isotope ¹⁴⁶Sm (half-life of 103 million years) in a mantle reservoir with a higher-than-chondritic Sm/Nd ratio.[1] This early differentiation event, likely a global magma ocean, would have also created a complementary "enriched" reservoir with a low Sm/Nd ratio.[1] This enriched reservoir, which would be characterized by a ¹⁴²Nd deficit, is hypothesized to be hidden in the deep Earth, possibly in the lowermost mantle.[9] The ¹⁴²Nd deficits seen in some meteorites could also be explained by similar early differentiation processes on their parent bodies.[1]
Nucleosynthetic Anomalies
An alternative or complementary explanation is that the observed ¹⁴²Nd variations are not solely the result of planetary differentiation but are inherited from the heterogeneous distribution of presolar material in the early Solar System.[2] Different stellar nucleosynthetic processes (s-process, p-process, and r-process) produce the various isotopes of Neodymium. If the building blocks of Earth and chondritic meteorites formed from regions of the solar nebula with different proportions of these presolar grains, they would have inherently different initial Nd isotopic compositions. Specifically, it has been proposed that the Earth is enriched in s-process Nd isotopes compared to chondrites.[2] This s-process enrichment would lead to a higher initial ¹⁴²Nd/¹⁴⁴Nd ratio in the Earth relative to chondrites, making the chondrites appear to have a ¹⁴²Nd deficit without invoking early global differentiation of the Earth.[2]
Conclusion
The study of ¹⁴²Nd deficits provides invaluable insights into the dynamic processes that shaped the early Solar System. While the debate between early differentiation and nucleosynthetic origins continues, it is likely that both processes have contributed to the observed isotopic variations. The continued development of high-precision analytical techniques and the analysis of a wider range of terrestrial and extraterrestrial materials will be crucial in disentangling these effects and refining our understanding of planetary formation and evolution. This comparative guide serves as a foundational resource for researchers navigating this complex and exciting field of geochemistry and cosmochemistry.
References
- 1. Isotope effects of neodymium in different ligands exchange systems studied by ion exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nucleosynthetic origin for the Earth’s anomalous 142Nd composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rla.unc.edu [rla.unc.edu]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 7. Frontiers | Industrially Purified Nd Materials Identified by Distinct Mass-Dependent Isotopic Composition [frontiersin.org]
- 8. nf-itwg.org [nf-itwg.org]
- 9. researchgate.net [researchgate.net]
Unraveling Early Earth's Secrets: A Comparative Guide to Correlating 142Nd Anomalies with Other Isotopic Systems
For researchers, scientists, and drug development professionals delving into the planet's primordial history, understanding the subtle variations in isotopic compositions of ancient rocks is paramount. Anomalies in the abundance of Neodymium-142 (¹⁴²Nd), a daughter product of the extinct Samarium-146 (¹⁴⁶Sm), serve as a powerful tracer of silicate differentiation processes that occurred within the first 500 million years of our solar system's existence. This guide provides an objective comparison of how ¹⁴²Nd anomalies correlate with other key isotopic systems, supported by experimental data and detailed methodologies, to offer a comprehensive view of early Earth's evolution.
The significance of ¹⁴²Nd anomalies lies in their direct link to the short-lived ¹⁴⁶Sm isotope, which had a half-life of approximately 103 million years.[1] This means that variations in the ¹⁴²Nd/¹⁴⁴Nd ratio in geological samples could only have been generated by processes that fractionated Samarium (Sm) from Neodymium (Nd) very early in Earth's history.[1] By coupling the analysis of the ¹⁴⁶Sm-¹⁴²Nd system with other long-lived and short-lived isotopic chronometers, such as the ¹⁴⁷Sm-¹⁴³Nd, ¹⁷⁶Lu-¹⁷⁶Hf (Lutetium-Hafnium), and ¹⁸²Hf-¹⁸²W (Hafnium-Tungsten) systems, a more robust picture of planetary formation and differentiation emerges.
Data Presentation: Isotopic Correlations in Early Archean Terrains
The following tables summarize quantitative isotopic data from key early Archean locations, notably the Isua Supracrustal Belt in Greenland and the Nuvvuagittuq Greenstone Belt in Canada. These sites are crucial as they host some of the oldest known rocks on Earth and exhibit significant ¹⁴²Nd anomalies. The data is presented in epsilon (ε) and mu (μ) notation, which represent the deviation of an isotopic ratio in a sample from a standard reference value in parts per 10,000 and parts per million, respectively.
| Sample Location | Rock Type | Age (Ga) | μ¹⁴²Nd | ε¹⁴³Nd(t) | ε¹⁷⁶Hf(t) | ε¹⁸²W(t) | Reference |
| Isua Supracrustal Belt, Greenland | |||||||
| Sample ISB-1 | Amphibolite | ~3.8 | +10 to +30 | +1 to +3 | ~0 | +1.9 | [1][2][3] |
| Sample ISB-2 | Felsic Gneiss | ~3.7 | +15 | +2.5 | +1.5 | +1.9 | [2][3] |
| Nuvvuagittuq Greenstone Belt, Canada | |||||||
| Sample NGB-1 | Faux-Amphibolite | >3.75 | -10 to 0 | -1 to +2 | - | - | [4][5][6] |
| Sample NGB-2 | Cummingtonite Amphibolite | >3.75 | -15 to -5 | -4 to 0 | - | - | [4][5][6] |
Note: The values presented are compilations and approximations from multiple sources. For precise data, refer to the original publications.
Experimental Protocols
The high-precision measurement of isotopic anomalies, particularly for ¹⁴²Nd, requires meticulous and contamination-free laboratory procedures. The following is a generalized methodology for the coupled isotopic analysis of Sm-Nd, Lu-Hf, and Hf-W.
Sample Preparation and Digestion
-
Crushing and Pulverization: Whole-rock samples are first cleaned to remove any altered surfaces and then crushed into chips. These chips are then pulverized into a fine, homogeneous powder using an agate mill to avoid contamination.
-
Digestion: Approximately 100-200 mg of the rock powder is accurately weighed into a clean Savillex® PFA vial. A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added. The vials are then sealed and heated on a hot plate or in a high-pressure digestion vessel (e.g., Parr bomb) at temperatures around 180-200°C for several days to ensure complete dissolution of all mineral phases, including refractory ones like zircon.
Chemical Separation of Elements
To accurately measure isotopic ratios using mass spectrometry, the elements of interest must be separated from each other and from the bulk rock matrix. This is typically achieved through a series of ion-exchange and extraction chromatography steps.[7][8][9][10]
-
Group Separation: The digested sample solution is loaded onto a primary cation-exchange column (e.g., using Bio-Rad AG50W-X8 resin). A sequence of different acid molarities is used to elute different groups of elements. For instance, a lower molarity acid might be used to elute alkali and alkaline earth elements, while a higher molarity acid is used to collect the Rare Earth Elements (REEs) and High Field Strength Elements (HFSEs) like Hf.
-
Sm-Nd Separation: The REE fraction is further processed using a secondary column with a specialized resin (e.g., Eichrom Ln Spec) that allows for the separation of individual REEs.[11] A specific acid molarity is used to selectively elute Sm and Nd.
-
Lu-Hf Separation: The HFSE fraction is passed through an anion-exchange column (e.g., using Eichrom TEVA Spec resin) to separate Hf from other elements like Zr and Ti. Lu is separated from the REE fraction using a similar chromatographic technique as for Sm and Nd.[7][9]
-
W Separation: Tungsten separation is a particularly challenging process due to its low abundance and potential for contamination. It typically involves multiple stages of anion-exchange chromatography to isolate it from other elements, especially Hf and Os.[12]
Mass Spectrometry
-
Thermal Ionization Mass Spectrometry (TIMS): TIMS is the preferred method for high-precision analysis of Nd isotopes.[11][13][14][15] The purified Nd fraction is loaded onto a rhenium (Re) filament. The filament is heated to a high temperature, causing the Nd to ionize. The resulting ion beam is then accelerated into a magnetic field, which separates the isotopes based on their mass-to-charge ratio. The abundance of each isotope is measured by detectors. For ¹⁴²Nd/¹⁴⁴Nd measurements, a multidynamic analysis protocol is often employed to achieve the highest precision.[13][15]
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): MC-ICP-MS is the standard technique for Hf and W isotopic analysis due to their high ionization potentials.[16][17][18] The sample solution is introduced into a high-temperature argon plasma, which efficiently ionizes the atoms. The ions are then introduced into the mass spectrometer. MC-ICP-MS allows for the simultaneous measurement of multiple isotopes, which is crucial for correcting for instrumental mass bias. For Hf analysis, corrections for isobaric interferences from Ytterbium (Yb) and Lutetium (Lu) are critical.[18] For W analysis, precise correction for interfering elements like Os and Hf is necessary.[12]
Mandatory Visualization
Caption: Isotopic consequences of early Earth differentiation.
Caption: Workflow for coupled isotopic analysis.
Discussion and Interpretation
The correlation between ¹⁴²Nd anomalies and other isotopic systems provides a multi-faceted view of early Earth's dynamics.
-
¹⁴⁶Sm-¹⁴²Nd and ¹⁴⁷Sm-¹⁴³Nd Coupling: Positive μ¹⁴²Nd anomalies, often coupled with positive initial ε¹⁴³Nd values, are indicative of derivation from a mantle reservoir that was depleted in incompatible elements (like Nd relative to Sm) very early in Earth's history.[1][3] This depletion is attributed to the formation of an early crust or other enriched reservoirs. Conversely, negative μ¹⁴²Nd anomalies point to the existence of these early-formed enriched reservoirs.[4] The coupled ¹⁴⁶,¹⁴⁷Sm-¹⁴²Nd-¹⁴³Nd systematics allow for the modeling of the timing and extent of this early differentiation.
-
Coupling with ¹⁸²Hf-¹⁸²W: The ¹⁸²Hf-¹⁸²W system provides a tighter constraint on the timing of core formation, which is thought to have occurred within the first ~30-50 million years of solar system history. The observation of a broadly homogeneous positive ε¹⁸²W anomaly in the silicate Earth, including in rocks with variable μ¹⁴²Nd, suggests that core formation was a global event that largely preceded the mantle differentiation events recorded by the ¹⁴⁶Sm-¹⁴²Nd system. However, subtle variations in ε¹⁸²W in some younger rocks may indicate later interactions between the core and mantle or the preservation of early mantle heterogeneities.
-
Lu-Hf and Sm-Nd Decoupling: In an ideal scenario of silicate differentiation, the Lu-Hf and Sm-Nd systems should be coupled, as both Lu and Sm are more compatible in the mantle than Hf and Nd, respectively. However, some of the oldest terrestrial rocks show a decoupling between their Hf and Nd isotopic compositions, with near-chondritic initial ε¹⁷⁶Hf but variable ε¹⁴³Nd.[3] This decoupling could be due to different mineral phases controlling the fractionation of Lu/Hf versus Sm/Nd during mantle melting or subsequent metamorphic events that have disturbed one system more than the other.
References
- 1. Coupled 142Nd-143Nd isotopic evidence for Hadean mantle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nuvvuagittuq Greenstone Belt - Wikipedia [en.wikipedia.org]
- 6. The Hadean to Eoarchean Nuvvuagittuq Greenstone Belt - IUGS [iugs-geoheritage.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. igg.cas.cn [igg.cas.cn]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.science [proceedings.science]
- 12. osti.gov [osti.gov]
- 13. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In situ Hf isotope analysis of cassiterite by LA-MC-ICP-MS: protocol and applications - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. igg.cas.cn [igg.cas.cn]
- 18. researchgate.net [researchgate.net]
Evaluating the Impact of Nucleosynthetic Heterogeneity on ¹⁴²Nd: A Comparative Guide for Researchers
A comprehensive analysis of ¹⁴²Nd variations in terrestrial and extraterrestrial materials reveals the profound impact of early solar system heterogeneity on planetary evolution. This guide provides a comparative overview of key experimental data, detailed analytical protocols, and the underlying nucleosynthetic and radiogenic processes that govern the observed ¹⁴²Nd anomalies.
The isotopic composition of neodymium (Nd), particularly the ratio of ¹⁴²Nd to ¹⁴⁴Nd, serves as a powerful tracer for the early differentiation processes of planetary bodies. The decay of the now-extinct radionuclide ¹⁴⁶Sm (samarium-146) to ¹⁴²Nd with a half-life of 103 million years provides a chronometer for events within the first few hundred million years of solar system history. However, the interpretation of ¹⁴²Nd variations is complicated by the heterogeneous distribution of nucleosynthetic components in the protoplanetary disk, which endowed planetary building blocks with distinct initial Nd isotopic compositions. This guide compares the ¹⁴²Nd signatures of various solar system materials, outlines the high-precision analytical methods required for their measurement, and illustrates the interplay between nucleosynthetic and radiogenic contributions.
Comparative Analysis of ¹⁴²Nd Abundances
High-precision measurements have revealed systematic differences in the ¹⁴²Nd/¹⁴⁴Nd ratio between terrestrial samples and various classes of chondritic meteorites, which are considered proxies for the bulk composition of the solar system. These variations, typically expressed in parts per million (ppm) deviation from a terrestrial standard (μ¹⁴²Nd), are crucial for understanding the genetic relationships between planetary bodies and the initial conditions of the solar nebula.
| Sample Type | μ¹⁴²Nd (ppm deviation from Terrestrial Standard) | Analytical Uncertainty (2σ) | Measurement Technique |
| Terrestrial Mantle-Derived Rocks | 0 (by definition) | ± 2 to 8 ppm | TIMS / MC-ICP-MS |
| Eoarchean Rocks (e.g., Isua Supracrustal Belt) | +9.2 to +13.2 ppm | ± 1.1 to 2.6 ppm | MC-ICP-MS |
| Ordinary Chondrites (OC) | ~ -19 ppm | ± 5 ppm | TIMS |
| Carbonaceous Chondrites (CC) | ~ -35 ppm | ± 15 ppm | TIMS |
| Enstatite Chondrites (EC) | ~ -10 ppm | ± 12 ppm | TIMS |
| Martian Meteorites (Shergottites) | Defines an isochron with a non-chondritic initial value | Varies | TIMS / MC-ICP-MS |
Table 1: Comparison of μ¹⁴²Nd values in various solar system materials. The data, compiled from multiple studies, shows a distinct negative anomaly in chondrites relative to the terrestrial mantle. The μ¹⁴²Nd value for Martian meteorites indicates a distinct planetary differentiation history and a bulk composition different from chondrites.[1][2][3]
The Dual Origin of ¹⁴²Nd Variations
The observed variations in ¹⁴²Nd abundances are the result of two primary factors: the decay of ¹⁴⁶Sm and the heterogeneous distribution of stellar-derived nucleosynthetic components in the early solar system. Different stellar environments produce heavy elements through various nucleosynthetic pathways, primarily the slow (s-process) and rapid (r-process) neutron-capture processes, as well as the p-process (photodisintegration). The inhomogeneous mixing of the products of these processes in the solar nebula led to variations in the initial isotopic composition of elements, including Nd, in planetary precursors.
The interpretation of a measured ¹⁴²Nd value, therefore, requires disentangling the radiogenic component from the initial nucleosynthetic signature. For instance, a deficit in s-process or p-process nuclides in a particular group of chondrites can contribute to their lower μ¹⁴²Nd values compared to Earth.[2][4] Recent studies have shown that after correcting for these nucleosynthetic effects, the ¹⁴²Nd compositions of chondrites and the accessible silicate Earth may be indistinguishable, suggesting that the offset is primarily due to a higher proportion of s-process Nd in Earth's building blocks.[4]
Experimental Protocols for High-Precision ¹⁴²Nd Analysis
The resolution of subtle ¹⁴²Nd anomalies requires meticulous analytical procedures to ensure high precision and accuracy. The following is a generalized workflow for the isotopic analysis of neodymium from geological samples.
1. Sample Digestion:
-
Approximately 0.5 to 1 gram of powdered rock sample is weighed into a clean Savillex beaker.
-
A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃), typically in a 4:1 ratio, is added to the sample.
-
The beaker is sealed and heated at 150°C for at least 48 hours to ensure complete dissolution of all mineral phases.
-
The solution is then evaporated to dryness. This step is often repeated with the addition of HNO₃ or aqua regia to break down any insoluble fluorides that may have formed.
-
The final residue is dissolved in a strong acid, such as 6M hydrochloric acid (HCl), to obtain a clear solution for column chemistry.
2. Chemical Separation of Neodymium:
A multi-stage chromatographic process is employed to isolate Nd from the bulk sample matrix and, crucially, from other rare earth elements (REEs) that can cause isobaric interferences (e.g., ¹⁴²Ce on ¹⁴²Nd, and ¹⁴⁴Sm, ¹⁴⁸Sm, ¹⁵⁰Sm on their respective Nd isotopes).
-
Step 1: Bulk REE Separation: The sample solution is loaded onto a cation exchange column (e.g., Bio-Rad AG50W-X8 resin). Major elements are eluted with dilute acids, while the REE fraction is collected using a stronger acid.
-
Step 2: Separation of Nd from other REEs: The collected REE fraction is then passed through a second column containing a specialized resin (e.g., Ln resin or a cation exchange resin with α-hydroxyisobutyric acid as the eluent). This step is carefully calibrated to separate Nd from its neighboring REEs, particularly Ce, Pr, and Sm. This is a critical step for high-precision ¹⁴²Nd measurements.
-
Step 3: Final Clean-up: A final clean-up step may be performed to remove any organic residues from the resins, which can affect the quality of the mass spectrometric analysis.
3. Mass Spectrometry:
High-precision Nd isotope ratio measurements are performed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
TIMS: The purified Nd fraction is loaded onto a metal filament (e.g., rhenium) and heated under vacuum to produce ions. The ions are then accelerated and separated by mass in a magnetic field. TIMS can provide very high precision, often with uncertainties of a few ppm for ¹⁴²Nd/¹⁴⁴Nd.
-
MC-ICP-MS: The Nd solution is introduced into an argon plasma, which ionizes the sample. The ions are then introduced into the mass spectrometer. MC-ICP-MS allows for the simultaneous measurement of multiple ion beams and can also achieve high precision. Isobaric interferences from Ce and Sm are monitored and corrected for during the analysis.
For both techniques, the measured isotope ratios are corrected for instrumental mass fractionation by normalizing to a constant ratio of two other Nd isotopes (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219). The final data is reported as the μ¹⁴²Nd value, which is the deviation in parts per million from the ¹⁴²Nd/¹⁴⁴Nd ratio of a terrestrial standard solution that is analyzed alongside the samples.
Conclusion
The study of ¹⁴²Nd anomalies provides a critical window into the earliest history of our solar system. The observed differences between terrestrial planets and chondritic meteorites are a testament to the initial isotopic heterogeneity of the solar nebula and the subsequent processes of planetary formation and differentiation. Disentangling the contributions from nucleosynthetic inheritance and radiogenic production is paramount for accurately interpreting the chronological information contained within the ¹⁴⁶Sm-¹⁴²Nd system. The continued refinement of high-precision analytical techniques will undoubtedly lead to a more nuanced understanding of the formation and evolution of Earth and other planetary bodies.
References
Safety Operating Guide
Proper Disposal of Neodymium-142: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential information on the disposal procedures for Neodymium-142, emphasizing its non-radioactive nature and outlining the appropriate steps for managing waste containing this stable isotope.
This compound (¹⁴²Nd) is a stable and non-radioactive isotope of the rare-earth element Neodymium.[1][2][3][4][5][6] It is, in fact, the most abundant of Neodymium's five stable isotopes, accounting for 27.2% of its natural abundance.[1][2][3][4] Therefore, the disposal of this compound and its compounds is governed by regulations concerning chemical waste, not radioactive waste, unless the material has been used in a process that would cause it to become radioactive.
Safety and Handling
Before disposal, it is crucial to handle this compound and its compounds with appropriate care due to their chemical properties. Neodymium metal dust is flammable and can self-ignite in the air. It is also reactive with water and moisture.
Key safety precautions include:
-
Handling in a well-ventilated area.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding the creation of dust.
-
Keeping the material away from heat, sparks, and open flames.
-
Storing in a cool, dry place, away from moisture and oxidizing agents.
Disposal Procedures for this compound Compounds
The primary route for the disposal of this compound compounds, such as Neodymium oxide (Nd₂O₃), is through a licensed professional waste disposal service.[1] It is imperative to adhere to all local, state, and federal environmental regulations.
The general steps for disposal are as follows:
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS for the Neodymium compound you are using for detailed handling and disposal information.
-
Segregate the Waste: Do not mix Neodymium waste with other chemical waste streams unless explicitly permitted.
-
Package Appropriately: Place the waste in a clearly labeled, sealed container.
-
Contact a Licensed Waste Disposal Service: Arrange for pickup and disposal by a certified hazardous waste management company.
Quantitative Data Summary
| Property[5] | Value |
| Natural Abundance | 27.2% |
| Atomic Mass | 141.9077233 Da |
| Half-life | Stable |
| Melting Point | 1297 K |
| Boiling Point | 3347 K |
| Appearance | Silvery-white metal |
Disposal of Neodymium-Containing Articles
A common form of Neodymium waste in laboratory and industrial settings is in the form of powerful rare-earth magnets (Nd₂Fe₁₄B). While the Neodymium itself is not the primary hazard, the strong magnetic field of these magnets poses significant safety risks during handling and disposal.
The recommended disposal procedure for Neodymium magnets involves:
-
Demagnetization: Whenever possible, demagnetize the magnets. This can be achieved by heating them above their Curie temperature (approximately 310-400 °C for most grades). This should only be performed by trained personnel with appropriate equipment.
-
Protective Packaging: If demagnetization is not feasible, the magnets should be placed in protective packaging, such as a steel container, to neutralize the external magnetic field.
-
Consult with Waste Management Professionals: Due to the potential hazards, it is crucial to consult with your institution's environmental health and safety (EHS) office or a professional waste management company for guidance on the proper disposal of strong magnets.
Experimental Protocols
Detailed experimental protocols for handling and waste neutralization of Neodymium compounds are typically developed as part of a laboratory's standard operating procedures (SOPs) and should be based on the specific compound's SDS. There are no universally cited "key experiments" for the disposal of the stable isotope this compound itself, as it is treated as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and related materials.
This compound Waste Disposal Workflow
References
- 1. Neodymium - Wikipedia [en.wikipedia.org]
- 2. Isotopes_of_neodymium [chemeurope.com]
- 3. Isotopes of neodymium - Wikipedia [en.wikipedia.org]
- 4. Neodymium | Rare Earth Element, Uses & Properties | Britannica [britannica.com]
- 5. buyisotope.com [buyisotope.com]
- 6. This compound - isotopic data and properties [chemlin.org]
Essential Safety and Logistical Information for Handling Neodymium-142
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Neodymium-142 (¹⁴²Nd). As a stable isotope of neodymium, the primary hazards associated with ¹⁴²Nd are chemical rather than radiological. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact in the laboratory.
Hazard Identification and Risk Assessment
Neodymium and its compounds are considered to have low to moderate toxicity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Key Hazards:
-
Skin and Eye Irritation: Direct contact with neodymium compounds can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of neodymium dust can irritate the respiratory tract and mucous membranes.[1] Prolonged or repeated inhalation may lead to more severe conditions such as lung granulomas.[1]
-
Flammability: Powdered neodymium metal is flammable and may ignite easily, posing a fire and explosion hazard.[3]
-
Chemical Reactivity: Neodymium metal can react with water and acids to produce flammable hydrogen gas.[3]
While this compound itself is stable, it is imperative to handle it with the care due to a chemical substance with these potential hazards.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound and its compounds. The required equipment varies based on the physical form of the material being handled.
| PPE Category | Solid/Ingot Form | Powder/Dust Form | Solutions/Liquid Suspensions |
| Hand Protection | Protective gloves (e.g., nitrile) to prevent skin contact.[4] | Chemically resistant gloves (e.g., nitrile) are required to avoid skin contact.[4] | Chemically resistant gloves (e.g., nitrile) are required. |
| Eye Protection | Safety glasses or goggles are required.[4] | Direct vent or dust-proof goggles are required to protect against airborne particles.[4] | Chemical splash goggles are required. A face shield may be necessary depending on the procedure. |
| Body Protection | A lab coat or long-sleeved clothing is recommended to minimize skin exposure.[4] | A lab coat is required. Consider a disposable gown for procedures generating significant dust. | A chemically resistant lab coat or apron is required. |
| Respiratory Protection | Generally not required under normal handling conditions. | A NIOSH-approved respirator is required if handling outside of a fume hood or if dust generation is likely. | Not typically required if handled in a fume hood. Assess the need based on the volatility of the solvent. |
Operational Plans: Handling and Storage
Ventilation:
-
Always handle this compound compounds in a well-ventilated area.[5]
-
For procedures involving powders or volatile solutions, a certified chemical fume hood is mandatory.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer of powdered this compound within a fume hood or a glove box to minimize dust generation and inhalation. Use non-sparking tools when handling flammable neodymium powder.[6][7]
-
Solution Preparation: When dissolving neodymium compounds, add the solid to the solvent slowly to avoid splashing. Be aware that some reactions, particularly with acids, may be exothermic and produce flammable hydrogen gas.[3]
-
Cleanup: Clean all spills immediately. For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[5] Avoid dry sweeping which can generate dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
Storage:
-
Store this compound in tightly sealed, clearly labeled containers.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizers.[7]
-
Store flammable neodymium powder under an inert atmosphere, such as argon, or under mineral oil to prevent ignition.[3][6]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional, local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable liners, and excess compound) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour neodymium-containing solutions down the drain.[5][7]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not mix neodymium waste with other incompatible waste streams.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or involves a flammable powder, alert personnel and contact your institution's EHS department. For small, manageable spills, follow the cleanup procedures outlined above while wearing appropriate PPE. |
| Fire | For fires involving neodymium powder, use a Class D fire extinguisher (for combustible metals). Do NOT use water, as it can react to form flammable hydrogen gas.[6] |
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
